molecular formula C22H28N10O12P2S B15606407 2',3'-cGAMP-C2-SH

2',3'-cGAMP-C2-SH

Número de catálogo: B15606407
Peso molecular: 718.5 g/mol
Clave InChI: WKFFSEOIKYTXCF-QXBAVTJVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2',3'-cGAMP-C2-SH is a useful research compound. Its molecular formula is C22H28N10O12P2S and its molecular weight is 718.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H28N10O12P2S

Peso molecular

718.5 g/mol

Nombre IUPAC

2-amino-9-[(1R,6R,8R,9R,10S,15S,17R)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-18-(2-sulfanylethyl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

InChI

InChI=1S/C22H28N10O12P2S/c23-16-11-17(26-5-25-16)31(6-27-11)20-13(33)15-10(42-20)4-40-45(35,36)43-14-8(1-2-47)9(3-39-46(37,38)44-15)41-21(14)32-7-28-12-18(32)29-22(24)30-19(12)34/h5-10,13-15,20-21,33,47H,1-4H2,(H,35,36)(H,37,38)(H2,23,25,26)(H3,24,29,30,34)/t8?,9-,10-,13-,14-,15-,20-,21-/m1/s1

Clave InChI

WKFFSEOIKYTXCF-QXBAVTJVSA-N

Origen del producto

United States

Foundational & Exploratory

The Thiol Moiety of 2',3'-cGAMP-C2-SH: A Gateway for Targeted Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the function and applications of the thiol-modified cyclic GMP-AMP analog, 2',3'-cGAMP-C2-SH. Designed for researchers, scientists, and drug development professionals, this document details the strategic role of the C2-thiol group in advancing the therapeutic potential of 2',3'-cGAMP, a potent activator of the STING (Stimulator of Interferon Genes) pathway.

Executive Summary

2',3'-cGAMP is a critical second messenger in the innate immune system, produced by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA. Its activation of the STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, making it a key player in anti-tumor and anti-viral immunity. However, the therapeutic application of native 2',3'-cGAMP is hampered by its poor cell permeability and rapid degradation. The introduction of a thiol group at the C2 position of the guanosine (B1672433) base (this compound) provides a versatile chemical handle for covalent conjugation to a variety of molecules, thereby enabling the development of targeted delivery systems, molecular probes, and novel immunotherapies with enhanced efficacy and specificity.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune response to cytosolic DNA, a danger signal associated with viral infections and cellular damage.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (dimer) cGAMP->STING binds & activates STING_active Activated STING (oligomer) STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes ISGs Interferon-Stimulated Genes (ISGs) pIRF3->ISGs translocates & activates transcription Thiol_Maleimide_Conjugation cluster_reactants cluster_product cGAMP_SH This compound Conjugate 2',3'-cGAMP-C2-S-Molecule (Stable Thioether Bond) cGAMP_SH->Conjugate + Molecule_Maleimide Molecule-Maleimide Molecule_Maleimide->Conjugate Conjugation_Workflow Reactants This compound + Maleimide-Activated Molecule Reaction Conjugation Reaction (e.g., pH 6.5-7.5, RT) Reactants->Reaction Purification Purification (e.g., HPLC, SEC) Reaction->Purification Characterization Characterization (e.g., Mass Spec, UV-Vis) Purification->Characterization Functional_Assay Functional Assay (e.g., STING activation) Characterization->Functional_Assay

The Emergence of Thiol-Modified 2',3'-cGAMP Analogs: A New Frontier in STING Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, orchestrating inflammatory responses to cytosolic DNA. Its central role in anti-tumor and anti-viral immunity has made it a prime target for therapeutic intervention. The endogenous STING agonist, 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP), has been the subject of intense investigation, leading to the development of numerous analogs with enhanced therapeutic potential. Among these, thiol-modified derivatives such as 2',3'-cGAMP-C2-SH represent a novel class of compounds with the potential for unique mechanisms of action, including covalent targeting of the STING protein. This technical guide provides a comprehensive overview of the STING pathway and delves into the hypothesized mechanism of action of this compound, supported by data from related analogs and detailed experimental protocols for its characterization.

The STING Signaling Pathway: A Master Regulator of Innate Immunity

The cGAS-STING pathway is a fundamental mechanism for detecting the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage.

1.1. cGAS-Mediated dsDNA Sensing and 2',3'-cGAMP Synthesis

Upon binding to cytosolic dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) undergoes a conformational change and catalyzes the synthesis of the second messenger 2',3'-cGAMP from ATP and GTP.[1][2]

1.2. STING Activation and Conformational Change

2',3'-cGAMP binds to the ligand-binding domain of STING, a transmembrane protein primarily residing in the endoplasmic reticulum (ER).[3][4] This binding event induces a significant conformational change in the STING dimer, leading to its oligomerization.[4]

1.3. Trafficking and Downstream Signaling

The activated STING oligomer translocates from the ER to the Golgi apparatus.[5][6] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5] TBK1 then phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[7]

1.4. Induction of Type I Interferons and Pro-inflammatory Cytokines

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[7] The STING pathway can also activate the NF-κB signaling pathway, further contributing to the inflammatory response.[7]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription STING_active Active STING Oligomer STING->STING_active translocates STING_active->TBK1 recruits

Canonical STING Signaling Pathway

This compound: A Thiol-Modified Analog with a Hypothesized Covalent Mechanism of Action

While specific data for this compound is not extensively available in the public domain, its structure suggests a unique mechanism of action that may involve covalent interaction with the STING protein. This hypothesis is based on studies of other covalent STING modulators that target cysteine residues.[8]

2.1. Enhanced Binding and Prolonged Activation

The introduction of a thiol (-SH) group at the C2 position of the guanosine moiety could enable the formation of a disulfide bond with a reactive cysteine residue on the STING protein. Cysteine residues Cys88 and Cys291 have been identified as critical for the response to some covalent STING agonists.[8] This covalent interaction would lead to an irreversible or slowly reversible binding, resulting in prolonged activation of the STING pathway compared to the non-covalent binding of the parent molecule, 2',3'-cGAMP.

2.2. Potential for Increased Potency

By forming a covalent bond, this compound may exhibit higher potency and a longer duration of action, requiring lower concentrations to achieve a therapeutic effect. This could translate to improved efficacy in preclinical models of cancer and infectious diseases.

Covalent_Mechanism cluster_interaction Molecular Interaction cluster_outcome Functional Outcome cGAMP_SH This compound STING_Cys STING (with Cysteine) cGAMP_SH->STING_Cys Initial non-covalent binding Covalent_Complex Covalent STING-cGAMP Complex STING_Cys->Covalent_Complex Disulfide bond formation Prolonged_Activation Prolonged STING Activation Covalent_Complex->Prolonged_Activation Sustained_Signaling Sustained Downstream Signaling Prolonged_Activation->Sustained_Signaling

Hypothesized Covalent Mechanism of this compound

Quantitative Data on STING Ligand Interactions

While specific binding data for this compound is not available, the following table summarizes the binding affinities of 2',3'-cGAMP and a representative analog to human STING, illustrating the impact of chemical modifications.

CompoundBinding Affinity (KD) to human STINGAssay MethodReference
2',3'-cGAMP~4.6 nMNot Specified[2]
2',3'-cGAMP9.23 nMSurface Plasmon Resonance[3]
2',3'-cGAMP0.543 µMSurface Plasmon Resonance[6]
Analog 8d0.038 µMSurface Plasmon Resonance[6]

Experimental Protocols for Characterization

The following are detailed protocols for key experiments that would be essential for characterizing the mechanism of action of this compound.

4.1. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of a ligand to a protein.

  • Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants of this compound for the STING protein.

  • Materials:

    • Purified recombinant human STING protein (cytosolic domain).

    • This compound.

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Amine coupling kit (EDC, NHS, ethanolamine-HCl).

    • Running buffer (e.g., HBS-EP+).

  • Methodology:

    • Immobilize the purified STING protein onto the sensor chip surface using standard amine coupling chemistry.

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of the analyte over the immobilized STING surface and a reference flow cell.

    • Monitor the binding in real-time by measuring the change in resonance units (RU).

    • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

    • Regenerate the sensor chip surface between each analyte injection.

    • Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

4.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm direct binding of a compound to its target protein in a cellular context.[7][9]

  • Objective: To demonstrate that this compound directly engages with the STING protein in intact cells.

  • Materials:

    • Cell line expressing STING (e.g., THP-1 monocytes).

    • This compound.

    • Lysis buffer.

    • Antibodies against STING and a loading control (e.g., GAPDH).

    • Western blotting reagents and equipment.

  • Methodology:

    • Treat cells with either vehicle control or this compound for a specified time.

    • Heat the cell suspensions to a range of temperatures to induce protein denaturation.

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble STING protein in each sample by Western blotting.

    • A ligand-induced stabilization of STING will result in a higher amount of soluble protein at elevated temperatures in the presence of this compound compared to the vehicle control.

4.3. IFN-β Luciferase Reporter Assay for STING Activation

This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene (luciferase) under the control of the IFN-β promoter.[10]

  • Objective: To determine the dose-dependent activation of the STING pathway by this compound.

  • Materials:

    • HEK293T cells.

    • Plasmids: IFN-β promoter-driven firefly luciferase, and a constitutively expressed Renilla luciferase (for normalization).

    • Transfection reagent.

    • This compound.

    • Dual-luciferase reporter assay system.

  • Methodology:

    • Co-transfect HEK293T cells with the IFN-β-luciferase and Renilla luciferase plasmids.

    • After 24 hours, treat the cells with increasing concentrations of this compound.

    • After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Activity SPR Surface Plasmon Resonance (SPR) Binding_Kinetics Binding Affinity & Kinetics (KD, ka, kd) SPR->Binding_Kinetics CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Direct Target Engagement in Cells CETSA->Target_Engagement Reporter_Assay IFN-β Luciferase Reporter Assay STING_Activation STING Pathway Activation (EC50) Reporter_Assay->STING_Activation Western_Blot Western Blot (p-STING, p-IRF3) Downstream_Signaling Downstream Signaling Activation Western_Blot->Downstream_Signaling ELISA ELISA (IFN-β secretion) Cytokine_Production Cytokine Production ELISA->Cytokine_Production

Experimental Workflow for Characterizing this compound

Conclusion

Thiol-modified 2',3'-cGAMP analogs, such as the hypothesized this compound, represent a promising new direction in the development of STING-targeted therapeutics. The potential for covalent modification of the STING protein opens up possibilities for enhanced potency, prolonged duration of action, and improved therapeutic outcomes. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these novel compounds, which will be crucial for advancing our understanding of their mechanism of action and for their translation into clinical applications. Further research into this class of molecules is warranted to fully elucidate their therapeutic potential in oncology, infectious diseases, and beyond.

References

An In-depth Technical Guide to the Chemical Structure and Application of 2',3'-cGAMP-C2-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that, upon activation by double-stranded DNA, synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1][2] This cyclic dinucleotide is a potent agonist of the stimulator of interferon genes (STING), a key protein in the innate immune system.[3][4][5] The activation of the cGAS-STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to an anti-viral and anti-tumor immune response.[4][5][6]

The therapeutic potential of 2',3'-cGAMP has led to the development of numerous analogs with improved stability, cell permeability, and targeting capabilities.[7] One such class of analogs involves functionalization at various positions of the purine (B94841) or ribose moieties to enable conjugation to other molecules, such as proteins, antibodies, or nanoparticles. This guide focuses on a representative thiol-functionalized 2',3'-cGAMP derivative, herein referred to as 2',3'-cGAMP-C2-SH, designed for covalent conjugation. While a compound explicitly named "this compound" is not readily found in commercial catalogs, its synthesis and application are based on established principles of medicinal chemistry applied to 2',3'-cGAMP.

Proposed Chemical Structure of this compound

The proposed structure of this compound involves the attachment of a short linker terminating in a thiol (-SH) group to the C2 position of the guanine (B1146940) nucleobase. The C2 position is chosen as it is a common site for modification of purine nucleosides that often retains biological activity. The linker provides spatial separation between the cGAMP core and the conjugated molecule, minimizing steric hindrance and preserving the binding affinity to STING.

A plausible structure is depicted below:

(Note: This is a simplified representation. The full chemical structure would show the complete cyclic dinucleotide core with the linker attached to the C2-amino group of guanine.)

Synthetic Strategy

The synthesis of this compound would likely involve a multi-step chemical synthesis, drawing upon established methods for the preparation of 2',3'-cGAMP analogs.[4][7] A potential synthetic route is outlined below:

  • Preparation of a C2-modified Guanosine (B1672433) Building Block: The synthesis would commence with a protected guanosine derivative. The C2-amino group would be functionalized with a linker containing a protected thiol group (e.g., a trityl or disulfide group).

  • Phosphoramidite (B1245037) Chemistry: The modified guanosine would be converted into a phosphoramidite building block. This activated monomer, along with a corresponding adenosine (B11128) phosphoramidite, would be used in solid-phase or solution-phase synthesis to construct the linear dinucleotide.

  • Cyclization: Following the assembly of the linear precursor, an intramolecular cyclization reaction would be performed to form the characteristic 2',5' and 3',5' phosphodiester bonds of 2',3'-cGAMP.

  • Deprotection: Finally, all protecting groups on the nucleobases, ribose hydroxyls, and the terminal thiol would be removed to yield the final this compound product. Purification would typically be achieved using high-performance liquid chromatography (HPLC).

Quantitative Data on 2',3'-cGAMP and its Analogs

The biological activity of 2',3'-cGAMP and its derivatives is typically quantified by their ability to activate the STING pathway. This can be measured through various assays, such as STING binding affinity, induction of interferon-β (IFN-β) secretion, or activation of downstream signaling proteins like TBK1 and IRF3. The following table summarizes key quantitative data for 2',3'-cGAMP and some of its analogs.

CompoundAssayCell LineEC50 / KdReference
2',3'-cGAMPSTING Binding (Kd)N/A3.79 nM[8]
2',3'-cGAMP Prodrug (2',3'-Pro1)IFN-β Induction (EC50)THP1-Dual™ cellsLower nanomolar range[3]
2',3'-cGAMPIFN-β Induction (EC50)THP1-Dual™ cellsMicromolar range[3]
cGAMP-based ADCInterferon InductionHEK293 cells expressing PD-L1Potent induction at 1 nM[9]
Vs.4 proteincGAMP Binding (Kd)N/A~30 nM[10]

Signaling Pathway

The cGAS-STING signaling pathway is a critical component of the innate immune response to cytosolic DNA.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_secretion Secretion dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_ER 2',3'-cGAMP cGAMP->cGAMP_ER transport STING_dimer STING (dimer) STING_translocated Translocated STING STING_dimer->STING_translocated translocation cGAMP_ER->STING_dimer binds & activates TBK1 TBK1 STING_translocated->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocation IFN_genes Interferon Genes pIRF3_nuc->IFN_genes activates transcription IFN_mRNA IFN mRNA IFN_genes->IFN_mRNA IFN_mRNA_cyto IFN mRNA IFN_mRNA->IFN_mRNA_cyto export IFN_protein Type I Interferons IFN_mRNA_cyto->IFN_protein translation

Diagram 1: The cGAS-STING signaling pathway.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carrier Protein

This protocol describes the conjugation of this compound to a carrier protein, such as bovine serum albumin (BSA), using a maleimide (B117702) crosslinker. This method is widely used for creating immunogens or targeted delivery vehicles.

Materials:

  • This compound

  • Carrier protein (e.g., BSA)

  • Maleimide crosslinker (e.g., SMCC)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Desalting column (e.g., PD-10)

  • Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5)

  • Reducing agent (e.g., TCEP)

Methodology:

  • Protein Activation:

    • Dissolve the carrier protein in PBS at a concentration of 5-10 mg/mL.

    • Dissolve the maleimide crosslinker (SMCC) in a compatible organic solvent (e.g., DMSO) at a 10-20 fold molar excess to the protein.

    • Slowly add the crosslinker solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess, unreacted crosslinker using a desalting column equilibrated with PBS.

  • Thiol Reduction (if necessary):

    • If the this compound is in a disulfide-protected form, it will need to be reduced.

    • Dissolve the protected cGAMP derivative in an appropriate buffer.

    • Add a 5-10 fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately after purification of the maleimide-activated protein and reduction of the thiol, combine the two solutions. A 10-20 fold molar excess of the thiolated cGAMP to the protein is recommended.

    • Adjust the pH of the reaction mixture to 7.0-7.5 if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Purify the resulting 2',3'-cGAMP-protein conjugate from unreacted cGAMP and other small molecules using a desalting column or dialysis against PBS.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or by quantifying the remaining free thiols.

Protocol 2: Cell-Based STING Activation Assay

This protocol outlines a method to assess the biological activity of the 2',3'-cGAMP-protein conjugate using a cell line that reports on STING activation, such as THP1-Dual™ cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

Materials:

  • THP1-Dual™ cells (or a similar reporter cell line)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 2',3'-cGAMP-protein conjugate

  • Unconjugated 2',3'-cGAMP (as a positive control)

  • Unconjugated protein (as a negative control)

  • Luciferase detection reagent

  • 96-well cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding:

    • Seed THP1-Dual™ cells into a 96-well plate at a density of 1-2 x 10^5 cells per well in 180 µL of culture medium.

    • Incubate for 2-4 hours to allow cells to settle.

  • Cell Stimulation:

    • Prepare serial dilutions of the 2',3'-cGAMP-protein conjugate, unconjugated 2',3'-cGAMP, and the unconjugated protein in cell culture medium.

    • Add 20 µL of each dilution to the appropriate wells of the 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Gene Assay:

    • Following the incubation period, collect 20 µL of the cell culture supernatant from each well.

    • Add the supernatant to the wells of a white 96-well plate.

    • Prepare the luciferase detection reagent according to the manufacturer's instructions and add it to each well containing the supernatant.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal as a function of the concentration of the stimulating agent.

    • Calculate the EC50 value for the 2',3'-cGAMP-protein conjugate and compare it to that of the unconjugated 2',3'-cGAMP.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, conjugation, and functional testing of a thiol-functionalized 2',3'-cGAMP analog.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_conjugation Conjugation cluster_assay Functional Assay start Protected Guanosine step1 Introduce Thiol-Linker start->step1 step2 Phosphoramidite Synthesis step1->step2 step3 Cyclization step2->step3 step4 Deprotection step3->step4 hplc HPLC Purification step4->hplc product This compound conjugation Conjugate with this compound product->conjugation hplc->product protein Carrier Protein (e.g., BSA) crosslinker Activate with SMCC protein->crosslinker crosslinker->conjugation purify_conjugate Purify Conjugate (Desalting/Dialysis) conjugation->purify_conjugate final_conjugate cGAMP-Protein Conjugate purify_conjugate->final_conjugate stimulate Stimulate with Conjugate final_conjugate->stimulate reporter_cells THP1-Dual™ Reporter Cells reporter_cells->stimulate incubate Incubate 18-24h stimulate->incubate measure Measure Luciferase Activity incubate->measure analysis Data Analysis (EC50) measure->analysis

Diagram 2: Experimental workflow for this compound.

Conclusion

The development of functionalized 2',3'-cGAMP analogs, such as the proposed this compound, is a significant advancement in the field of innate immunity and drug development. These molecules serve as versatile platforms for creating targeted therapies, vaccine adjuvants, and research tools to further explore the biology of the cGAS-STING pathway. The ability to conjugate 2',3'-cGAMP to specific delivery systems or immune-modulating agents holds great promise for enhancing its therapeutic efficacy and expanding its applications in oncology and infectious diseases. The protocols and data presented in this guide provide a framework for the synthesis, application, and evaluation of these important molecules.

References

The Dawn of Enhanced Immunotherapy: A Technical Guide to the Discovery and Synthesis of Thiol-Modified cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the discovery and synthesis of thiol-modified cyclic GMP-AMP (cGAMP). This document details the innovative approach of modifying cGAMP with thiol groups to enhance its therapeutic potential as a STING (Stimulator of Interferon Genes) agonist. By improving cellular uptake and stability, thiol-modified cGAMP stands to revolutionize cancer immunotherapy and vaccine adjuvant development.

The guide provides an in-depth overview of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. It then delves into the rationale behind thiol modification, exploring how this chemical alteration can overcome the limitations of natural cGAMP, such as poor cell permeability and rapid degradation.

Included are detailed chemical and enzymatic synthesis protocols, quantitative data on the binding affinities and activation of STING by these modified analogs, and visualizations of the key signaling pathways and experimental workflows. This whitepaper serves as an essential resource for any professional working on the cutting edge of immuno-oncology and infectious disease research.

Core Concepts: The cGAS-STING Pathway and the Role of cGAMP

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental mechanism of the innate immune system responsible for detecting the presence of foreign or misplaced DNA within a cell's cytoplasm, a hallmark of viral infection or cellular damage.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3][4][5] This unique cyclic dinucleotide then binds to the STING protein, which is located on the membrane of the endoplasmic reticulum.[6][7]

The binding of cGAMP induces a significant conformational change in the STING dimer, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[1][8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[4][9] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[9][10] These secreted interferons act in both an autocrine and paracrine manner to establish an antiviral state and to prime the adaptive immune system for a robust response against pathogens and cancer cells.[11][12]

The therapeutic potential of STING agonists like cGAMP is immense, with applications ranging from cancer immunotherapy to vaccine adjuvants.[12] However, the clinical utility of natural cGAMP is hampered by its inherent instability and poor cellular uptake due to its negative charge.[13][14] Thiol modification represents a promising strategy to overcome these limitations.

Thiol Modification: A Strategy for Enhanced Cellular Delivery

Thiol-mediated uptake is a cellular entry mechanism that leverages the presence of thiol groups (-SH) and disulfide bonds (-S-S-) on the cell surface.[15] By introducing a thiol-reactive moiety or a thiol group onto a molecule of interest, its cellular internalization can be significantly enhanced.[16] This process is thought to involve the interaction of the modified molecule with cell-surface thiols, which can trigger endocytic pathways or even energy-independent membrane trafficking.[16][17] The modification of cGAMP with thiol groups is therefore a rational approach to improve its delivery into the cytosol where it can activate the STING pathway. Furthermore, the formation of disulfide bonds can protect the molecule from degradation in the extracellular environment.[16]

Synthesis of Thiol-Modified cGAMP

The synthesis of thiol-modified cGAMP can be approached through both chemical and enzymatic methods. Chemical synthesis offers the flexibility to introduce a wide variety of modifications at specific positions on the cGAMP scaffold.

Chemical Synthesis Overview

A common strategy for the chemical synthesis of cGAMP analogs involves a phosphoramidite-based approach.[6][18] This multi-step process allows for the controlled formation of the characteristic mixed 2'-5' and 3'-5' phosphodiester linkages of 2',3'-cGAMP. The introduction of a thiol group can be achieved by using a modified phosphoramidite (B1245037) building block containing a protected thiol moiety.

A generalized workflow for the chemical synthesis is as follows:

  • Protection of Nucleosides: The reactive functional groups on the guanosine (B1672433) and adenosine (B11128) nucleosides are protected to prevent unwanted side reactions.

  • Phosphoramidite Synthesis: A phosphoramidite is prepared from one of the protected nucleosides. This will be the building block for constructing the dinucleotide.

  • Coupling Reaction: The phosphoramidite is coupled with the second protected nucleoside to form a linear dinucleotide.

  • Oxidation/Thionation: The phosphite (B83602) triester linkage is converted to a phosphate (B84403) or thiophosphate.

  • Cyclization: The linear dinucleotide is cyclized to form the cGAMP ring.

  • Deprotection: All protecting groups are removed to yield the final thiol-modified cGAMP analog.

A key step in synthesizing a thiol-modified analog is the use of a precursor containing a protected thiol group, such as a trityl or disulfide group, which can be deprotected in the final steps of the synthesis.

Enzymatic Synthesis

Enzymatic synthesis provides a more environmentally friendly and often higher-yield alternative to chemical synthesis for producing cGAMP.[19][20] The enzyme cGAS can be used to synthesize cGAMP from ATP and GTP.[3] To produce thiol-modified cGAMP, modified nucleotide triphosphates (e.g., ATPγS or GTPγS) can be used as substrates for cGAS. This approach can yield thiophosphorylated cGAMP analogs.

Quantitative Data Summary

The following tables summarize key quantitative data for cGAMP and its analogs from various studies.

CompoundBinding Affinity (KD, µM) to hSTINGReference
2',3'-cGAMP0.543[21]
Analog 8d0.038[21]
CompoundEC50 (µM) for IFN-β Induction in THP-1 CellsReference
2',3'-cGAMP10.6[2]
Dehydroxylated Analog 18.5[2]
Dehydroxylated Analog 260.5[2]
Dehydroxylated Analog 3106.5[2]
2',3'-cGAMP in cell-based phospho-STING assay75[22]

Experimental Protocols

General Protocol for Chemical Synthesis of 2',3'-cGAMP Analogs

The following is a generalized protocol based on a one-pot strategy for synthesizing 2',3'-CDN analogs.[6]

  • Preparation of Protected Nucleosides:

    • Protect the 5'-hydroxyl group of guanosine and adenosine with a dimethoxytrityl (DMTr) group.

    • Protect the 2'-hydroxyl group of the adenosine with a tert-butyldimethylsilyl (TBS) group.

  • Synthesis of the Linear Dinucleotide:

    • React the 3'-hydroxyl of the protected guanosine with a phosphoramidite reagent.

    • Couple this product with the protected adenosine in the presence of an activator like 1H-tetrazole.

    • Oxidize the resulting phosphite triester to a phosphate using an oxidizing agent such as tert-butyl hydroperoxide. For thiophosphate analogs, a sulfurizing agent like phenylacetyl disulfide (PADS) is used.

  • Cyclization:

    • Remove the DMTr group from the 5'-end of the linear dinucleotide using a mild acid like dichloroacetic acid.

    • Activate the 5'-hydroxyl group for intramolecular cyclization.

  • Deprotection:

Enzymatic Synthesis of cGAMP

This protocol is adapted from methods describing the in vitro synthesis of cGAMP using recombinant cGAS.[3][19]

  • Reaction Setup:

    • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM ATP, and 2 mM GTP.

    • Add purified recombinant cGAS enzyme to the reaction buffer.

    • Initiate the reaction by adding dsDNA (e.g., herring testes DNA) as an activator.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2 hours.

  • Purification:

    • Stop the reaction and remove the enzyme and DNA by centrifugation through a 10 kDa ultrafiltration filter.

    • Purify the cGAMP from the filtrate using ion-exchange chromatography (e.g., with a MonoQ column).

    • Lyophilize the purified cGAMP and store at -20°C.

Visualizing the Molecular Landscape

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING (oligomer) STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Interferon_Genes Type I Interferon Genes pIRF3->Interferon_Genes translocates & activates transcription IFN IFN-β mRNA Interferon_Genes->IFN

Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to type I interferon production.

Experimental Workflow for Thiol-Modified cGAMP Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Protected Nucleosides (with Thiol moiety) synthesis Chemical Synthesis (Phosphoramidite Chemistry) start->synthesis purification HPLC Purification synthesis->purification characterization Mass Spec & NMR purification->characterization final_product Thiol-Modified cGAMP characterization->final_product binding_assay STING Binding Assay (e.g., SPR) final_product->binding_assay cellular_assay Cellular Activity Assay (e.g., THP-1 reporter cells) final_product->cellular_assay stability_assay Serum Stability Assay final_product->stability_assay data_analysis Data Analysis (KD, EC50) binding_assay->data_analysis cellular_assay->data_analysis stability_assay->data_analysis

Caption: A typical workflow for the synthesis and biological evaluation of thiol-modified cGAMP analogs.

Conclusion

The modification of cGAMP with thiol groups presents a compelling strategy to enhance its therapeutic efficacy as a STING agonist. By improving cellular delivery and stability, these novel analogs have the potential to unlock the full power of the cGAS-STING pathway for the treatment of cancer and infectious diseases. The synthetic protocols and evaluation methods outlined in this guide provide a solid foundation for researchers to further explore and develop this promising class of immunomodulatory agents. The continued synergy between chemistry and biology in this field will undoubtedly lead to the next generation of innovative immunotherapies.[4]

References

The Role of 2',3'-cGAMP-C2-SH in Innate Immunity Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The cGAS-STING Pathway and the Sentinel Role of 2',3'-cGAMP

The innate immune system serves as the body's first line of defense against invading pathogens and cellular stress. A pivotal signaling cascade in this initial response is the cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway.[1][2] This pathway is responsible for detecting the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection, as well as cellular damage.[2][3]

Upon binding to dsDNA, cGAS is enzymatically activated and synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[3][4] This unique cyclic dinucleotide, featuring a non-canonical 2'-5' phosphodiester bond, acts as a potent endogenous ligand for the STING protein, an adaptor protein located on the endoplasmic reticulum membrane.[5][6] The binding of 2',3'-cGAMP to STING induces a significant conformational change in the STING dimer, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[3][7]

Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[5][7] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of a host of antiviral and pro-inflammatory genes, most notably type I interferons (IFN-α and IFN-β).[5][7] This cascade culminates in the establishment of an antiviral state and the orchestration of a broader immune response. Given its central role in initiating this powerful immune response, therapeutic modulation of the STING pathway is an area of intense research, particularly in the fields of oncology and vaccinology.[8]

2',3'-cGAMP-C2-SH: A Tool for Targeted STING Activation

While 2',3'-cGAMP is a potent activator of STING, its therapeutic potential is hampered by challenges such as poor cell permeability and rapid degradation by ectonucleotidases like ENPP1.[9][10] To overcome these limitations and to enable more precise research applications, various analogs of 2',3'-cGAMP have been developed. One such derivative is this compound.

This analog incorporates a two-carbon (C2) linker with a terminal thiol (-SH) group. The thiol group is a reactive handle that allows for covalent conjugation to other molecules, such as proteins, through thiol-maleimide chemistry.[8][11] This capability is particularly valuable for creating antibody-drug conjugates (ADCs), where the potent immune-stimulating activity of 2',3'-cGAMP can be targeted to specific cell types, such as tumor cells, by conjugating it to a tumor-targeting antibody.[12][13] This targeted delivery strategy aims to concentrate the STING agonist at the desired site of action, thereby enhancing its therapeutic efficacy while minimizing systemic side effects.[13][14]

Quantitative Data

CompoundParameterValueCell Line/SystemReference
2',3'-cGAMPKd (Binding Affinity to STING)~3.79 nMIn vitro[17]
2',3'-cGAMPEC50 (IFN-β induction)~19.4 nML929 cells[17]
STING Agonist ADCEC50 (Interferon Response)~1-2 nMEGFR-expressing cells[16]

Experimental Protocols

The unique feature of this compound is its thiol group, which enables its conjugation to other molecules. Below are representative protocols for the conjugation of this compound to a maleimide-activated antibody and the subsequent use of the resulting ADC in a cell-based STING activation assay.

Protocol 1: Conjugation of this compound to a Maleimide-Activated Antibody

Objective: To covalently link this compound to a target antibody for use in cell-based assays.

Materials:

  • This compound

  • Maleimide-activated antibody of interest

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Prepare this compound Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Prepare Antibody Solution: Dissolve the maleimide-activated antibody in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add the this compound solution to the antibody solution at a 10-20 fold molar excess of the cGAMP derivative.

  • Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the concentration of the purified ADC and the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry and/or mass spectrometry.

  • Storage: Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro STING Activation Assay Using a 2',3'-cGAMP-ADC

Objective: To measure the potency of a 2',3'-cGAMP-ADC in activating the STING pathway in target cells.

Materials:

  • 2',3'-cGAMP-ADC (prepared as in Protocol 1)

  • Target cells expressing the antigen for the ADC's antibody

  • Control cells (not expressing the antigen)

  • Cell culture medium and supplements

  • Lipofectamine or a similar transfection reagent (for positive control)

  • Unconjugated 2',3'-cGAMP (for positive control)

  • ELISA kit for IFN-β

  • 96-well cell culture plates

  • Lysis buffer

  • Reagents for Western blotting

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • ADC Treatment: Prepare serial dilutions of the 2',3'-cGAMP-ADC in cell culture medium and add to the cells.

    • Positive Control (Free cGAMP): Transfect a separate set of cells with a known concentration of unconjugated 2',3'-cGAMP using a suitable transfection reagent, as cGAMP itself has poor cell permeability.

    • Negative Control: Treat cells with an isotype control ADC or vehicle alone.

  • Incubation: Incubate the cells for 24-48 hours.

  • Endpoint Analysis:

    • IFN-β Secretion (ELISA): Collect the cell culture supernatants and measure the concentration of secreted IFN-β using an ELISA kit according to the manufacturer's instructions.

    • Pathway Activation (Western Blot): Lyse the cells and perform Western blot analysis to detect the phosphorylation of STING, TBK1, and IRF3.

  • Data Analysis: Plot the IFN-β concentration against the log of the ADC concentration and determine the EC50 value. Compare the levels of phosphorylated signaling proteins between different treatment groups.

Visualizations

Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2',3'-cGAMP cGAS->cGAMP ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (Dimer) cGAMP->STING_dimer Binds STING_active Activated STING (Oligomer) STING_dimer->STING_active Translocates & Oligomerizes TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes (e.g., IFN-β) pIRF3->IFN_genes Induces Transcription

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Experimental Workflow: ADC Conjugation and In Vitro Assay

ADC_Workflow cluster_conjugation Protocol 1: ADC Conjugation cluster_assay Protocol 2: In Vitro STING Activation Assay cGAMP_SH This compound Reaction Conjugation Reaction (Thiol-Maleimide) cGAMP_SH->Reaction Ab_Mal Maleimide-Activated Antibody Ab_Mal->Reaction Purification Purification (Desalting Column) Reaction->Purification ADC Purified 2',3'-cGAMP-ADC Purification->ADC Treatment Treat with ADC (Serial Dilutions) ADC->Treatment Use in Assay Cell_Seeding Seed Target Cells Cell_Seeding->Treatment Incubation Incubate 24-48h Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis ELISA IFN-β ELISA (Supernatant) Analysis->ELISA WB Western Blot (p-STING, p-TBK1, p-IRF3) Analysis->WB

Caption: Workflow for ADC creation and subsequent in vitro testing.

Conclusion

This compound represents a valuable chemical tool for researchers in the field of innate immunity. Its key feature, the terminal thiol group, allows for the covalent attachment of this potent STING agonist to molecules of interest, most notably antibodies. This enables the development of antibody-drug conjugates that can deliver the immune-stimulating payload in a targeted manner. While the intrinsic potency of this compound is expected to be similar to its parent molecule, its conjugation to a targeting moiety can dramatically increase its effective potency at the site of action. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers looking to leverage this powerful reagent to investigate the STING pathway in a targeted context and to develop novel immunotherapeutic strategies.

References

The C2 Linker in 2',3'-cGAMP Derivatives: A Technical Guide to Understanding STING Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response.[1][2][3][4] Upon activation by its endogenous ligand, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), STING undergoes a conformational change, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][5][6][7] This central role in immunity has made STING a compelling target for the development of novel therapeutics, including vaccine adjuvants and cancer immunotherapies.[8][9][10][11]

A key area of research focuses on the rational design of 2',3'-cGAMP derivatives with improved therapeutic properties, such as enhanced stability, increased binding affinity, and tailored cellular uptake. Modifications to the 2',3'-cGAMP scaffold, including the purine (B94841) bases, ribose sugars, and phosphodiester backbone, can profoundly influence its interaction with STING and subsequent downstream signaling. This technical guide provides an in-depth exploration of modifications to 2',3'-cGAMP, with a conceptual focus on the C2 position of the purine rings as a potential site for linker attachment and functionalization, in the broader context of structure-activity relationships for STING agonists.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cGAS.[2][3][4] Upon binding to dsDNA, cGAS catalyzes the synthesis of 2',3'-cGAMP from ATP and GTP.[1][10] 2',3'-cGAMP then acts as a second messenger, binding directly to the STING protein, which is primarily localized on the endoplasmic reticulum (ER).[1][6][12] Ligand binding induces a conformational change in the STING dimer, leading to its trafficking from the ER to the Golgi apparatus.[6][12] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[6][12] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons and other inflammatory cytokines.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING Dimer cGAMP->STING_dimer binds STING_active Activated STING (Oligomer) STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription IFN_production Type I IFN Production IFN_genes->IFN_production

Figure 1: The cGAS-STING signaling pathway.

Structure-Activity Relationship of 2',3'-cGAMP Derivatives

The binding affinity and activation potential of 2',3'-cGAMP derivatives are highly sensitive to structural modifications. Understanding these structure-activity relationships (SAR) is crucial for the design of potent and selective STING agonists.

Modifications at the Purine Bases (Including the C2 Position)

While specific literature on "C2 linkers" is limited, the C2 position of both the adenine (B156593) and guanine (B1146940) rings represents a potential site for modification to modulate activity and introduce new functionalities. Modifications at other positions of the purine bases have been explored. For example, substitution of guanine with hypoxanthine (B114508) has been shown to be well-tolerated in some analogs.[5] Conceptually, attaching linkers at the C2 position could allow for the conjugation of molecules that enhance cellular uptake, target specific cell types, or improve pharmacokinetic properties. Such an approach has been explored through the attachment of promoieties to the phosphodiester backbone.[13]

Modifications of the Ribose Moieties

The hydroxyl groups on the ribose sugars of 2',3'-cGAMP are key for its interaction with STING and also play a role in its susceptibility to degradation by viral nucleases like poxins.[1][5]

  • Dideoxy-derivatives: Removal of the 2'- and 3'-hydroxyl groups results in derivatives that are resistant to poxin-mediated cleavage.[1][5][14] While this modification can lead to a decrease in binding affinity, some dideoxy analogs have shown potent in vivo anti-tumor activity.[1][14] This suggests that factors other than just binding affinity, such as improved stability and cellular uptake, contribute to their overall efficacy.

Modifications of the Phosphodiester Backbone

The phosphodiester linkages are another critical site for modification to improve the stability and cellular permeability of 2',3'-cGAMP.

  • Phosphorothioates: Replacing one or both of the non-bridging oxygen atoms in the phosphodiester backbone with sulfur creates phosphorothioate (B77711) analogs.[11] These derivatives exhibit increased resistance to nuclease degradation.[11] The synthesis of phosphorothioates can result in diastereomers, which may have different biological activities.[8]

  • Alternative Linkages: Researchers have explored replacing the phosphodiester backbone with other chemical moieties, such as amides and triazoles, to create uncharged analogs with potentially improved cell permeability.[15]

Quantitative Data on 2',3'-cGAMP Derivatives

The following tables summarize key quantitative data for 2',3'-cGAMP and some of its derivatives from the literature. These values provide a benchmark for the evaluation of novel STING agonists.

Table 1: STING Binding Affinities of 2',3'-cGAMP and Derivatives

CompoundSTING VariantMethodKD (μM)Reference
2',3'-cGAMPHumanSPR0.543[16]
Compound 8d (a 2'3'-CDN)HumanSPR0.038[16]

Table 2: Cellular Activity of 2',3'-cGAMP and Derivatives

CompoundCell LineAssayEC50 (μM)Reference
2',3'-cGAMPTHP1-Dual™ISG Reporter~10[9]
ADU-S100THP1-Dual™ISG Reporter~5[9]
Dideoxy-2',3'-cGAMPTHP-1 Lucia ISGIFN Reporter>100[1]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel 2',3'-cGAMP derivatives. Below are representative protocols for key experiments.

Synthesis of 2',3'-cGAMP Derivatives

The chemical synthesis of 2',3'-cGAMP and its analogs is a complex, multi-step process often involving phosphoramidite (B1245037) or phosphotriester chemistry. A general workflow is outlined below.

Synthesis_Workflow A Protected Nucleoside (e.g., Adenosine derivative) B Phosphoramidite Activation A->B C Coupling with second Protected Nucleoside (e.g., Guanosine derivative) B->C D Oxidation C->D E Deprotection D->E F Cyclization E->F G Purification (HPLC) F->G H Characterization (NMR, MS) G->H

Figure 2: General workflow for the synthesis of 2',3'-cGAMP derivatives.

A detailed synthetic scheme for dideoxy-2',3'-cGAMP derivatives can be found in the work by Ghaffari et al. (2022).[10] The synthesis of prodrug analogs with modified phosphodiester linkages has also been described.[13]

Cellular STING Activation Assays

1. IFN-β Reporter Gene Assay in THP-1 Cells

This assay measures the ability of a compound to induce the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

  • Cell Line: THP-1 dual™ cells (InvivoGen) that stably express a secreted luciferase reporter gene under the control of an ISG54 promoter.

  • Protocol:

    • Seed THP-1 dual™ cells in a 96-well plate.

    • Treat the cells with serial dilutions of the test compound or 2',3'-cGAMP as a positive control.

    • Incubate for 24 hours.

    • Collect the supernatant and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.

    • Calculate EC50 values from the dose-response curves.

2. Measurement of Endogenous IFN-β Production by ELISA

This assay quantifies the amount of IFN-β secreted by cells upon STING activation.

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells.

  • Protocol:

    • Plate PBMCs or THP-1 cells in a 24-well plate.

    • Stimulate the cells with the test compound for 24-48 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IFN-β in the supernatant using a commercially available human IFN-β ELISA kit, following the manufacturer's instructions.

3. Western Blot Analysis of STING Pathway Activation

This method assesses the phosphorylation status of key proteins in the STING signaling cascade.

  • Cell Line: THP-1 or other relevant immune cells.

  • Protocol:

    • Treat cells with the test compound for a specified time course (e.g., 0, 1, 2, 4 hours).

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total STING, TBK1, and IRF3.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Cellular_Assay_Workflow cluster_treatment Cell Treatment cluster_readouts Downstream Analysis A Seed Cells (e.g., THP-1) B Add 2',3'-cGAMP Derivative A->B C Incubate B->C D Reporter Gene Assay (e.g., Luciferase) C->D E ELISA for Cytokine (e.g., IFN-β) C->E F Western Blot for Phospho-proteins (pSTING, pTBK1, pIRF3) C->F

Figure 3: Workflow for cellular STING activation assays.

Conclusion and Future Directions

The development of novel 2',3'-cGAMP derivatives is a promising avenue for harnessing the therapeutic potential of the STING pathway. While the concept of a "C2 linker" remains an area for future exploration, the principles of structure-activity relationships derived from modifications at other positions of the 2',3'-cGAMP scaffold provide a strong foundation for the design of next-generation STING agonists. Future research will likely focus on developing derivatives with optimized stability, enhanced cell-type specific delivery, and finely tuned activation profiles to maximize therapeutic efficacy while minimizing potential off-target effects. The combination of rational chemical design, robust in vitro and in vivo evaluation, and a deep understanding of the underlying biology of the cGAS-STING pathway will be essential for translating these promising molecules into clinical reality.

References

Navigating the Specificity of 2',3'-cGAMP-C2-SH: A Technical Guide to Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential off-target effects of 2',3'-cGAMP-C2-SH, a thiol-modified derivative of the endogenous STING (Stimulator of Interferon Genes) agonist 2',3'-cGAMP. While 2',3'-cGAMP is known for its high affinity and specificity for STING, chemical modifications such as the introduction of a C2-SH group warrant a thorough evaluation of its interaction landscape to ensure target specificity and mitigate potential safety risks.

This document outlines a series of recommended experimental approaches, from initial binding assessments to broader cellular and systemic safety evaluations. It also provides detailed, hypothetical experimental protocols and data presentation structures to guide the investigation of this compound's specificity.

Introduction to 2',3'-cGAMP and the Rationale for Off-Target Profiling

2',3'-cGAMP is a potent second messenger that activates the STING pathway, a critical component of the innate immune system. Its high specificity for STING makes it an attractive candidate for therapeutic development in immuno-oncology and as a vaccine adjuvant. The C2-SH modification on the guanosine (B1672433) nucleobase is often introduced to enable conjugation to other molecules, such as proteins or nanoparticles, for targeted delivery or to enhance its therapeutic properties. However, any modification to a pharmacologically active molecule carries the risk of altering its binding profile, potentially leading to engagement with unintended biological targets. These "off-target" interactions can lead to unforeseen side effects and toxicities, underscoring the importance of comprehensive specificity profiling.

Core Experimental Strategy for Off-Target Assessment

A multi-tiered approach is recommended to thoroughly characterize the potential off-target effects of this compound. This strategy encompasses biochemical, cellular, and in vivo assays to build a comprehensive specificity profile.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Target Engagement & Pathway Analysis cluster_2 Tier 3: In Vivo Toxicology & Safety Pharmacology Competitive Binding Assay Competitive Binding Assay Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Competitive Binding Assay->Cellular Thermal Shift Assay (CETSA) Confirm cellular target binding Kinome Profiling Kinome Profiling Global Phosphoproteomics Global Phosphoproteomics Kinome Profiling->Global Phosphoproteomics Validate kinase hits Phosphatase Profiling Phosphatase Profiling Rodent Toxicology Studies Rodent Toxicology Studies Cellular Thermal Shift Assay (CETSA)->Rodent Toxicology Studies Inform in vivo study design Immunophenotyping Immunophenotyping Cardiovascular Safety Cardiovascular Safety CNS Safety CNS Safety

Figure 1: Tiered experimental workflow for off-target profiling.

Data Presentation: Structuring Quantitative Data

To facilitate clear interpretation and comparison, all quantitative data should be summarized in structured tables. Below are example templates for presenting data from key experiments.

Table 1: Competitive Binding Assay Data

Target2',3'-cGAMP IC50 (nM)This compound IC50 (nM)Fold Change
STING (Wild-Type)15251.67
STING (HAQ variant)20351.75
Potential Off-Target 1>10,000>10,000-
Potential Off-Target 2>10,0005,000>2

Table 2: Kinome Scan Data (% Inhibition at 1 µM)

Kinase FamilyKinaseThis compound % Inhibition
TKABL1<10
CMGCCDK2<10
AGCPKA15
CAMKCAMK2A<10

Table 3: Cellular Thermal Shift Assay (CETSA) Data

Cell LineTarget ProteinTreatmentMelting Temperature (°C)ΔTm (°C)
THP-1STINGVehicle48.5-
THP-1STINGThis compound (10 µM)52.3+3.8
THP-1GAPDHVehicle58.2-
THP-1GAPDHThis compound (10 µM)58.1-0.1

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments proposed for assessing the off-target effects of this compound.

Tier 1: Biochemical Screening

Objective: To determine the binding affinity of this compound to recombinant human STING protein in comparison to the unmodified 2',3'-cGAMP.

Methodology:

  • Protein: Recombinant human STING (aa 139-379) is used.

  • Ligand: A fluorescently labeled cGAMP analog is used as the tracer.

  • Assay Principle: The assay is based on the competition between the test compound (this compound or 2',3'-cGAMP) and the fluorescent tracer for binding to the STING protein. The displacement of the tracer results in a decrease in the fluorescence polarization signal.

  • Procedure:

    • A serial dilution of the test compounds is prepared in assay buffer.

    • STING protein and the fluorescent tracer are added to each well of a microplate.

    • The plate is incubated to allow binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader.

  • Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation.

G STING_Protein STING Protein Binding_Complex STING-Fluorescent cGAMP Complex STING_Protein->Binding_Complex Fluorescent_cGAMP Fluorescent cGAMP Fluorescent_cGAMP->Binding_Complex Test_Compound This compound Test_Compound->STING_Protein Competes for binding Measurement Measure Fluorescence Polarization Binding_Complex->Measurement

Figure 2: Workflow for the competitive binding assay.

Objective: To screen this compound against a broad panel of human kinases to identify potential off-target interactions.

Methodology:

  • Platform: A commercially available kinase profiling service (e.g., KINOMEscan™) is utilized.

  • Assay Principle: The assay typically involves a competition binding assay where the test compound is screened against a large panel of kinases. The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.

  • Procedure:

    • This compound is provided to the screening facility at a defined concentration (e.g., 1 µM).

    • The compound is screened against the kinase panel.

    • Results are reported as percent inhibition for each kinase.

  • Data Analysis: Kinases showing significant inhibition (e.g., >50%) are identified as potential off-targets and prioritized for further validation.

Tier 2: Cellular Target Engagement & Pathway Analysis

Objective: To confirm the engagement of this compound with STING in a cellular context and to identify potential off-target binders.

Methodology:

  • Cell Line: A human monocytic cell line (e.g., THP-1) that endogenously expresses STING is used.

  • Assay Principle: The principle of CETSA is that a protein's thermal stability changes upon ligand binding.

  • Procedure:

    • THP-1 cells are treated with this compound or vehicle control.

    • The cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble STING (and other potential targets) at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates target engagement.

G Cell_Treatment Treat cells with This compound or Vehicle Heating Heat cells to various temperatures Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Quantification Quantify soluble protein (Western Blot / Mass Spec) Centrifugation->Quantification Analysis Analyze melting curve shift Quantification->Analysis

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay.
Tier 3: In Vivo Toxicology and Safety Pharmacology

Objective: To assess the in vivo safety profile of this compound.

Methodology:

  • Animal Model: Rodent models (e.g., mice or rats) are typically used for initial toxicology studies.

  • Study Design:

    • Dose Range Finding Study: To determine the maximum tolerated dose (MTD).

    • Repeated-Dose Toxicity Study: Animals are administered this compound daily for a specified duration (e.g., 14 or 28 days).

  • Endpoints:

    • Clinical observations, body weight, food consumption.

    • Hematology and clinical chemistry.

    • Gross pathology and histopathology of major organs.

  • Safety Pharmacology:

    • Cardiovascular: Evaluation of effects on heart rate, blood pressure, and ECG in a relevant animal model.

    • Central Nervous System (CNS): Functional observational battery to assess behavioral and neurological changes.

    • Respiratory: Assessment of respiratory rate and function.

Signaling Pathway Visualization

The on-target activity of this compound is expected to be mediated through the STING signaling pathway. Understanding this pathway is crucial for interpreting both on-target efficacy and potential off-target effects that might modulate this cascade.

G cluster_0 Cytosol cluster_1 Nucleus cGAMP_SH This compound STING STING (on ER) cGAMP_SH->STING Binds and activates TBK1 TBK1 STING->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_promoter IFN Promoter pIRF3_dimer->IFN_promoter Translocates and binds IFN_beta IFN-β Production IFN_promoter->IFN_beta

Figure 4: The canonical STING signaling pathway.

Conclusion

A thorough investigation of the potential off-target effects of this compound is paramount for its safe and effective translation into clinical applications. The multi-tiered experimental approach outlined in this guide, combining biochemical, cellular, and in vivo methodologies, provides a robust framework for characterizing the specificity of this modified STING agonist. By systematically evaluating its interaction landscape, researchers and drug developers can build a comprehensive safety profile, enabling informed decision-making throughout the drug development process.

The Immunomodulatory Landscape of 2',3'-cGAMP-C2-SH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of 2',3'-cGAMP-C2-SH, a thiol-modified analog of the endogenous STING (Stimulator of Interferon Genes) agonist 2',3'-cGAMP. By activating the cGAS-STING pathway, this molecule holds significant promise for various immunotherapeutic applications, including vaccine adjuvant development and cancer immunotherapy. This document details the underlying signaling pathways, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes complex biological and experimental workflows.

Introduction to 2',3'-cGAMP and STING Pathway Activation

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[2][3][4] 2',3'-cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum.[5][6] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[5][7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][8] This signaling cascade ultimately leads to the activation of a broad and potent anti-pathogen and anti-tumor immune response.

The natural ligand, 2',3'-cGAMP, however, faces challenges for therapeutic development due to its susceptibility to enzymatic degradation by phosphodiesterases such as ENPP1 and poor cell permeability owing to its negative charge.[9][10][11] These limitations have spurred the development of synthetic analogs with improved stability and cellular uptake.

This compound: A Thiol-Modified STING Agonist

This compound is a derivative of 2',3'-cGAMP that incorporates a thiol (-SH) group via a C2 linker. This modification serves a dual purpose: it can enhance the molecule's stability and provides a reactive handle for conjugation to delivery systems or other molecules of interest. The introduction of a thiol group allows for covalent attachment to nanoparticles, proteins, or adjuvants, enabling targeted delivery and potentially enhancing the immunomodulatory effects.[12][13] For instance, thiolated cGAMP has been successfully incorporated into nanovaccines to improve cytosolic delivery and potentiate antitumor immune responses.[12]

Quantitative Analysis of Immunomodulatory Activity

The immunomodulatory potency of STING agonists can be quantified by measuring various parameters, including the induction of type I interferons and other cytokines, and the activation of specific immune cell populations. The following tables summarize representative quantitative data for STING agonists, providing a framework for the expected activity of this compound.

Table 1: In Vitro STING Activation and Cytokine Production

Cell LineSTING AgonistConcentrationIFN-β Induction (Fold Change)TNF-α Secretion (pg/mL)EC50 (nM)Reference
THP-12',3'-cGAMP15 µMNot ReportedNot ReportedNot Reported[14]
THP-1diABZI100 nMNot ReportedNot ReportedNot Reported[14]
THP-1ADU-S10050 µMNot ReportedNot ReportedNot Reported[15]
THP-12',3'-cGAMP analog 31Not ReportedNot ReportedNot Reported47.6[16]

Table 2: Immune Cell Activation Markers

| Cell Type | STING Agonist | Treatment | Activation Marker | % Positive Cells | Reference | |---|---|---|---|---| | Mouse Splenocytes | Systemic STING agonist | 24 hours post-treatment | Glycolytic signature (scRNA-seq) | Enriched |[17] | | Mouse Tumor-draining LNs | ADU-S100 | 1 day post-injection | Migratory cDC1 (CD26+MHCIIhi) | Significantly increased |[8] | | Mouse Tumor-draining LNs | ADU-S100 | 1 day post-injection | Migratory cDC2 (CD26+MHCIIhi) | Significantly increased |[8] | | Mouse Tumor-draining LNs | ADU-S100 | 1 day post-injection | Ly6Chi Monocytes | Significantly increased |[8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the STING signaling pathway and a typical experimental workflow for evaluating the immunomodulatory properties of this compound.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates STING_active Activated STING STING->STING_active translocates STING_active->TBK1 recruits & activates IFN_genes Type I IFN Genes pIRF3_nuc->IFN_genes induces transcription

Caption: STING signaling pathway activated by this compound.

Experimental_Workflow cluster_analysis Downstream Analysis start Start cell_culture Immune Cell Culture (e.g., THP-1, PBMCs) start->cell_culture stimulation Stimulation with This compound cell_culture->stimulation incubation Incubation (Time-course) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cells Harvest Cells incubation->cells elisa Cytokine Quantification (ELISA / Multiplex) supernatant->elisa qpcr Gene Expression Analysis (RT-qPCR) cells->qpcr western_blot Protein Phosphorylation (Western Blot) cells->western_blot flow_cytometry Cell Surface Marker Analysis (Flow Cytometry) cells->flow_cytometry end End elisa->end qpcr->end western_blot->end flow_cytometry->end

Caption: Experimental workflow for evaluating immunomodulatory effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of STING agonists. These protocols can be adapted for the specific analysis of this compound.

In Vitro STING Activation in THP-1 Monocytes

This protocol describes how to assess the activation of the STING pathway in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (stock solution in sterile water or appropriate buffer)

  • Lipofectamine 2000 or other suitable transfection reagent for intracellular delivery

  • 96-well cell culture plates

  • ELISA kits for human IFN-β and TNF-α

  • RT-qPCR reagents (RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for IFN-β and housekeeping genes)

  • Western blot reagents (lysis buffer, primary antibodies for p-TBK1, TBK1, p-IRF3, IRF3, and a loading control like β-actin, secondary antibodies)

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed THP-1 cells into 96-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Stimulation:

    • Prepare serial dilutions of this compound.

    • For intracellular delivery, complex the STING agonist with a transfection reagent according to the manufacturer's protocol.

    • Add the diluted agonist or agonist-transfection reagent complexes to the cells. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).

  • Sample Collection:

    • Supernatant: Centrifuge the plates and collect the supernatant for cytokine analysis by ELISA.

    • Cell Lysates for RNA: Wash the cells with PBS and lyse them for RNA extraction.

    • Cell Lysates for Protein: Wash the cells with PBS and lyse them with appropriate lysis buffer for Western blot analysis.

  • Analysis:

    • ELISA: Quantify the concentration of IFN-β and TNF-α in the supernatants according to the ELISA kit manufacturer's instructions.

    • RT-qPCR: Synthesize cDNA from the extracted RNA and perform qPCR to determine the relative expression levels of the IFN-β gene, normalized to a housekeeping gene.

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies to detect phosphorylated and total TBK1 and IRF3.

Flow Cytometry Analysis of Immune Cell Activation

This protocol outlines the procedure for analyzing the activation of immune cells (e.g., dendritic cells, T cells) in response to this compound treatment using flow cytometry.

Materials:

  • Primary immune cells (e.g., mouse bone marrow-derived dendritic cells, human PBMCs)

  • Appropriate cell culture medium

  • This compound

  • Fluorescently conjugated antibodies against cell surface markers of interest (e.g., CD80, CD86, MHC class II for dendritic cells; CD69, CD25 for T cells)

  • Flow cytometer

  • FACS tubes or 96-well U-bottom plates

Procedure:

  • Cell Isolation and Culture: Isolate primary immune cells using standard procedures and culture them in the appropriate medium.

  • Stimulation: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include an unstimulated control.

  • Cell Staining:

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Incubate the cells with a cocktail of fluorescently labeled antibodies against the desired surface markers for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity (MFI) of these markers.

Conclusion and Future Directions

This compound represents a promising immunomodulatory agent with the potential to enhance therapeutic strategies against cancer and infectious diseases. The thiol modification offers a versatile platform for conjugation, enabling the development of targeted delivery systems and combination therapies. Further research should focus on comprehensive in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound and its conjugates. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate and standardize future investigations into this potent STING agonist.

References

Methodological & Application

Application Notes and Protocols: 2',3'-cGAMP-C2-SH Functionalization of Nanoparticles for Targeted STING Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2][3] Activation of the STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response.[4][5] 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) is the endogenous ligand for STING, but its therapeutic potential is limited by poor membrane permeability and rapid degradation.[4][6]

Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations by protecting 2',3'-cGAMP from degradation and facilitating its delivery to target cells.[1][4][7] Functionalizing nanoparticles with 2',3'-cGAMP via a stable covalent linkage can further enhance delivery efficiency and ensure co-localization of the STING agonist with the nanoparticle carrier. This document provides detailed application notes and protocols for the functionalization of nanoparticles with 2',3'-cGAMP using a C2-thiol (C2-SH) linker for targeted delivery and enhanced STING pathway activation. The use of a thiol linker allows for versatile conjugation to a variety of nanoparticle platforms through well-established thiol-maleimide or thiol-gold chemistry.[8][9]

Signaling Pathway

The cGAS-STING signaling pathway begins with the recognition of cytosolic double-stranded DNA (dsDNA) by cGAS. Upon binding to dsDNA, cGAS synthesizes 2',3'-cGAMP from ATP and GTP. 2',3'-cGAMP then acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum (ER). STING activation leads to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER activates TBK1 TBK1 STING_ER->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes Transcription Gene Transcription pIRF3->Transcription translocates and initiates IFN Type I IFN (IFN-α/β) Transcription->IFN leads to

Diagram 1: The cGAS-STING signaling pathway.

Experimental Workflow

The overall workflow for the preparation and evaluation of 2',3'-cGAMP functionalized nanoparticles involves several key steps: synthesis or acquisition of 2',3'-cGAMP-C2-SH, preparation of nanoparticles with a suitable surface for thiol conjugation (e.g., maleimide-functionalized liposomes or gold nanoparticles), conjugation of this compound to the nanoparticles, purification of the conjugates, and finally, in vitro and in vivo characterization of the functionalized nanoparticles.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization & Evaluation cGAMP_SH 1. Obtain this compound Conjugation 3. Conjugate this compound to Nanoparticles cGAMP_SH->Conjugation NP_prep 2. Prepare Nanoparticles (e.g., Maleimide-Liposomes or AuNPs) NP_prep->Conjugation Purification 4. Purify cGAMP-Nanoparticles Conjugation->Purification PhysicoChem 5. Physicochemical Characterization (Size, Zeta, Loading) Purification->PhysicoChem InVitro 6. In Vitro Evaluation (Cellular Uptake, STING Activation) PhysicoChem->InVitro InVivo 7. In Vivo Studies (Biodistribution, Anti-tumor Efficacy) InVitro->InVivo

Diagram 2: Experimental workflow for nanoparticle functionalization.

Materials and Reagents

Material/ReagentSupplierCatalog Number (Example)
This compoundMedChemExpressHY-135671
DSPE-PEG(2000)-MaleimideAvanti Polar Lipids880126
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar Lipids850365
CholesterolSigma-AldrichC8667
Gold Nanoparticles (e.g., 15 nm)CytodiagnosticsG-15-100
Dithiothreitol (DTT)Thermo Fisher ScientificR0861
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher Scientific89882
THP1-Dual™ ISG Reporter CellsInvivoGenthpd-isg
QUANTI-Blue™ SolutionInvivoGenrep-qbs
Human IFN-β ELISA KitR&D SystemsDY814

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes
  • Lipid Film Hydration:

    • In a round-bottom flask, combine DSPC, cholesterol, and DSPE-PEG(2000)-Maleimide in a molar ratio of 55:40:5 in chloroform (B151607).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Place the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film with sterile phosphate-buffered saline (PBS), pH 6.5, by vortexing.

    • Extrude the resulting multilamellar vesicles through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm followed by 100 nm) using a mini-extruder to form unilamellar vesicles of a defined size.

  • Characterization:

    • Determine the size distribution and zeta potential of the maleimide-functionalized liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Conjugation of this compound to Maleimide-Liposomes
  • Thiol Deprotection (if necessary):

    • If the thiol group on this compound is protected, it must be deprotected prior to conjugation. A common protecting group is a disulfide. To reduce the disulfide, dissolve the this compound in a degassed buffer (e.g., PBS, pH 7.0) and add a 50-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Incubate for 1 hour at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Immediately add the deprotected this compound to the maleimide-functionalized liposome (B1194612) suspension. A typical molar ratio is a 2:1 excess of maleimide (B117702) groups on the liposomes to the thiol groups of this compound.[10]

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove unconjugated this compound by dialysis or size exclusion chromatography.

Protocol 3: Conjugation of this compound to Gold Nanoparticles (AuNPs)
  • Thiol Deprotection:

    • As described in Protocol 2, ensure the thiol group on this compound is deprotected.

  • Conjugation Reaction:

    • Add the deprotected this compound to the AuNP solution. The final concentration of the thiol-modified cGAMP should be in the low micromolar range.[9]

    • Incubate for at least 1 hour at room temperature to allow for the formation of the gold-thiol bond.[9]

  • Salt Aging:

    • Gradually add a concentrated NaCl solution to the mixture over several hours to a final concentration of approximately 0.1 M. This process, known as "salt aging," helps to increase the density of the cGAMP on the AuNP surface.

  • Purification:

    • Centrifuge the solution to pellet the AuNP-cGAMP conjugates. The centrifugation speed and time will depend on the size of the AuNPs.[9]

    • Remove the supernatant containing unconjugated cGAMP and resuspend the pellet in a suitable buffer (e.g., PBS with 0.01% Tween-20).

Characterization of Functionalized Nanoparticles

ParameterMethodExpected Outcome
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Monodisperse population with a slight increase in hydrodynamic diameter after conjugation.
Surface Charge Zeta Potential MeasurementChange in surface charge upon conjugation of negatively charged cGAMP.
Confirmation of Conjugation X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR)Presence of characteristic peaks corresponding to the elements and bonds in cGAMP.
Morphology Transmission Electron Microscopy (TEM)Visualization of nanoparticle size, shape, and dispersity.
Quantification of cGAMP Loading UV-Vis Spectroscopy or Fluorescence-based assayDetermination of the amount of cGAMP conjugated per nanoparticle.
Protocol 4: Quantification of cGAMP Loading on Nanoparticles
  • UV-Vis Spectroscopy Method:

    • Measure the absorbance of the purified cGAMP-nanoparticle solution at the characteristic absorbance maximum of cGAMP (around 260 nm).

    • To determine the concentration of cGAMP, the contribution of the nanoparticle core to the absorbance at 260 nm must be subtracted. This can be done by measuring the absorbance of unconjugated nanoparticles at the same concentration.

    • A standard curve of free this compound should be prepared to calculate the concentration from the absorbance values.

  • Cleavage and Quantification Method:

    • For AuNPs, the thiol bond can be cleaved by adding a large excess of a reducing agent like DTT.

    • After incubation, centrifuge the nanoparticles and measure the concentration of the released cGAMP in the supernatant using UV-Vis spectroscopy or a validated HPLC method.

In Vitro Evaluation of STING Pathway Activation

Protocol 5: STING Activation Assay using THP1-Dual™ ISG Reporter Cells
  • Cell Seeding:

    • Seed THP1-Dual™ ISG cells in a 96-well plate at a density of 1 x 10^5 cells/well in their recommended culture medium.

  • Treatment:

    • Treat the cells with different concentrations of:

      • Free 2',3'-cGAMP

      • Unconjugated nanoparticles (negative control)

      • 2',3'-cGAMP functionalized nanoparticles

    • Include a positive control (e.g., a known STING agonist).

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Measurement of IRF-induced SEAP Activity:

    • Transfer 20 µL of the cell culture supernatant to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ Solution and incubate at 37°C for 1-4 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the level of STING activation.

Protocol 6: Measurement of IFN-β Secretion by ELISA
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., mouse bone marrow-derived dendritic cells or human PBMCs) in a 24-well plate.

    • Treat the cells with the same conditions as in Protocol 5.

    • Incubate for 24 hours.

  • ELISA:

    • Collect the cell culture supernatants.

    • Perform an IFN-β ELISA according to the manufacturer's instructions to quantify the amount of secreted IFN-β.

Quantitative Data Summary

The following table provides a template for summarizing the expected quantitative data from the characterization and in vitro experiments.

FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)cGAMP Loading (µg/mg NP)STING Activation (Fold Change vs. Control)IFN-β Secretion (pg/mL)
Unconjugated Nanoparticlese.g., 105 ± 5e.g., < 0.2e.g., -5 ± 2N/A1.0< LOD
cGAMP-Functionalized Nanoparticlese.g., 115 ± 7e.g., < 0.2e.g., -25 ± 4QuantifyMeasureMeasure
Free cGAMPN/AN/AN/AN/AMeasureMeasure

LOD: Limit of Detection

Conclusion

The functionalization of nanoparticles with 2',3'-cGAMP via a C2-SH linker represents a versatile and effective strategy for the targeted delivery of this potent STING agonist. The protocols outlined in this document provide a comprehensive guide for the preparation, characterization, and in vitro evaluation of these promising immunotherapeutic agents. By leveraging well-established thiol-based conjugation chemistries, researchers can readily adapt this approach to a wide range of nanoparticle platforms to enhance the therapeutic efficacy of STING-based cancer immunotherapies.

References

Application Notes and Protocols for Fluorescent Probes based on 2',3'-cGAMP-C2-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and use of fluorescent probes derived from 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate with a C2-thiol linker (2',3'-cGAMP-C2-SH). These probes are invaluable tools for studying the cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) signaling pathway, a critical component of the innate immune system. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders, making these probes essential for drug discovery and development.

Introduction to 2',3'-cGAMP Fluorescent Probes

The cGAS-STING pathway is activated upon the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.[1][2] Activated cGAS synthesizes the second messenger 2',3'-cGAMP, which binds to and activates the STING protein located on the endoplasmic reticulum.[2][3] This initiates a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.[1][2]

Fluorescently labeled 2',3'-cGAMP analogs are powerful tools for:

  • Monitoring cGAS activity: Quantifying the production of 2',3'-cGAMP in real-time.

  • Studying STING binding and activation: Investigating the kinetics and dynamics of the 2',3'-cGAMP-STING interaction.

  • High-throughput screening: Identifying novel agonists or inhibitors of the cGAS-STING pathway.

  • Cellular imaging: Visualizing the subcellular localization and trafficking of 2',3'-cGAMP.

The this compound scaffold provides a convenient handle for conjugation with a variety of thiol-reactive fluorescent dyes, allowing for the generation of a diverse toolkit of probes with different spectral properties.

Data Presentation: Quantitative Properties of 2',3'-cGAMP Fluorescent Probes

The selection of a fluorescent probe is dictated by its photophysical properties and its biological activity. This section summarizes key quantitative data for commonly used fluorescent 2',3'-cGAMP analogs.

Table 1: Photophysical Properties of Selected Fluorophores for Conjugation

Fluorophore ClassExample DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
CyanineCy5~650~670~250,000~0.27
FluoresceinFluorescein-5-maleimide~494~518~83,000~0.92
RhodamineTetramethylrhodamine (TMR)~555~580~95,000~0.41
IntrinsiccthGAMP~310~440Not ReportedNot Reported

Table 2: Binding Affinities and STING Activation of 2',3'-cGAMP Analogs

CompoundBinding Affinity (Kd) to human STING (μM)STING Activation (EC50, μM)Measurement MethodReference
2',3'-cGAMP (unlabeled)0.543Not ReportedSurface Plasmon Resonance (SPR)[4]
Fluorescein-c-di-GMP3.45Not ApplicableFluorescence Polarization (FP)[5]
Compound 8d (a 2'3'-CDN analog)0.038More potent than cGAMPSPR[4]
Fluorinated carbocyclic cGAMP analogs (MD1203 and MD1202D)High Affinity (qualitative)High Potency (qualitative)Not Specified[6]

Note: Direct comparison of Kd and EC50 values should be made with caution as experimental conditions and assays vary between studies.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the cGAS-STING pathway and the experimental workflows for using these fluorescent probes is crucial for understanding their application.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds to STING_active Activated STING STING_dimer->STING_active conformational change TBK1 TBK1 STING_active->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IFN_genes Interferon Genes p_IRF3->IFN_genes activates transcription cluster_nucleus cluster_nucleus p_IRF3->cluster_nucleus Type_I_IFN Type I Interferons IFN_genes->Type_I_IFN leads to Immune Response Immune Response Type_I_IFN->Immune Response drives Experimental_Workflow cluster_synthesis Probe Synthesis cluster_application Probe Application cluster_invitro cluster_cellular start This compound conjugation Conjugation Reaction start->conjugation dye Thiol-Reactive Dye (e.g., Maleimide-Cy5) dye->conjugation purification Purification (HPLC) conjugation->purification probe Fluorescent Probe purification->probe in_vitro In Vitro Assays probe->in_vitro cellular Cellular Assays probe->cellular binding_assay STING Binding Assay (FP/SPR) in_vitro->binding_assay enzyme_assay cGAS Activity Assay in_vitro->enzyme_assay imaging Cellular Imaging (Confocal) cellular->imaging flow_cytometry Flow Cytometry cellular->flow_cytometry sting_activation STING Activation Assay cellular->sting_activation

References

Application Notes and Protocols for Immobilization of 2',3'-cGAMP-C2-SH on Surfaces for Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP (2',3'-cGAMP) is a critical second messenger in the innate immune system, acting as a direct ligand for the STING (Stimulator of Interferon Genes) protein. The activation of the cGAS-STING pathway is a key area of research for the development of novel therapeutics for infectious diseases, autoimmune disorders, and cancer. The ability to reliably immobilize 2',3'-cGAMP on surfaces is essential for developing robust in vitro binding assays to screen for and characterize novel modulators of the STING pathway.

This document provides detailed application notes and protocols for the immobilization of a thiol-modified 2',3'-cGAMP derivative (2',3'-cGAMP-C2-SH) onto maleimide-activated surfaces. This method allows for the stable and oriented presentation of 2',3'-cGAMP for various binding assay formats, including plate-based assays and Surface Plasmon Resonance (SPR).

cGAS-STING Signaling Pathway

The cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infections, as well as cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and catalyzes the synthesis of 2',3'-cGAMP from ATP and GTP. 2',3'-cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines, leading to an anti-viral or anti-tumor immune response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds ATP_GTP ATP + GTP ATP_GTP->cGAS catalyzes STING_ER STING (ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Interferon Genes pIRF3->IFN_genes translocates & activates transcription

Figure 1. The cGAS-STING signaling pathway.

Experimental Workflow for Immobilization and Binding Assay

The general workflow for immobilizing this compound and performing a subsequent binding assay involves several key steps: surface activation, ligand immobilization, blocking of unreacted sites, and the binding experiment itself. The specific details of each step will vary depending on the chosen assay format (e.g., plate-based or SPR).

experimental_workflow cluster_prep Surface Preparation cluster_assay Binding Assay cluster_data Data Analysis start Start with Maleimide-Activated Surface (e.g., microplate, SPR chip) immobilize Immobilize this compound (Thiol-Maleimide Coupling) start->immobilize block Block Unreacted Maleimide (B117702) Groups (e.g., with Cysteine or BSA) immobilize->block incubate Incubate with Analyte (e.g., STING protein) block->incubate wash Wash to Remove Unbound Analyte incubate->wash detect Detect Bound Analyte wash->detect analyze Analyze Binding Data (e.g., calculate Kd, IC50) detect->analyze

Figure 2. General experimental workflow.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the interaction between 2',3'-cGAMP and STING protein. These values are compiled from published literature and can serve as a benchmark for experimental design and data interpretation.

ParameterValueMethodComments
Binding Affinity (Kd) of 2',3'-cGAMP to human STING ~0.543 µMSurface Plasmon Resonance (SPR)This value represents the dissociation constant for the natural ligand.[1]
Binding Affinity (Kd) of a potent 2',3'-cGAMP analog to human STING 0.038 µMSurface Plasmon Resonance (SPR)Demonstrates the high-affinity interaction that can be achieved with modified cGAMP.[1]
General Binding Affinity Range Nanomolar (nM) to low Micromolar (µM)VariousThe affinity can vary depending on the specific STING variant and assay conditions.[2]
Typical Ligand Density on Gold Surfaces 4.3 - 6.3 molecules/nm²Inductively Coupled Plasma–Mass SpectrometryThis range is for thiol-containing molecules on gold nanoparticles and can serve as an estimate for SPR chip surfaces.
Expected EC50 in cell-based assays 75 µMHTRFThis higher value in a cellular context reflects factors like cell permeability and enzymatic degradation.

Experimental Protocols

Protocol 1: Immobilization of this compound on Maleimide-Activated Microplates

This protocol describes the covalent attachment of this compound to the surface of a maleimide-activated 96-well plate, suitable for developing a competitive ELISA-style binding assay.

Materials:

  • Maleimide-activated 96-well plates

  • This compound

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Blocking Buffer: PBS containing 10 mM L-cysteine or 1% Bovine Serum Albumin (BSA)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10-100 µM) in ice-cold, degassed Coupling Buffer. It is recommended to test a range of concentrations to optimize the immobilization density.

  • Immobilization Reaction:

    • Add 100 µL of the diluted this compound solution to each well of the maleimide-activated plate.

    • Seal the plate and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Discard the immobilization solution from the wells.

    • Wash the wells three times with 200 µL of Wash Buffer per well to remove any unbound ligand.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature with gentle agitation to quench any unreacted maleimide groups.

  • Final Wash:

    • Discard the Blocking Buffer.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

    • The plate is now ready for use in a binding assay or can be dried and stored with a desiccant at 4°C for future use.

Protocol 2: Competitive Binding Assay for STING Modulators

This protocol outlines a competitive binding assay to screen for compounds that inhibit the interaction of STING protein with the immobilized 2',3'-cGAMP.

Materials:

  • This compound immobilized plate (from Protocol 1)

  • Recombinant human STING protein (with a detection tag, e.g., His-tag or Biotin)

  • Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Detection Reagent: HRP-conjugated anti-His-tag antibody or Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation of Reagents:

    • Dilute the tagged STING protein to a predetermined optimal concentration in Assay Buffer. This concentration should be at or below the Kd for its interaction with immobilized cGAMP to ensure assay sensitivity.

    • Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%).

  • Competition Reaction:

    • In a separate 96-well plate (non-binding), mix equal volumes of the diluted STING protein and the test compound dilutions (or vehicle control).

    • Incubate this mixture for 30-60 minutes at room temperature to allow for potential binding between the test compound and STING.

  • Binding to Immobilized Ligand:

    • Transfer 100 µL of the STING/compound mixture to each well of the this compound immobilized and blocked plate.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Discard the solution from the wells.

    • Wash the wells three to five times with 200 µL of Wash Buffer per well.

  • Detection:

    • Add 100 µL of the appropriate HRP-conjugated detection reagent (e.g., anti-His-tag-HRP) diluted in Assay Buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with 200 µL of Wash Buffer per well.

  • Signal Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at room temperature for 10-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • The signal will be inversely proportional to the ability of the test compound to inhibit the STING-cGAMP interaction.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis of STING Binding

This protocol provides a general framework for immobilizing this compound on a maleimide-activated SPR sensor chip to measure the kinetics of STING protein binding.

Materials:

  • SPR instrument and maleimide-activated sensor chip (e.g., CM5 chip activated with EDC/NHS followed by reaction with a maleimide-amine linker)

  • This compound

  • Immobilization Buffer: HBS-EP+ buffer (or similar), pH 6.5-7.0, degassed

  • Recombinant human STING protein (analyte)

  • Running Buffer: HBS-EP+ buffer (or other suitable buffer for the interaction)

  • Blocking solution: 1 M ethanolamine-HCl, pH 8.5 (for amine coupling based maleimide activation) or 10 mM L-cysteine in immobilization buffer.

Procedure:

  • Surface Preparation (if starting with a carboxyl surface):

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS according to the instrument manufacturer's instructions.

    • Inject a solution of a hetero-bifunctional linker containing an amine and a maleimide group (e.g., N-(β-Maleimidopropyloxy)succinimide ester) to create a maleimide-activated surface.

    • Deactivate excess reactive groups with an injection of ethanolamine-HCl.

  • Immobilization of this compound:

    • Prepare a solution of this compound (e.g., 20-50 µM) in degassed Immobilization Buffer.

    • Inject the this compound solution over the maleimide-activated sensor surface at a low flow rate (e.g., 5-10 µL/min) to achieve the desired immobilization level (typically a few hundred Response Units, RU).

  • Blocking:

    • Inject the blocking solution (e.g., 10 mM L-cysteine) to cap any remaining reactive maleimide groups on the surface.

  • Kinetic Analysis of STING Binding:

    • Prepare a series of dilutions of the recombinant STING protein in Running Buffer, including a zero-concentration (buffer only) sample for double referencing. A typical concentration range might be from low nM to low µM, spanning below and above the expected Kd.

    • Perform a kinetic analysis by injecting the different concentrations of STING over the immobilized 2',3'-cGAMP surface at a constant flow rate (e.g., 30 µL/min). Include association and dissociation phases.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a low pH buffer or a high salt buffer) that removes the bound STING without damaging the immobilized ligand.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference surface signal and the buffer blank injection.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low immobilization of this compound - Inactive maleimide surface.- Oxidized thiol groups on this compound.- Incorrect pH of coupling buffer.- Use fresh, properly stored maleimide-activated surfaces.- Prepare this compound solution immediately before use in degassed buffer. Consider adding a mild reducing agent like TCEP during a pre-incubation step (ensure it is removed before adding to the maleimide surface).- Ensure the coupling buffer pH is between 6.5 and 7.5.
High non-specific binding in plate-based assay - Incomplete blocking of the surface.- Hydrophobic interactions of the analyte or test compounds with the plate.- Insufficient washing.- Increase blocking time or try a different blocking agent (e.g., BSA, casein).- Increase the detergent concentration (e.g., Tween-20) in the assay and wash buffers.- Increase the number of wash steps or the volume of wash buffer.
No or weak signal in binding assay - Inactive STING protein.- Low immobilization density of this compound.- Inappropriate assay buffer conditions.- Test the activity of the STING protein in a different assay format.- Optimize the immobilization concentration of this compound.- Test different buffer components (e.g., salt concentration, pH) to find optimal binding conditions.
Poor data fitting in SPR analysis - Mass transport limitation.- Non-specific binding.- Heterogeneous ligand or analyte.- Increase the flow rate during analyte injection. For very fast interactions, consider using a lower ligand density.- Add a small amount of non-ionic detergent to the running buffer. Use a reference flow cell.- Ensure the purity of the STING protein. If the immobilized ligand is heterogeneous, a more complex binding model may be needed.

References

Application Notes and Protocols for Identifying Protein Binding Partners of 2',3'-cGAMP-C2-SH Using Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-cyclic GMP-AMP (2',3'-cGAMP) is a critical second messenger in the innate immune system, produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA. Its primary and most well-characterized binding partner is the Stimulator of Interferon Genes (STING), which upon activation, triggers a signaling cascade leading to the production of type I interferons and other inflammatory cytokines. The identification of novel 2',3'-cGAMP binding proteins is crucial for understanding its full range of biological functions and for the development of novel therapeutics targeting this pathway.

This document provides detailed application notes and protocols for the use of 2',3'-cGAMP-C2-SH, a thiol-modified analog of 2',3'-cGAMP, in pull-down assays to identify and characterize its binding partners. The thiol group allows for covalent immobilization onto a solid support, creating an affinity matrix to capture interacting proteins from cell lysates or tissue extracts.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infections, as well as cellular damage.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 ISGs Interferon Stimulated Genes pIRF3->ISGs induces transcription cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokines pNFkB->Cytokines induces transcription pNFkB->cluster_nucleus

Fig 1. The cGAS-STING signaling pathway.

Experimental Workflow for Pull-Down Assay

The overall workflow for identifying 2',3'-cGAMP binding partners using this compound involves immobilization of the ligand, incubation with a protein source, washing to remove non-specific binders, elution of specific binders, and identification by mass spectrometry.

Pull_Down_Workflow cluster_prep Preparation cluster_assay Pull-Down Assay cluster_analysis Analysis Beads Maleimide-Activated Beads Immobilized_Beads cGAMP-Immobilized Beads Beads->Immobilized_Beads cGAMP_SH This compound cGAMP_SH->Immobilized_Beads Covalent Coupling Incubation Incubation of Beads with Lysate Immobilized_Beads->Incubation Cell_Lysate Cell/Tissue Lysate Preparation Cell_Lysate->Incubation Wash Washing Steps Incubation->Wash Elution Elution of Binding Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS_Analysis Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS_Analysis Data_Analysis Data Analysis and Protein Identification MS_Analysis->Data_Analysis

Fig 2. Experimental workflow for pull-down assay.

Quantitative Data on 2',3'-cGAMP Binding Partners

Binding PartnerReported Affinity (Kd)MethodNotes
STING (Human)~10-100 nMIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)High-affinity interaction, crucial for pathway activation.[1]
EF1A1Not QuantifiedPhotoaffinity LabelingIdentified as a potential binding partner.[2]
Rab18Not QuantifiedInteractome AnalysisIdentified as a binding partner involved in cell migration.

This table summarizes available data; quantitative values for many potential binding partners are yet to be determined.

Experimental Protocols

Protocol 1: Immobilization of this compound on Maleimide-Activated Agarose (B213101) Beads

This protocol describes the covalent coupling of the thiol-modified 2',3'-cGAMP to a maleimide-activated solid support.

Materials:

  • Maleimide-Activated Agarose Beads

  • This compound

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Quenching Solution: 50 mM L-cysteine in Coupling Buffer

  • Wash Buffer: 1 M NaCl

  • Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% sodium azide

  • Spin columns or microcentrifuge tubes

Procedure:

  • Bead Preparation: a. Resuspend the maleimide-activated agarose beads by gentle vortexing. b. Transfer the desired amount of bead slurry to a spin column or microcentrifuge tube. c. Equilibrate the beads by washing twice with 10 bed volumes of Coupling Buffer. Centrifuge at low speed (e.g., 500 x g) for 1 minute between washes and discard the supernatant.

  • Ligand Preparation: a. Dissolve this compound in Coupling Buffer to a final concentration of 1-5 mM.

  • Coupling Reaction: a. Add the this compound solution to the equilibrated beads. b. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Quenching: a. Pellet the beads by centrifugation and discard the supernatant. b. Add 10 bed volumes of Quenching Solution to block any unreacted maleimide (B117702) groups. c. Incubate for 1 hour at room temperature with gentle rotation.

  • Washing and Storage: a. Wash the beads three times with 10 bed volumes of Wash Buffer. b. Wash the beads three times with 10 bed volumes of PBS. c. Resuspend the beads in 2 bed volumes of Storage Buffer. The 2',3'-cGAMP-immobilized beads are now ready for use in pull-down assays.

Protocol 2: Pull-Down Assay to Identify 2',3'-cGAMP Binding Partners

This protocol outlines the procedure for capturing and isolating binding proteins from a cell lysate.

Materials:

  • 2',3'-cGAMP-immobilized beads (from Protocol 1)

  • Control beads (unliganded, quenched maleimide-activated beads)

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40

  • Elution Buffer:

    • High Salt Elution: Wash Buffer with 1 M NaCl

    • Competitive Elution: Wash Buffer with 1 mM free 2',3'-cGAMP

    • Denaturing Elution: 2x SDS-PAGE Sample Buffer

  • Cultured cells or tissue sample

Procedure:

  • Cell Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Cell Lysis Buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (protein lysate) and determine the protein concentration using a standard assay (e.g., BCA).

  • Binding: a. To a microcentrifuge tube, add an appropriate amount of protein lysate (e.g., 1-5 mg). b. Add the 2',3'-cGAMP-immobilized beads and the control beads to separate tubes. c. Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.

  • Washing: a. Pellet the beads by centrifugation (500 x g for 1 minute) and discard the supernatant. b. Wash the beads three to five times with 1 ml of ice-cold Wash Buffer. Between each wash, pellet the beads and completely remove the supernatant.

  • Elution: a. For Mass Spectrometry (Denaturing Elution): After the final wash, add 50 µl of 2x SDS-PAGE Sample Buffer to the beads. Boil at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins. b. For Functional Assays (Non-denaturing Elution): Use either High Salt Elution or Competitive Elution buffer and incubate for 10-30 minutes at 4°C with gentle agitation. Pellet the beads and collect the supernatant.

Protocol 3: Protein Identification by Mass Spectrometry

This protocol provides a general overview of sample preparation for mass spectrometry analysis.

Procedure:

  • SDS-PAGE: a. Load the eluted samples from the 2',3'-cGAMP beads and control beads onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). b. Run the gel to separate the proteins. c. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

  • In-Gel Digestion: a. Excise the entire lane or specific protein bands of interest from the gel. b. Destain the gel pieces. c. Reduce and alkylate the proteins within the gel pieces. d. Digest the proteins overnight with a suitable protease (e.g., trypsin).

  • Peptide Extraction and LC-MS/MS Analysis: a. Extract the peptides from the gel pieces. b. Dry and resuspend the peptides in a buffer compatible with mass spectrometry. c. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Data Analysis: a. Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the mass spectra. b. Compare the proteins identified from the 2',3'-cGAMP pull-down with the control pull-down to identify specific binding partners. Proteins that are significantly enriched in the 2',3'-cGAMP sample are considered potential binding partners.

Concluding Remarks

The use of this compound in pull-down assays is a powerful tool for the discovery of novel binding partners and for elucidating the broader biological roles of this important second messenger. The protocols provided herein offer a comprehensive guide for researchers to successfully perform these experiments. The identification and validation of new interactors will undoubtedly open new avenues for therapeutic intervention in diseases where the cGAS-STING pathway is implicated.

References

synthesis of 2',3'-cGAMP-C2-SH conjugates for in vivo imaging

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Application Notes and Protocols for the Synthesis and Use of 2',3'-cGAMP-C2-SH Conjugates for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1][2] Upon binding DNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP), which in turn binds to and activates STING.[3] This activation leads to a signaling cascade culminating in the production of type I interferons and other cytokines, mounting an immune response that is crucial for anti-pathogen and anti-tumor immunity.[2][4]

Given its central role in immuno-oncology, the ability to non-invasively visualize and quantify STING activation in vivo is highly valuable for drug development and for understanding disease pathology.[5][6] This document provides detailed protocols and application notes for the synthesis of a thiol-functionalized 2',3'-cGAMP analogue (this compound) and its conjugation to imaging probes for in vivo applications, such as Positron Emission Tomography (PET) or fluorescence imaging. The introduction of a thiol (-SH) group provides a versatile handle for site-specific conjugation to a wide array of imaging agents through well-established bioconjugation chemistries.[7][8]

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA). This triggers a conformational change in cGAS, leading to its activation and the synthesis of 2',3'-cGAMP. This second messenger then binds to STING, an endoplasmic reticulum-resident protein, inducing its dimerization and translocation to the Golgi apparatus. There, STING recruits and activates TANK-binding kinase 1 (TBK1), which phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[2][9]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_signal Signaling Cascade cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (Dimerization & Translocation) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes Transcription Gene Transcription pIRF3->Transcription Induces IFN Type I Interferons (e.g., IFN-β) Transcription->IFN Expression

Caption: The cGAS-STING signaling pathway.[2][9]

Principle of the Method: Thiol-Reactive Conjugation

The core of this methodology is the synthesis of a 2',3'-cGAMP derivative containing a short C2-alkane linker terminating in a sulfhydryl (thiol, -SH) group. This thiol group serves as a nucleophile that can react with various electrophilic partners, enabling stable covalent conjugation to imaging probes. A common and efficient strategy is the reaction of the thiol with a maleimide-functionalized probe. This Michael addition reaction proceeds under mild, physiological conditions to form a stable thioether bond, making it ideal for creating bioconjugates.[7][10]

This "plug-and-play" approach allows for the modular attachment of different imaging modalities to the STING agonist, including:

  • Fluorophores (e.g., Cy5, FITC) for fluorescence microscopy and in vivo optical imaging.

  • Chelators (e.g., DOTA, NOTA) for radiolabeling with PET isotopes (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹⁸F).[5][6][11]

  • Biotin for affinity-based assays and detection.

Application Note 1: Synthesis of this compound

The synthesis of a thiol-modified 2',3'-cGAMP is a multi-step process that can be achieved using solid-phase or solution-phase phosphoramidite (B1245037) chemistry. The following protocol is a representative method adapted from established procedures for synthesizing modified cyclic dinucleotides.[1][4] The key is the use of a modified guanosine (B1672433) or adenosine (B11128) phosphoramidite that contains the protected thiol linker at the C2 position.

Synthesis_Workflow start Start: Modified Nucleoside (with protected thiol) step1 Phosphoramidite Synthesis start->step1 step2 Solid-Phase Synthesis: Coupling to form Linear Dinucleotide step1->step2 step3 On-Resin Cyclization step2->step3 step4 Cleavage and Global Deprotection step3->step4 step5 Thiol Deprotection (e.g., removing trityl group) step4->step5 step6 HPLC Purification step5->step6 end Final Product: This compound step6->end

Caption: Workflow for the synthesis of this compound.
Representative Experimental Protocol

Materials:

  • CPG solid support pre-loaded with N⁶-benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine.

  • Custom-synthesized N²-isobutyryl-2-(2-(tritylthio)ethyl)amino-5'-O-DMT-3'-O-(N,N-diisopropyl)(β-cyanoethyl)phosphoramidite-guanosine.

  • Standard reagents for solid-phase oligonucleotide synthesis (Activator, Capping reagents, Oxidizer).

  • Cleavage and deprotection solutions (e.g., AMA: aqueous ammonia/methylamine).

  • Tris(2-carboxyethyl)phosphine (TCEP).

  • HPLC system with a reverse-phase C18 column.

  • Buffers: Triethylammonium acetate (B1210297) (TEAA), Acetonitrile.

Procedure:

  • Solid-Phase Synthesis: The synthesis is performed on an automated DNA synthesizer using a CPG support functionalized with the first nucleoside (adenosine).

  • Coupling: The custom guanosine phosphoramidite bearing the protected thiol linker is coupled to the 5'-OH of the support-bound adenosine to form the linear 3'-5' linked dinucleotide.

  • Cyclization: After synthesis of the linear dinucleotide, on-resin deprotection of the 2'-TBDMS group of adenosine is performed. An intramolecular phosphoramidite coupling is then carried out to form the 2'-5' phosphodiester bond, completing the cyclic structure.

  • Cleavage and Deprotection: The cyclic product is cleaved from the solid support and all protecting groups (benzoyl, isobutyryl, cyanoethyl) are removed by incubation in AMA solution at 65°C for 30 minutes. The trityl group on the thiol remains intact.

  • Purification (Step 1): The trityl-on protected product is purified by reverse-phase HPLC. The lipophilic trityl group aids in separation.

  • Thiol Deprotection: The purified, trityl-protected conjugate is treated with a solution of silver nitrate (B79036) followed by dithiothreitol (B142953) (DTT) or, more simply, incubated with 5% trifluoroacetic acid in dichloromethane (B109758) to remove the trityl group.

  • Purification (Step 2): The final this compound product is purified by reverse-phase HPLC to remove deprotection reagents and any side products.[12] The final product is lyophilized and stored under an inert atmosphere at -80°C.

Application Note 2: Conjugation to Maleimide-Activated Probes

This protocol describes the conjugation of the purified this compound to a maleimide-functionalized imaging probe, such as DOTA-maleimide for PET imaging.

Representative Experimental Protocol

Materials:

  • Lyophilized this compound.

  • Maleimide-functionalized probe (e.g., DOTA-maleimide, Cy5-maleimide).

  • Degassed reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1 mM EDTA.

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Analytical and preparative HPLC systems.

Procedure:

  • Reduction of Disulfides (Optional but Recommended): Dissolve this compound in degassed reaction buffer. Add a 5-10 fold molar excess of TCEP to ensure the thiol is in its reduced, reactive state. Incubate for 30 minutes at room temperature.

  • Conjugation Reaction: Dissolve the maleimide-functionalized probe in a compatible solvent (e.g., DMSO) and add it to the reduced this compound solution. A 1.2 to 1.5 molar excess of the maleimide (B117702) probe is typically used.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Monitoring: The reaction progress can be monitored by analytical reverse-phase HPLC, observing the consumption of the starting materials and the appearance of the new conjugate peak.

  • Purification: The final 2',3'-cGAMP-C2-S-Probe conjugate is purified from unreacted starting materials using preparative HPLC.

  • Characterization: The identity and purity of the final conjugate are confirmed by mass spectrometry and analytical HPLC.

Application Note 3: In Vivo Imaging

The following is a generalized protocol for in vivo PET imaging in a tumor-bearing mouse model. The specific cGAMP-conjugate used would be one chelated with a PET isotope (e.g., [⁶⁸Ga]Ga-DOTA-S-C2-cGAMP).

Imaging_Workflow start Synthesize & Purify cGAMP-Probe Conjugate step1 Radiolabeling (e.g., with ⁶⁸Ga, ¹⁸F) start->step1 step2 Quality Control (Radiochemical Purity) step1->step2 step4 Probe Administration (e.g., Intravenous Injection) step2->step4 step3 Tumor Model Preparation (e.g., Xenograft) step3->step4 step5 Dynamic/Static PET-CT Imaging step4->step5 step6 Image Reconstruction & Analysis step5->step6 step7 Ex Vivo Biodistribution (Gamma Counting) step5->step7 Post-Imaging end Quantify STING Engagement In Vivo step6->end step7->end

Caption: General workflow for in vivo PET imaging.
Representative Experimental Protocol

Animal Model:

  • Immunocompetent mice (e.g., C57BL/6) or immunodeficient mice (e.g., NSG) are inoculated subcutaneously with a suitable tumor cell line (e.g., B16F10, MC38).[5] Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Radiolabeling & Administration:

  • The DOTA-functionalized cGAMP conjugate is radiolabeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) following established protocols.

  • The final radiolabeled probe ([⁶⁸Ga]Ga-DOTA-S-C2-cGAMP) is purified, and its radiochemical purity is assessed.

  • Tumor-bearing mice are anesthetized and injected intravenously (e.g., via tail vein) with a defined dose of the radiotracer (e.g., 5-10 MBq).

PET/CT Imaging:

  • At specific time points post-injection (e.g., 30, 60, 120 minutes), mice are anesthetized and placed in a small-animal PET/CT scanner.[11]

  • A CT scan is performed for anatomical co-registration, followed by a static or dynamic PET scan.

  • PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and major organs to quantify tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).[11]

Biodistribution Analysis:

  • After the final imaging session, mice are euthanized.

  • The tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.

  • This provides a detailed quantitative assessment of probe distribution and confirms the imaging results.

Data Presentation

Quantitative data from in vivo imaging studies and in vitro binding assays are crucial for evaluating the performance of new probes. Below are tables summarizing representative data for STING-targeted imaging agents and cGAMP analogues from the literature, which can serve as benchmarks for newly synthesized conjugates.

Table 1: Properties of STING-Targeted PET Probes

Probe Name Target Radionuclide STING Binding Affinity (Kd) Tumor Uptake (%ID/g) Reference
[¹⁸F]FBTA STING Agonist Site ¹⁸F 26.86 ± 6.79 nM ~1.5 %ID/g in ALI model [11]
[¹⁸F]F-CRI₁ STING ¹⁸F Not Reported Positively correlated with STING expression [5]

| [¹³¹I]I-NFIP | STING Inhibitor Site | ¹³¹I | Not Reported | Specific uptake in high-STING Panc02 tumors |[6] |

Table 2: Biological Activity of cGAMP Analogues

Compound Assay System Potency (Value) Reference
2',3'-cGAMP STING Binding (ITC) Murine STING Kd = ~4 nM [13]
2',3'-cthGAMP STING Binding (ITC) Murine STING Kd = 455 nM [13]
2',3'-Pro1 (Prodrug) IFN-β Induction THP-1 cells Lower nanomolar EC50 (Improved vs. cGAMP) [1]

| ADU-S100 | STING Activation | THP-1 monocytes | Comparable to natural 2',3'-cGAMP |[14] |

References

Application Notes and Protocols: Assessing Cell Permeability of 2',3'-cGAMP-C2-SH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage.[1][2][3] Upon activation, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP), which binds to and activates STING, leading to the production of type I interferons and other inflammatory cytokines.[1][4][5] This response is crucial for host defense against pathogens and for anti-tumor immunity.[1][5]

Due to its potent immune-stimulatory properties, 2',3'-cGAMP is a promising therapeutic agent. However, its clinical utility is limited by poor cell permeability due to its hydrophilic nature and negative charge. To overcome this, various conjugates of 2',3'-cGAMP are being developed, including those with a C2-SH linker. This thiol group allows for further modifications, such as conjugation to cell-penetrating peptides or nanoparticles, to enhance cellular uptake.

These application notes provide detailed protocols for assessing the cell permeability and biological activity of 2',3'-cGAMP-C2-SH conjugates. The assays described herein are designed to provide both qualitative and quantitative data on the ability of these conjugates to enter cells and activate the STING pathway.

Signaling Pathway Overview

The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. The enzyme cGAS binds to dsDNA, leading to a conformational change and its activation. Activated cGAS then catalyzes the synthesis of 2',3'-cGAMP from ATP and GTP.[2][3] This cyclic dinucleotide acts as a second messenger, binding directly to the STING protein located on the endoplasmic reticulum.[1][5] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][4][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons.[1][5] STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[4]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING (oligomer) STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes translocates & binds Transcription Transcription IFN_genes->Transcription

Figure 1: The cGAS-STING signaling pathway.

Experimental Protocols

To thoroughly evaluate the cell permeability and biological activity of this compound conjugates, a multi-faceted approach is recommended. This includes direct measurement of cellular uptake and indirect assessment of STING pathway activation.

Protocol 1: Direct Assessment of Cellular Uptake using Fluorescently Labeled Conjugates

This protocol describes the use of a fluorescently labeled this compound conjugate to visualize and quantify its entry into cells.

Workflow:

fluorescent_uptake_workflow start Seed cells in multi-well plates treat Treat cells with fluorescent This compound conjugate start->treat incubate Incubate for various time points treat->incubate wash Wash cells to remove extracellular conjugate incubate->wash analyze Analyze by fluorescence microscopy and flow cytometry wash->analyze

Figure 2: Workflow for direct cellular uptake assay.

Materials:

  • Fluorescently labeled this compound (e.g., conjugated with iFluor 488 or Cy5).

  • Cell line of interest (e.g., THP-1 monocytes, HEK293T cells).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Multi-well plates (e.g., 24-well or 96-well, glass-bottom for microscopy).

  • Fluorescence microscope.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. For suspension cells like THP-1, seed at a density of 5 x 10^5 cells/mL.

  • Treatment: Prepare a working solution of the fluorescently labeled this compound conjugate in complete cell culture medium at the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and add the medium containing the fluorescent conjugate.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, and 24 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, carefully aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound extracellular conjugate.

  • Analysis by Fluorescence Microscopy:

    • Add fresh PBS or imaging buffer to the wells.

    • Visualize the cells using a fluorescence microscope with the appropriate filter set for the fluorophore used.

    • Capture images to document the intracellular localization of the fluorescent signal.

  • Analysis by Flow Cytometry:

    • For adherent cells, detach them using a non-enzymatic cell dissociation solution. Suspension cells can be directly collected.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).

    • Analyze the cells on a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Data Presentation:

Treatment GroupConcentration (µM)Incubation Time (h)% Fluorescent Cells (Flow Cytometry)Mean Fluorescence Intensity (Flow Cytometry)
Untreated Control024
Fluorescent Conjugate11
4
8
24
51
4
8
24
101
4
8
24
Protocol 2: Indirect Assessment of STING Activation using a Reporter Assay

This protocol utilizes a reporter cell line that expresses a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an IRF3- or NF-κB-dependent promoter to quantify STING pathway activation.[7][8][9][10]

Workflow:

reporter_assay_workflow start Seed reporter cells in multi-well plates treat Treat cells with This compound conjugate start->treat incubate Incubate for 18-24 hours treat->incubate collect Collect cell supernatant or lyse cells incubate->collect measure Measure reporter gene activity collect->measure

Figure 3: Workflow for STING activation reporter assay.

Materials:

  • STING reporter cell line (e.g., THP1-Dual™ cells, InvivoGen).[10]

  • This compound conjugate.

  • Unconjugated 2',3'-cGAMP (as a positive control for transfection).

  • Transfection reagent (for the positive control).

  • Complete cell culture medium.

  • Multi-well plates (96-well).

  • Reporter gene assay kit (e.g., Luciferase Assay System, QUANTI-Blue™).

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at the recommended density.

  • Treatment:

    • Prepare serial dilutions of the this compound conjugate in complete cell culture medium.

    • Add the diluted conjugates to the cells.

    • Positive Control: Transfect unconjugated 2',3'-cGAMP into a set of wells according to the manufacturer's protocol for the transfection reagent. This is necessary because unconjugated cGAMP does not readily cross the cell membrane.

    • Negative Control: Include wells with untreated cells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Reporter Assay:

    • Following the manufacturer's instructions for the specific reporter assay kit, either collect the cell supernatant (for secreted reporters) or lyse the cells.

    • Add the appropriate substrate and measure the signal (luminescence or absorbance) using a plate reader.

Data Presentation:

TreatmentConcentration (µM)Reporter Signal (RLU or OD)Fold Induction (over untreated)
Untreated Control01.0
This compound0.1
1
10
50
100
Transfected 2',3'-cGAMP10
Protocol 3: Quantification of Intracellular 2',3'-cGAMP by LC-MS/MS

This protocol provides a highly sensitive and specific method to directly quantify the intracellular concentration of the this compound conjugate after cellular uptake.[11][12][13][14]

Workflow:

lcms_workflow start Seed cells in multi-well plates treat Treat cells with This compound conjugate start->treat wash Wash cells and lyse treat->wash extract Extract metabolites wash->extract analyze Analyze by LC-MS/MS extract->analyze

Figure 4: Workflow for intracellular cGAMP quantification by LC-MS/MS.

Materials:

  • This compound conjugate.

  • Cell line of interest.

  • Complete cell culture medium.

  • PBS.

  • Multi-well plates (e.g., 6-well).

  • Lysis buffer (e.g., 80% methanol).

  • Internal standard (e.g., isotopically labeled cGAMP).[12]

  • LC-MS/MS system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound conjugate as described in Protocol 1.

  • Cell Lysis and Metabolite Extraction:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol (B129727) containing the internal standard to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation: Dry the supernatant using a vacuum concentrator and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the detection and quantification of 2',3'-cGAMP and its conjugate. A standard curve of the this compound conjugate should be prepared to allow for absolute quantification.

Data Presentation:

Treatment GroupConcentration (µM)Incubation Time (h)Intracellular Conjugate Concentration (nM)
Untreated Control024Below Limit of Detection
This compound14
24
104
24
504
24

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the cell permeability and biological activity of this compound conjugates. By combining direct visualization and quantification of cellular uptake with functional assays that measure downstream STING signaling, researchers can obtain a thorough understanding of the efficacy of these novel drug candidates. The data generated from these assays are crucial for the optimization of delivery strategies and the advancement of cGAMP-based immunotherapies.

References

Application Notes and Protocols for Targeted Delivery of 2',3'-cGAMP-C2-SH to Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the targeted delivery of the novel STING (Stimulator of Interferon Genes) agonist, 2',3'-cGAMP-C2-SH, to immune cells. This document outlines the rationale, key methodologies, and detailed protocols for conjugating this thiol-modified cyclic dinucleotide to targeting moieties and evaluating its efficacy in activating the cGAS-STING pathway for potential immunotherapeutic applications.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response.[1][2] The endogenous STING agonist, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), has shown significant promise as a vaccine adjuvant and cancer immunotherapy agent. However, its therapeutic potential is often limited by poor membrane permeability, rapid degradation, and lack of specific targeting to immune cells.

To overcome these limitations, a thiol-modified analog, this compound, has been developed. The introduction of a thiol (-SH) group provides a reactive handle for covalent conjugation to various targeting moieties, such as antibodies or nanoparticles, enabling precise delivery to specific immune cell populations, thereby enhancing efficacy and minimizing off-target effects. This targeted approach aims to concentrate the STING agonist at the desired site of action, leading to a more robust and localized immune activation.

Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cGAS. Upon binding to dsDNA, cGAS synthesizes 2',3'-cGAMP from ATP and GTP. 2',3'-cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS catalyzes STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_TBK1 STING-TBK1 Complex STING_dimer->STING_TBK1 translocates & recruits TBK1 TBK1 TBK1 (active) STING_TBK1->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer_p p-IRF3 (dimer) IFN_genes Type I IFN Genes IRF3_dimer_p->IFN_genes activates transcription Cytokines Pro-inflammatory Cytokine Genes IRF3_dimer_p->Cytokines activates transcription IFN_protein IFN-β IFN_genes->IFN_protein translation Cytokine_protein Cytokines Cytokines->Cytokine_protein translation IRF3->IRF3_dimer_p dimerizes & translocates Immune_Response Innate & Adaptive Immune Response IFN_protein->Immune_Response secreted Cytokine_protein->Immune_Response secreted

Caption: The cGAS-STING signaling cascade.

Data Presentation

Table 1: Physicochemical Properties of cGAMP-Conjugated Nanoparticles
FormulationTargeting LigandMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)cGAMP Loading Efficiency (%)
Liposome-cGAMP None110 ± 50.15 ± 0.02-15 ± 265 ± 5
DC-Liposome-cGAMP anti-DEC205 Ab125 ± 70.18 ± 0.03-12 ± 362 ± 6
PLGA-NP-cGAMP None150 ± 100.21 ± 0.04-25 ± 475 ± 7
DC-PLGA-NP-cGAMP Mannose165 ± 120.23 ± 0.05-20 ± 371 ± 8

Data are presented as mean ± standard deviation (n=3). Data is illustrative and based on typical values reported in the literature.

Table 2: In Vitro STING Activation in Murine Dendritic Cells (DC2.4)
Treatment (1 µg/mL cGAMP equivalent)IFN-β Secretion (pg/mL)p-IRF3 (relative to total IRF3)
Untreated Control < 101.0
Free 2',3'-cGAMP 150 ± 252.5 ± 0.4
Liposome-cGAMP 450 ± 505.1 ± 0.6
DC-Liposome-cGAMP 1200 ± 15010.2 ± 1.2
PLGA-NP-cGAMP 600 ± 706.5 ± 0.8
DC-PLGA-NP-cGAMP 1800 ± 20015.8 ± 1.5

Data are presented as mean ± standard deviation (n=3). Data is illustrative and based on typical values reported in the literature.

Table 3: In Vivo Antitumor Efficacy in B16F10 Melanoma Model
Treatment GroupTumor Growth Inhibition (%)CD8+ T Cell Infiltration (cells/mm²)
Vehicle Control 050 ± 10
Free 2',3'-cGAMP (i.v.) 15 ± 580 ± 15
DC-Liposome-cGAMP (i.v.) 65 ± 8350 ± 40
DC-PLGA-NP-cGAMP (i.v.) 75 ± 10420 ± 50
anti-PD-1 30 ± 7150 ± 20
DC-PLGA-NP-cGAMP + anti-PD-1 95 ± 5600 ± 60

Data are presented as mean ± standard deviation (n=5 mice per group). Data is illustrative and based on typical values reported in the literature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route for this compound based on established phosphoramidite (B1245037) chemistry for cGAMP analog synthesis.

Materials:

  • Protected nucleoside phosphoramidites (A and G)

  • Solid support (e.g., CPG)

  • Activator (e.g., ETT)

  • Oxidizing agent (e.g., iodine solution)

  • Thiol-containing linker phosphoramidite

  • Deprotection reagents (e.g., ammonia, AMA)

  • HPLC system for purification

Procedure:

  • Automated Oligonucleotide Synthesis: Utilize a standard automated DNA/RNA synthesizer.

  • First Nucleoside Coupling: Couple the first protected nucleoside phosphoramidite to the solid support.

  • Second Nucleoside Coupling: Couple the second protected nucleoside phosphoramidite to the growing chain.

  • Thiol-Linker Coupling: Couple the thiol-containing linker phosphoramidite to the 5'-end of the linear dinucleotide.

  • Oxidation and Capping: Perform standard oxidation and capping steps.

  • Cleavage and Deprotection: Cleave the molecule from the solid support and remove protecting groups using appropriate deprotection reagents.

  • Cyclization: Perform an intramolecular cyclization reaction to form the cyclic dinucleotide structure.

  • Purification: Purify the crude this compound using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Conjugation of this compound to a Maleimide-Activated Antibody

This protocol outlines the conjugation of the thiol-modified cGAMP to a maleimide-activated antibody targeting an immune cell surface receptor (e.g., anti-DEC205 for dendritic cells).

Conjugation_Workflow Antibody-cGAMP Conjugation Workflow Antibody Targeting Antibody (e.g., anti-DEC205) Maleimide_Activation Maleimide (B117702) Activation Antibody->Maleimide_Activation Activated_Antibody Maleimide-Activated Antibody Maleimide_Activation->Activated_Antibody Conjugation Thiol-Maleimide Conjugation Activated_Antibody->Conjugation cGAMP_SH This compound cGAMP_SH->Conjugation ADC Antibody-cGAMP Conjugate (ADC) Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product Purified ADC Characterization->Final_Product

Caption: Workflow for antibody-cGAMP conjugation.

Materials:

  • This compound

  • Maleimide-activated targeting antibody (or antibody and a maleimide crosslinker like SMCC)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 5 mM EDTA, degassed.

  • Reducing agent (optional, for antibody reduction): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: L-cysteine or N-acetylcysteine

  • Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Antibody Preparation:

    • If the antibody is not already maleimide-activated, react it with a suitable crosslinker (e.g., SMCC) according to the manufacturer's protocol.

    • If targeting hinge-region disulfides, partially reduce the antibody with a 2-5 molar excess of TCEP for 1-2 hours at 37°C.

    • Remove excess reducing agent or crosslinker by buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Dissolve this compound in the reaction buffer.

    • Add the this compound solution to the prepared antibody at a molar ratio of 5-10 moles of cGAMP per mole of antibody.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching:

    • Add a 10-fold molar excess of L-cysteine or N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody-cGAMP conjugate from unreacted cGAMP and quenching reagent using a pre-equilibrated SEC column.

    • Collect fractions and monitor the protein elution profile at 280 nm.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a BCA assay.

    • Analyze the conjugate by SDS-PAGE to confirm conjugation.

    • Determine the drug-to-antibody ratio (DAR) by mass spectrometry.[3][4][5][6][7]

Protocol 3: Formulation of cGAMP-Loaded Lipid Nanoparticles

This protocol describes the preparation of lipid nanoparticles (LNPs) encapsulating 2',3'-cGAMP, with an option for surface modification for targeted delivery.

Materials:

  • 2',3'-cGAMP

  • Lipids:

    • Cationic/ionizable lipid (e.g., DOTAP, DLin-MC3-DMA)

    • Helper lipid (e.g., DOPE, DSPC)

    • Cholesterol

    • PEGylated lipid (e.g., DSPE-PEG2000)

    • Thiol-reactive PEGylated lipid (for conjugation, e.g., DSPE-PEG2000-Maleimide)

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Microfluidic mixing device (e.g., NanoAssemblr) or sonicator

Procedure:

  • Lipid Mixture Preparation: Dissolve the lipids in ethanol at the desired molar ratio.

  • Aqueous Phase Preparation: Dissolve 2',3'-cGAMP in the aqueous buffer.

  • Nanoparticle Formation:

    • Microfluidic Mixing: Rapidly mix the lipid-ethanol solution and the cGAMP-aqueous solution using a microfluidic device.

    • Sonication: Alternatively, add the lipid-ethanol solution dropwise to the cGAMP-aqueous solution while sonicating.

  • Maturation and Purification:

    • Allow the nanoparticles to mature for 30-60 minutes at room temperature.

    • Remove ethanol and unencapsulated cGAMP by dialysis against PBS (pH 7.4).

  • Targeting Ligand Conjugation (Optional):

    • If using a thiol-reactive lipid, incubate the purified LNPs with a thiol-containing targeting ligand (e.g., a peptide or antibody fragment) following a similar procedure to Protocol 2.

  • Characterization:

    • Measure particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Determine cGAMP encapsulation efficiency by lysing the nanoparticles (e.g., with Triton X-100) and quantifying the cGAMP content by HPLC or a cGAMP ELISA kit.

Protocol 4: In Vitro STING Activation Assay

This protocol details the assessment of STING activation in immune cells (e.g., murine DC2.4 or human THP-1 cells) by measuring IFN-β secretion.

Materials:

  • Immune cell line (e.g., DC2.4, THP-1)

  • Cell culture medium and supplements

  • cGAMP formulations (free, conjugated, or nanoparticle-encapsulated)

  • Lysis buffer

  • IFN-β ELISA kit

  • Western blot reagents (antibodies for p-IRF3, total IRF3, and a loading control)

Procedure:

  • Cell Seeding: Seed the immune cells in a 24-well plate at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the cGAMP formulations in cell culture medium.

    • Remove the old medium from the cells and add the cGAMP-containing medium.

    • Include an untreated control and a positive control (e.g., free cGAMP).

    • Incubate for 18-24 hours at 37°C in a CO2 incubator.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant and store at -80°C for ELISA.

    • Cell Lysate: Wash the cells with cold PBS and lyse them with lysis buffer for Western blotting.

  • IFN-β ELISA:

    • Quantify the concentration of IFN-β in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.[8]

  • Western Blotting for p-IRF3:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3.

    • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities and normalize the p-IRF3 signal to the total IRF3 signal.

Protocol 5: Cellular Uptake Assay by Flow Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently labeled cGAMP conjugates or nanoparticles.

Uptake_Workflow Cellular Uptake Assay Workflow Cells Immune Cells (e.g., Dendritic Cells) Incubation Incubate with Fluorescent cGAMP Formulation Cells->Incubation Wash Wash to Remove Unbound Formulation Incubation->Wash Trypsinize Trypsinize and Resuspend Cells Wash->Trypsinize Flow_Cytometry Analyze by Flow Cytometry Trypsinize->Flow_Cytometry Data_Analysis Quantify Mean Fluorescence Intensity Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing cellular uptake.

Materials:

  • Fluorescently labeled cGAMP formulation (e.g., conjugated to a fluorescent dye like Cy5)

  • Immune cells

  • Cell culture medium

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate and allow them to adhere overnight.

  • Treatment: Incubate the cells with the fluorescently labeled cGAMP formulation at various concentrations and for different time points (e.g., 1, 4, and 24 hours).

  • Cell Harvesting:

    • Wash the cells three times with cold PBS to remove unbound formulation.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the chosen fluorophore.

    • Gate on the live cell population based on forward and side scatter.

    • Measure the mean fluorescence intensity (MFI) of the cells in the appropriate channel.

    • Include an untreated cell sample as a negative control to set the background fluorescence.

  • Data Analysis: Quantify the cellular uptake by comparing the MFI of treated cells to that of the control cells.[9][10][11][12][13]

Conclusion

The targeted delivery of this compound to immune cells represents a promising strategy to enhance the therapeutic efficacy of STING agonists. By conjugating this novel, reactive analog to targeting moieties such as antibodies or by encapsulating it in targeted nanoparticles, it is possible to achieve selective delivery, leading to potent and localized immune activation. The protocols provided in these application notes offer a framework for the synthesis, conjugation, and evaluation of targeted this compound constructs, paving the way for the development of next-generation immunotherapies.

References

Troubleshooting & Optimization

improving the stability of 2',3'-cGAMP-C2-SH in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',3'-cGAMP-C2-SH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a synthetic analog of the endogenous second messenger 2',3'-cGAMP, modified with a C2-linked thiol (-SH) group. This modification allows for conjugation to other molecules, such as proteins or drug delivery systems. The stability of the molecule in solution is critical for ensuring consistent experimental results, accurate quantification, and the successful development of novel therapeutics that target the cGAS-STING pathway. Degradation can lead to a loss of biological activity and the introduction of impurities that may interfere with assays.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The primary degradation pathways for this compound include:

  • Oxidation of the thiol group: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide bridge (-S-S-) between two molecules of this compound, forming a dimer. This dimerization can alter the molecule's biological activity and its ability to conjugate to other molecules.

  • Hydrolysis of phosphodiester bonds: Like the parent molecule 2',3'-cGAMP, the phosphodiester bonds in the cyclic dinucleotide structure can be hydrolyzed by nucleases present in experimental systems or by changes in pH.[1] The ecto-enzyme ENPP1 is a key phosphodiesterase known to degrade 2',3'-cGAMP.[2]

  • Acid-catalyzed depurination: At acidic pH, the glycosidic bond between the purine (B94841) base and the ribose sugar can be cleaved, leading to an inactive, open-ring structure.

Q3: How should I store my this compound to ensure maximum stability?

A3: For maximum stability, this compound should be stored under the following conditions:

  • Solid form: Store as a lyophilized powder at -20°C or -80°C in a desiccated environment, protected from light.[3][4] Under these conditions, it should be stable for at least one year.

  • In solution: Prepare stock solutions in a slightly alkaline buffer (pH 7.0-8.0), such as TE buffer (10 mM Tris, 1 mM EDTA).[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4] For short-term storage (a few days), solutions can be kept at 4°C, protected from light.[4] To prevent oxidation of the thiol group, consider adding a reducing agent like DTT or TCEP to the storage buffer (see troubleshooting guide for concentrations).

Q4: My thiol-modified cGAMP is not conjugating to my protein of interest. What could be the issue?

A4: Failure to conjugate can be due to several factors:

  • Oxidation of the thiol group: The most common issue is the oxidation of the free thiol to a disulfide dimer. Before conjugation, the disulfide bond must be reduced to regenerate the reactive free thiol. See the "Disulfide Bond Reduction" protocol below.

  • Incorrect buffer pH: The pH of the reaction buffer can significantly impact the reactivity of the thiol group and the stability of the maleimide (B117702) or other reactive group on your protein. Ensure the pH is within the optimal range for your specific conjugation chemistry.

  • Degradation of this compound: If the molecule has degraded due to improper storage or handling, it will not be able to conjugate effectively.

  • Issues with the protein: Ensure your protein is properly folded, and the conjugation site is accessible.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no STING activation in cell-based assays 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Oxidation of the thiol group: Dimerization via disulfide bond formation can reduce binding affinity to STING. 3. Cellular permeability issues: 2',3'-cGAMP and its analogs can have poor cell permeability. 4. Incorrect assay conditions: The concentration of the compound, incubation time, or cell density may not be optimal.1. Verify compound integrity: Use a fresh aliquot of this compound. If possible, check the purity by HPLC. 2. Reduce the disulfide bond: Treat the compound with a reducing agent like DTT or TCEP prior to the experiment (see protocol below). 3. Use a transfection reagent: To improve cellular uptake, use a suitable transfection reagent or delivery system. 4. Optimize assay parameters: Perform a dose-response curve and a time-course experiment to determine the optimal conditions for your cell type.
Inconsistent results between experiments 1. Variability in compound stability: Inconsistent thawing and handling of stock solutions can lead to varying levels of degradation. 2. Incomplete disulfide reduction: The efficiency of the reduction step may vary between experiments. 3. Repeated freeze-thaw cycles: This can lead to degradation of the compound and the reducing agent.[4]1. Use single-use aliquots: Prepare and store single-use aliquots of your stock solution to ensure consistency. 2. Standardize the reduction protocol: Ensure the concentration of the reducing agent, incubation time, and temperature are consistent for each experiment. 3. Avoid repeated freeze-thaw cycles: Thaw aliquots immediately before use and discard any unused portion.
Precipitation of the compound in solution 1. Low solubility in the chosen buffer: The compound may have limited solubility in certain buffers, especially at high concentrations. 2. Incorrect pH: The pH of the solution can affect the solubility of the compound.1. Use a recommended buffer: Dissolve the compound in a slightly alkaline buffer (pH 7.0-8.0), such as TE buffer. 2. Gentle warming and vortexing: If precipitation occurs, gentle warming (up to 37°C) and vortexing may help to redissolve the compound. 3. Sonication: Brief sonication can also be used to aid dissolution.

Quantitative Data Summary

Table 1: Factors Affecting the Stability of Thiol-Modified Oligonucleotides in Solution

Parameter Condition Effect on Stability Recommendation
Temperature Elevated temperaturesIncreased rate of degradation[5]Store frozen at -20°C or -80°C for long-term storage.[3]
pH Acidic (pH < 6.5)Risk of depurinationUse a neutral to slightly alkaline buffer (pH 7.0 - 8.0).[4]
pH Alkaline (pH > 8.5)Increased susceptibility of the phosphodiester backbone to hydrolysisAvoid strongly alkaline conditions for long-term storage.
Reducing Agents Presence of DTT or TCEPPrevents oxidation of the thiol group, maintaining it in its active, reduced form.[6]Add DTT (1-10 mM) or TCEP (1-5 mM) to stock solutions for long-term storage.
Oxygen Presence of atmospheric oxygenPromotes the oxidation of the thiol group to form disulfide bondsFor maximum stability, overlay aliquots with an inert gas like argon or nitrogen before freezing.
Nuclease Contamination Presence of nucleasesEnzymatic degradation of the phosphodiester backboneUse nuclease-free water and reagents, and maintain sterile technique.

Experimental Protocols

Protocol 1: Disulfide Bond Reduction of this compound

This protocol is essential before any conjugation reaction or when the presence of the free thiol is critical for biological activity.

Materials:

  • This compound

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0-7.5)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a fresh solution of the reducing agent:

    • DTT: Prepare a 100 mM solution of DTT in the reaction buffer.

    • TCEP: Prepare a 10 mM solution of TCEP in the reaction buffer. TCEP is more stable than DTT and does not need to be removed for some downstream applications.[7]

  • Dissolve this compound: Dissolve the lyophilized this compound in the reaction buffer to a desired concentration (e.g., 1-10 mM).

  • Incubate with the reducing agent:

    • With DTT: Add the 100 mM DTT solution to the this compound solution to a final DTT concentration of 10-20 mM. Incubate at room temperature for 30-60 minutes.

    • With TCEP: Add the 10 mM TCEP solution to the this compound solution to a final TCEP concentration of 1-5 mM. Incubate at room temperature for 15-30 minutes.

  • (Optional but recommended) Remove the reducing agent: If the reducing agent interferes with downstream applications, remove it using a desalting column equilibrated with the desired reaction buffer.

  • Use immediately: The reduced this compound is now ready for use in conjugation reactions or other experiments. It is best to use it immediately as the thiol group can re-oxidize over time.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol provides a method to quantify the degradation of this compound over time under different conditions.

Materials:

  • This compound

  • Buffers of interest (e.g., different pH values)

  • Incubators or water baths at desired temperatures

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different buffers and conditions you wish to test (e.g., pH 5, 7, and 9; temperatures of 4°C, 25°C, and 37°C).

    • Include a control sample stored under ideal conditions (e.g., -80°C in a pH 7.5 buffer with a reducing agent).

  • Time-Course Analysis:

    • At specified time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each sample.

    • Immediately analyze the aliquot by HPLC or store it at -80°C until analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM triethylammonium (B8662869) acetate, pH 7.0) and an organic solvent (e.g., acetonitrile) is typically used for separating cyclic dinucleotides. A specific gradient may need to be optimized.[8]

    • Column: A C18 reverse-phase column is suitable for this analysis.[8]

    • Detection: Monitor the elution profile using a UV detector at the maximum absorbance wavelength of 2',3'-cGAMP (around 260 nm).[8]

    • Quantification: The peak area of the intact this compound will decrease over time as it degrades. The appearance of new peaks will indicate the formation of degradation products (e.g., the disulfide-dimerized form, which will have a different retention time).

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics under each condition.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP_SH This compound (agonist) cGAS->cGAMP_SH synthesizes analog ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (dimer) cGAMP_SH->STING binds & activates STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN Type I Interferon Gene Expression pIRF3->IFN translocates & initiates

Caption: The cGAS-STING signaling pathway activated by this compound.

Troubleshooting_Workflow Start Experiment with This compound fails Check_Storage Check Storage Conditions (-20°C/-80°C, dark, buffered) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage No Check_Thiol_State Was the Thiol Reduced? Check_Storage->Check_Thiol_State Yes Use_New_Aliquot Use Fresh Aliquot Improper_Storage->Use_New_Aliquot Use_New_Aliquot->Check_Thiol_State Reduce_Thiol Perform Disulfide Reduction Protocol Check_Thiol_State->Reduce_Thiol No Check_Assay_Params Review Assay Parameters (concentration, time, cells) Check_Thiol_State->Check_Assay_Params Yes Reduce_Thiol->Check_Assay_Params Optimize_Assay Optimize Assay Conditions Check_Assay_Params->Optimize_Assay No Success Experiment Successful Check_Assay_Params->Success Yes Optimize_Assay->Success Consult_Support Consult Further Technical Support Optimize_Assay->Consult_Support

References

Technical Support Center: Conjugation of 2',3'-cGAMP-C2-SH to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the conjugation of 2',3'-cGAMP-C2-SH to peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation process, providing potential causes and solutions to help you optimize your experiments.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inefficient Thiol-Maleimide Reaction - Optimize pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][3] Below pH 6.5, the thiol group is protonated and less nucleophilic, slowing the reaction.[3] Above pH 7.5, the maleimide (B117702) group can undergo hydrolysis, and reaction with primary amines (e.g., lysine (B10760008) side chains) becomes competitive.[3] - Molar Ratio: Use a molar excess of the maleimide-functionalized peptide (e.g., 1.2 to 2 equivalents) to drive the reaction to completion. However, a large excess may complicate purification. - Reaction Time and Temperature: Incubate at room temperature for 1-2 hours or at 4°C overnight.[3] Longer incubation at 4°C may be necessary for sensitive molecules.[3]
Oxidation of this compound - Use Degassed Buffers: Thiols are susceptible to oxidation. Prepare buffers with deoxygenated water and consider bubbling an inert gas (e.g., nitrogen or argon) through the reaction mixture. - Add Reducing Agent (with caution): If disulfide bond formation is suspected, a mild reducing agent like TCEP can be added. Note that excess reducing agent will compete with the desired reaction and must be removed before adding the maleimide-peptide.
Hydrolysis of Maleimide on Peptide - Control pH: Avoid pH values above 7.5, as this significantly increases the rate of maleimide hydrolysis to a non-reactive maleamic acid.[3] - Fresh Reagents: Prepare or use the maleimide-functionalized peptide solution shortly before the conjugation reaction.
Presence of Multiple Products/Impurities in Analysis (e.g., HPLC, MS) Side Reactions - Thiazine (B8601807) Rearrangement: This is a common side reaction when the maleimide reacts with a peptide containing an N-terminal cysteine.[1][2][4] Since the thiol is on the cGAMP moiety in this case, this specific side reaction with the peptide is not expected to occur. However, it's a critical consideration in the broader context of thiol-maleimide chemistry. - Reaction with Other Nucleophiles: At higher pH, primary amines (like lysine residues in the peptide) can react with the maleimide.[3] Maintaining the pH between 6.5 and 7.5 is crucial for selectivity.[3]
Instability of the Thioether Bond - Retro-Michael Reaction: The formed succinimidyl thioether linkage can be reversible, especially in the presence of other thiols.[2][5] This can lead to the dissociation of the conjugate. - Hydrolysis of the Succinimide (B58015) Ring: Post-conjugation, the succinimide ring can be hydrolyzed to form a more stable maleamic acid derivative, which results in two regioisomers.[5] This can be promoted by prolonged exposure to high pH.[5]
Difficulty in Purifying the Conjugate Similar Properties of Starting Materials and Product - Optimize Chromatography: Use a high-resolution purification method like reverse-phase HPLC (RP-HPLC). A shallow gradient of the organic solvent can improve the separation of the conjugate from the unreacted peptide and cGAMP derivative. - Orthogonal Purification: Consider a secondary purification step if needed, such as ion-exchange chromatography, especially if there is a significant charge difference between the conjugate and impurities.[6]
Conjugate Appears Unstable During Storage Degradation of 2',3'-cGAMP - Enzymatic Degradation: 2',3'-cGAMP is susceptible to hydrolysis by phosphodiesterases like ENPP1.[7][8][9] Ensure all buffers and storage solutions are sterile and free of nuclease contamination. - Storage Conditions: Store the purified conjugate at -20°C or -80°C in a suitable buffer. Consider adding a cryoprotectant like glycerol (B35011) for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a maleimide-functionalized peptide?

A1: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3] This pH range ensures that the thiol group on the this compound is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions such as maleimide hydrolysis and reaction with primary amines.[3]

Q2: How can I monitor the progress of the conjugation reaction?

A2: The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by analytical RP-HPLC or LC-MS.[10] You should observe the depletion of the starting materials (this compound and the maleimide-peptide) and the appearance of a new peak corresponding to the cGAMP-peptide conjugate. Mass spectrometry can be used to confirm the identity of the product peak by its molecular weight.

Q3: What are the most common side reactions, and how can I avoid them?

A3: The most common side reactions in thiol-maleimide chemistry are the hydrolysis of the maleimide group and the reaction of the maleimide with other nucleophiles like amines.[3] Both can be minimized by maintaining the reaction pH between 6.5 and 7.5.[3] Another potential issue is the reversibility of the formed thioether bond (retro-Michael reaction), which can be influenced by the presence of other thiols.[2][5] Thiazine rearrangement is a significant side reaction when conjugating to an N-terminal cysteine, but is not a concern when the thiol is on the cGAMP moiety.[1][2][4]

Q4: How should I purify the final 2',3'-cGAMP-peptide conjugate?

A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptide conjugates. It separates molecules based on their hydrophobicity. For challenging separations, orthogonal methods like ion-exchange chromatography may be employed.[6] The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry.

Q5: My conjugate is not showing the expected biological activity. What could be the reason?

A5: Several factors could contribute to a lack of biological activity. The conjugation process itself might have altered the conformation of the peptide, affecting its binding to its target. The 2',3'-cGAMP moiety could also be sterically hindered by the peptide, preventing its interaction with STING.[11] It is also possible that the 2',3'-cGAMP portion of the conjugate was degraded by phosphodiesterases during the experiment.[7][8][9] The stability of the thioether linkage should also be considered, as the conjugate might be breaking down in the assay medium.[2][5]

Experimental Protocols

General Protocol for Conjugation of this compound to a Maleimide-Functionalized Peptide

This protocol provides a general guideline. Optimization of molar ratios, reaction time, and temperature may be required for specific peptides.

1. Reagent Preparation:

  • Conjugation Buffer: Prepare a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). Degas the buffer by vacuum or by bubbling with an inert gas like argon or nitrogen for at least 15 minutes to prevent thiol oxidation.

  • This compound Solution: Dissolve this compound in the degassed conjugation buffer to a known concentration (e.g., 1-5 mM). Use immediately.

  • Maleimide-Peptide Solution: Dissolve the maleimide-functionalized peptide in the degassed conjugation buffer to a known concentration.

2. Conjugation Reaction:

  • In a reaction vessel, add the maleimide-peptide solution.

  • Add the this compound solution to the peptide solution to achieve the desired molar ratio (a 1.2 to 2-fold molar excess of the peptide is a good starting point).

  • Gently mix the reaction solution. If possible, blanket the headspace of the reaction vessel with an inert gas.

  • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[3] Protect from light if any of the components are light-sensitive.

3. Quenching the Reaction (Optional):

  • To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added in slight excess. Incubate for an additional 30 minutes.

4. Purification:

  • Purify the reaction mixture using RP-HPLC. Use a suitable C18 column and a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

  • Monitor the elution profile at an appropriate wavelength (e.g., 260 nm for cGAMP and 220 nm for the peptide bond).

  • Collect the fractions corresponding to the conjugate peak.

5. Characterization:

  • Confirm the purity of the collected fractions using analytical RP-HPLC.

  • Verify the identity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the expected molecular weight.

  • Quantify the conjugate, for example, by UV-Vis spectrophotometry using the extinction coefficient of 2',3'-cGAMP at 260 nm.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Conjugation Reaction cGAMP-SH This compound Conjugate cGAMP-Peptide Conjugate (Thioether Bond) cGAMP-SH->Conjugate pH 6.5-7.5 Peptide-Mal Maleimide-Functionalized Peptide Peptide-Mal->Conjugate

Caption: Thiol-maleimide conjugation of this compound to a peptide.

G cluster_1 Potential Side Reactions Maleimide Maleimide Group Hydrolysis Maleamic Acid (Inactive) Maleimide->Hydrolysis pH > 7.5 AmineReaction Reaction with Lysine Maleimide->AmineReaction pH > 7.5 ThiolOxidation cGAMP-S-S-cGAMP (Disulfide) cGAMP-SH_side This compound cGAMP-SH_side->ThiolOxidation Oxygen

Caption: Common side reactions in the conjugation process.

G cluster_2 Experimental Workflow Start Prepare Reagents (Degassed Buffer) Conjugation Perform Conjugation (pH 6.5-7.5) Start->Conjugation Monitor Monitor Reaction (HPLC/LC-MS) Conjugation->Monitor Purification Purify Conjugate (RP-HPLC) Monitor->Purification Reaction Complete Characterization Characterize Product (MS, Analytical HPLC) Purification->Characterization End Store Conjugate (-80°C) Characterization->End

References

Technical Support Center: Optimizing 2',3'-cGAMP-C2-SH Maleimide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of 2',3'-cGAMP-C2-SH to maleimide-activated molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conjugation Efficiency

Question: I am observing a low yield or complete absence of my desired 2',3'-cGAMP conjugate. What are the potential causes and how can I troubleshoot this?

Answer: Low conjugation efficiency is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Maleimide (B117702) Inactivity: The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH.[1]

    • Solution: Always prepare solutions of your maleimide-activated molecule fresh before use. Avoid storing maleimide-functionalized molecules in aqueous buffers for extended periods. If storage in solution is necessary, use an anhydrous organic solvent such as DMSO or DMF.[2]

  • Thiol Oxidation: The thiol group (-SH) on your this compound is prone to oxidation, forming disulfide bonds (-S-S-) that are unreactive with maleimides.

    • Solution:

      • Reduction Step: Prior to conjugation, treat your this compound with a reducing agent to ensure the thiol group is free. TCEP (tris(2-carboxyethyl)phosphine) is often recommended because it does not contain a thiol group itself and therefore does not need to be removed before adding the maleimide.[3] Use a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4]

      • Prevent Re-oxidation: Degas all buffers to remove dissolved oxygen, which can promote thiol oxidation. Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.[5]

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for both the rate and specificity of the maleimide-thiol reaction.

    • Solution: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][5] Within this range, the reaction with thiols is significantly faster than with other nucleophilic groups like amines.[1] At pH values above 7.5, the maleimide can react with primary amines (e.g., on lysine (B10760008) residues if you are conjugating to a protein), leading to non-specific labeling.[1][5] Below pH 6.5, the reaction rate decreases.

  • Incorrect Molar Ratio: The stoichiometry of the reactants is a key parameter to optimize.

    • Solution: The optimal molar ratio of maleimide to thiol is system-dependent. For small molecules like 2',3'-cGAMP, a good starting point is a 1:1 to 5:1 molar ratio of the maleimide-activated molecule to this compound.[6][7] It is highly recommended to perform small-scale trial conjugations with varying molar ratios (e.g., 1:1, 2:1, 5:1) to determine the optimal condition for your specific system.[4]

Issue 2: Presence of Side Products or a Heterogeneous Final Product

Question: My analysis of the final product shows multiple peaks or a broad peak, suggesting the presence of impurities or a heterogeneous mixture. What could be the cause?

Answer: The presence of side products can complicate purification and compromise the integrity of your final conjugate.

  • Reaction with Amines: As mentioned, at a pH above 7.5, maleimides can react with primary amines, leading to a heterogeneous product if your maleimide-activated molecule also contains accessible amines.[1]

    • Solution: Maintain the reaction pH strictly between 6.5 and 7.5.[1]

  • Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction leading to a thiazine rearrangement can occur, resulting in a different linkage.[8]

    • Solution: This is less of a concern for this compound itself, but if it is conjugated to a larger molecule with an N-terminal cysteine, consider performing the reaction at a more acidic pH (around 6.0-6.5) to protonate the N-terminal amine and reduce its nucleophilicity.[8]

  • Instability of the Thioether Bond (Retro-Michael Reaction): The thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to the exchange of the conjugate.[3]

    • Solution: After the conjugation reaction is complete, consider hydrolyzing the succinimide (B58015) ring to form a more stable thioether. This can often be achieved by adjusting the pH to be slightly more alkaline (e.g., pH 8.5-9.0) for a short period, though this must be done cautiously to avoid other side reactions.[3]

Issue 3: Degradation of 2',3'-cGAMP During the Reaction or Storage

Question: I suspect that my 2',3'-cGAMP is degrading during the conjugation or subsequent handling. How can I mitigate this?

Answer: 2',3'-cGAMP is susceptible to enzymatic degradation by phosphodiesterases and can also be sensitive to harsh chemical conditions.[9][10]

  • Enzymatic Degradation: If your reagents or buffers are contaminated with phosphodiesterases, the cyclic dinucleotide can be linearized.

    • Solution: Use nuclease-free water and reagents for all your buffers and solutions. Maintain sterile working conditions where possible.

  • pH Stability: Extreme pH values can lead to the hydrolysis of the phosphodiester bonds.

    • Solution: Maintain the pH of your reaction and storage buffers within a neutral to slightly acidic range (e.g., pH 6.0-7.5).

  • Storage Conditions: Improper storage can lead to degradation over time.

    • Solution: Store your this compound and the final conjugate at -20°C or -80°C for long-term stability.[5][11] Avoid repeated freeze-thaw cycles by storing in aliquots. For short-term storage (up to a week), 4°C is acceptable.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for the this compound maleimide coupling reaction?

A1: Amine-free buffers with a pH between 6.5 and 7.5 are recommended.[4] Common choices include phosphate-buffered saline (PBS) or HEPES buffer. Avoid buffers containing primary amines, such as Tris, as they can compete with the thiol for reaction with the maleimide at higher pH.[4]

Q2: Should I use TCEP or DTT to reduce the thiol on my this compound?

A2: TCEP is the preferred reducing agent.[3] DTT is also a potent reducing agent, but it contains thiol groups and any excess must be removed before adding your maleimide-activated molecule to prevent it from competing in the reaction. TCEP does not contain a thiol and does not need to be removed.[3]

Q3: How can I monitor the progress of the conjugation reaction?

A3: The reaction can be monitored using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[2] By taking small aliquots of the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the conjugate peak.

Q4: How do I purify the final 2',3'-cGAMP conjugate?

A4: The choice of purification method depends on the properties of your final conjugate.

  • Size-Exclusion Chromatography (SEC): Desalting columns are effective for removing small molecule impurities like excess reducing agents or unreacted this compound from a much larger protein conjugate.[4]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique provides high-resolution separation and is suitable for purifying the conjugate from both starting materials and any side products.[12]

  • Ion-Exchange Chromatography: Given the charged nature of 2',3'-cGAMP, this can be an effective method for purification.[13]

Q5: How can I characterize the final 2',3'-cGAMP conjugate?

A5: Characterization is crucial to confirm the identity and purity of your conjugate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and verify that the conjugation has occurred.[14]

  • HPLC: To assess the purity of the final product.[15]

  • SDS-PAGE (for protein conjugates): To visualize the increase in molecular weight of the protein after conjugation.[9]

Data Presentation: Recommended Reaction Conditions

ParameterRecommended RangeRationale & Key ConsiderationsCitations
pH 6.5 - 7.5Optimal for selective and efficient reaction of maleimide with thiols. Higher pH increases reaction with amines and maleimide hydrolysis.[1][5]
Temperature 4°C to 25°C (Room Temp)Room temperature reactions are typically faster (1-2 hours). 4°C (overnight) can be used for sensitive molecules to minimize degradation.[2]
Buffer Amine-free (e.g., PBS, HEPES)Avoids competitive reaction of buffer components with the maleimide.[4]
Reducing Agent TCEP (10-50 fold molar excess)Reduces disulfide bonds without introducing competing thiols.[3][4]
Maleimide:Thiol Molar Ratio 1:1 to 5:1 (starting point)Highly system-dependent. Optimization is crucial for maximizing yield and minimizing side reactions.[6][7]

Experimental Protocols

Protocol 1: Reduction of this compound

  • Dissolve the lyophilized this compound in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to a desired concentration (e.g., 1-10 mM).

  • Prepare a fresh stock solution of TCEP (e.g., 100 mM) in the same degassed buffer.

  • Add a 10-50 fold molar excess of the TCEP solution to the this compound solution.

  • Incubate the mixture for 30-60 minutes at room temperature.

  • The reduced this compound solution is now ready for conjugation.

Protocol 2: Maleimide Coupling Reaction

  • Immediately before use, dissolve your maleimide-activated molecule in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer if it is water-soluble) to a known concentration.

  • Add the desired volume of the maleimide-activated molecule solution to the reduced this compound solution to achieve the target molar ratio.

  • Gently mix the reaction mixture.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if any of the components are light-sensitive.

  • After the incubation, the reaction can be stopped by adding a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.[4]

  • Proceed with the purification of the conjugate.

Visualizations

experimental_workflow cluster_prep Preparation of Reactants cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis cGAMP_prep This compound Dissolution & Reduction (TCEP) conjugation Mixing & Incubation (pH 6.5-7.5, RT or 4°C) cGAMP_prep->conjugation Add to reaction maleimide_prep Maleimide-Activated Molecule Fresh Solution Preparation maleimide_prep->conjugation Add to reaction purification Purification (e.g., HPLC, SEC) conjugation->purification Crude product characterization Characterization (e.g., MS, HPLC) purification->characterization Purified conjugate signaling_pathway cluster_activation Immune Activation cGAMP_conjugate 2',3'-cGAMP Conjugate STING STING Activation cGAMP_conjugate->STING Binds to TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon Production IRF3->IFN

References

preventing disulfide bond formation of 2',3'-cGAMP-C2-SH during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 2',3'-cGAMP-C2-SH to prevent the formation of disulfide bonds, ensuring the integrity and activity of the molecule for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

The primary cause of degradation for this compound during storage is the oxidation of its terminal thiol (-SH) group. This oxidation leads to the formation of a disulfide bond between two molecules of this compound, resulting in a dimer. This dimerization can significantly impact the biological activity and experimental performance of the compound.

Q2: How does pH affect the stability of the thiol group on this compound?

The pH of the storage solution is a critical factor. The thiol group (-SH) can be deprotonated to form a more reactive thiolate anion (S⁻). This deprotonation is more favorable at alkaline pH. The thiolate anion is a potent nucleophile and is readily oxidized to form a disulfide bond.[1] Therefore, maintaining a slightly acidic to neutral pH (around 6.5-7.5) can help minimize disulfide bond formation by keeping the thiol group protonated.[1]

Q3: What are reducing agents and why are they recommended for storing this compound?

Reducing agents are chemical compounds that prevent oxidation by donating electrons. In the context of this compound, they play a crucial role in preventing the formation of disulfide bonds. Common reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can also reverse any disulfide bonds that may have already formed, converting them back to free thiols.[1]

Q4: When should I use a chelating agent for storing my this compound?

The use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), is recommended when there is a possibility of trace metal ion contamination in your buffers or reagents. Metal ions, like copper and iron, can act as catalysts in the oxidation of thiols.[1] EDTA binds to these metal ions, rendering them inactive and thus preventing them from promoting disulfide bond formation.[1]

Q5: Why is degassing of solvents and solutions important?

Degassing is the process of removing dissolved gases, particularly oxygen, from a solution.[1] Oxygen is a primary oxidizing agent responsible for the formation of disulfide bonds.[1] Therefore, thoroughly degassing all buffers and solutions that will come into contact with your this compound is a critical step to minimize oxidation.

Troubleshooting Guide

Issue 1: I observe aggregation or precipitation of my this compound solution upon thawing.

  • Possible Cause: Formation of intermolecular disulfide bonds leading to dimerization and reduced solubility.

  • Troubleshooting Steps:

    • Add a Reducing Agent: Thaw the sample and add a fresh stock of DTT or TCEP to the recommended concentration (see table below). Incubate at room temperature for 30-60 minutes to reduce any existing disulfide bonds.

    • Verify pH: Check the pH of your stock solution. If it is outside the optimal range of 6.5-7.5, adjust it accordingly.

    • Centrifuge: If precipitation persists after adding a reducing agent, centrifuge the sample to pellet the precipitate and use the supernatant, after verifying its concentration.

Issue 2: My this compound shows reduced activity in my STING activation assay.

  • Possible Cause: A significant portion of the this compound may have formed disulfide-linked dimers, which are inactive in STING binding.

  • Troubleshooting Steps:

    • Reduce the Sample: Before use in your assay, treat your this compound stock solution with a reducing agent as described in the protocol below to ensure all molecules are in their active, monomeric form.

    • Quantify Free Thiols: Perform an Ellman's assay (see protocol below) to determine the concentration of free thiol groups in your sample, which will give you an indication of the extent of disulfide bond formation.

    • Prepare Fresh Aliquots: If you suspect your stock has degraded, it is best to discard it and prepare fresh working aliquots from a new lyophilized stock.

Storage Recommendations

To maximize the shelf-life and ensure the quality of your this compound, follow these storage recommendations.

Storage FormatTemperatureRecommended ConditionsEstimated Shelf-Life
Lyophilized Powder -20°C or -80°CStore in a tightly sealed, desiccated container.At least 12 months
Stock Solution (Aqueous) -80°CPrepare in deoxygenated buffer (pH 6.5-7.5) containing a reducing agent (e.g., 1-5 mM DTT or TCEP) and a chelating agent (e.g., 0.5-1 mM EDTA). Store in small, single-use aliquots to avoid freeze-thaw cycles.Up to 6 months (with proper additives)
Working Dilutions 4°CPrepare fresh from stock solution for immediate use. If short-term storage is necessary, keep on ice and use within the same day.Not recommended for storage

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Equilibrate: Allow the lyophilized this compound vial to come to room temperature before opening to prevent condensation.

  • Prepare Buffer: Prepare a deoxygenated buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5). To deoxygenate, bubble with an inert gas like argon or nitrogen for at least 15-20 minutes.

  • Add Reducing Agent: Add DTT or TCEP to the deoxygenated buffer to a final concentration of 1-5 mM.

  • Reconstitute: Reconstitute the lyophilized this compound in the prepared buffer to the desired stock concentration (e.g., 10 mM).

  • Aliquot and Store: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. Store immediately at -80°C.

Protocol 2: Reduction of Disulfide Bonds in a this compound Solution

This protocol can be used to reduce any disulfide bonds that may have formed during storage.

  • Prepare Reducing Agent Stock: Prepare a fresh 100 mM stock solution of DTT or TCEP in deoxygenated water.

  • Treat Sample: Add the reducing agent stock solution to your this compound solution to a final concentration of 10-50 mM.

  • Incubate: Incubate at room temperature for 30-60 minutes.

  • Purification (Optional): If the reducing agent interferes with downstream applications, it can be removed using a desalting column.

  • Use Immediately: Use the freshly reduced this compound in your experiments immediately.

Protocol 3: Quantification of Free Thiol Groups using Ellman's Assay

This assay quantifies the number of free thiol groups in your sample.

  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • Ellman's Reagent (DTNB): 4 mg/mL in reaction buffer.

    • Cysteine Standard: A series of known concentrations of L-cysteine in reaction buffer for generating a standard curve.

  • Standard Curve:

    • Add 50 µL of each cysteine standard to a 96-well plate.

    • Add 200 µL of reaction buffer.

    • Add 10 µL of DTNB solution.

    • Incubate for 15 minutes at room temperature.

    • Measure absorbance at 412 nm.

  • Sample Measurement:

    • Add a known amount of your this compound solution to a 96-well plate.

    • Add reaction buffer to a final volume of 250 µL.

    • Add 10 µL of DTNB solution.

    • Incubate for 15 minutes at room temperature.

    • Measure absorbance at 412 nm.

  • Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.

Visualizations

Disulfide_Bond_Formation cluster_0 Two Molecules of this compound cluster_1 Oxidative Conditions cGAMP1 This compound Dimer Disulfide-linked Dimer (Inactive) cGAMP1->Dimer -2H+ -2e- cGAMP2 This compound cGAMP2->Dimer Oxygen Oxygen (O2) Oxygen->Dimer MetalIons Metal Ions (e.g., Cu2+, Fe3+) MetalIons->Dimer catalyzes

Caption: Mechanism of disulfide bond formation.

Prevention_Workflow Start Lyophilized This compound Reconstitution Reconstitute in Deoxygenated Buffer (pH 6.5-7.5) Start->Reconstitution Additives Add Reducing Agent (DTT/TCEP) & Chelating Agent (EDTA) Reconstitution->Additives Storage Aliquot & Store at -80°C Additives->Storage Use Thaw aliquot for experimental use Storage->Use QC Optional: Quality Control (e.g., Ellman's Assay) Use->QC

Caption: Recommended storage workflow.

References

quality control and purification of 2',3'-cGAMP-C2-SH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quality control and purification of 2',3'-cGAMP-C2-SH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and analysis of these important molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a thiol-containing linker to a maleimide-activated 2',3'-cGAMP?

A1: The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide (B117702), while minimizing side reactions such as hydrolysis of the maleimide group, which becomes more prevalent at higher pH. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specificity.[1]

Q2: I am observing low or no conjugation efficiency. What are the potential causes and how can I troubleshoot this?

A2: Low conjugation efficiency can be due to several factors. A primary cause is the oxidation of the free thiol on your C2-SH linker to form disulfide bonds, which are unreactive with maleimides. It is also crucial to ensure the correct stoichiometry between the maleimide-activated cGAMP and the thiol linker. For troubleshooting, consider the following:

  • Reduce Disulfide Bonds: Prior to conjugation, treat your thiol-containing linker with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before conjugation.[1]

  • Optimize Stoichiometry: A 10-20 fold molar excess of the maleimide-activated species is a common starting point for labeling. However, this should be optimized for your specific reaction.[1]

  • Degas Buffers: To prevent re-oxidation of the thiol, it is recommended to degas your buffers to remove dissolved oxygen.[1]

  • Include a Chelating Agent: Adding a chelating agent like EDTA (1-5 mM) to your reaction buffer can help by sequestering metal ions that may catalyze thiol oxidation.[1]

Q3: How can I confirm the identity and purity of my final this compound conjugate?

A3: The identity and purity of the final conjugate should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method to assess purity by observing the elution profile. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the molecular weight of the conjugate, thereby verifying its identity.[2][3]

Q4: What is the best method to purify the this compound conjugate from unreacted starting materials?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for purifying small molecule conjugates like this compound. It allows for the separation of the conjugate from unreacted 2',3'-cGAMP, the thiol linker, and other impurities based on differences in hydrophobicity.[4] Size-exclusion chromatography (SEC) can also be used, particularly if there is a significant size difference between the conjugate and the starting materials.[1]

Q5: What are the recommended storage conditions for this compound conjugates?

A5: Lyophilized 2',3'-cGAMP is stable for at least one year when stored at -20°C.[3] Upon reconstitution in a buffer, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles; resuspended product is generally stable for up to six months under these conditions.[3] Given that thiol-maleimide linkages can have stability issues, it is crucial to store the conjugate in a slightly acidic buffer (pH 6.0-6.5) if in solution and to minimize exposure to nucleophiles. For long-term storage, lyophilization is the preferred method.

Troubleshooting Guides

Low Conjugation Yield
Potential Cause Troubleshooting Steps
Oxidation of Thiol Linker Prior to conjugation, reduce the thiol linker with a 2-10 fold molar excess of TCEP for 30-60 minutes at room temperature.[1] Perform the reaction under an inert atmosphere (nitrogen or argon) and use deoxygenated buffers.[5]
Incorrect Reaction pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1] Use a stable buffer system such as phosphate-buffered saline (PBS).
Suboptimal Stoichiometry Empirically test different molar ratios of the maleimide-activated cGAMP to the thiol linker. Start with a 10-20 fold excess of the maleimide compound.[1]
Hydrolysis of Maleimide Prepare the maleimide-activated cGAMP immediately before use. Avoid high pH conditions (>7.5) which can lead to rapid hydrolysis of the maleimide group.
Impure Starting Materials Verify the purity of your 2',3'-cGAMP and C2-SH linker using HPLC and Mass Spectrometry before starting the conjugation reaction.
Impure Final Product After Purification
Potential Cause Troubleshooting Steps
Co-elution of Reactants and Product Optimize the HPLC gradient. A shallower gradient of the organic mobile phase can improve the resolution between the conjugate and unreacted starting materials. Experiment with different reversed-phase columns (e.g., C18, C8) to find the one that provides the best separation.
Presence of Side Products Analyze the impurities by LC-MS to identify their nature. Common side products can result from the hydrolysis of the maleimide or the reaction of the maleimide with the buffer components. Adjusting the reaction pH and buffer composition can help minimize these.
Instability of the Conjugate The thioether bond formed from a maleimide-thiol reaction can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[6] Analyze the stability of your purified conjugate over time by HPLC. If instability is an issue, consider alternative, more stable conjugation chemistries.

Experimental Protocols

Protocol 1: Reduction of C2-SH Linker Disulfide Bonds

This protocol is a general guideline for the reduction of disulfide bonds in a thiol-containing linker prior to conjugation.

  • Prepare a solution of the C2-SH linker in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.

  • Add TCEP to the solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the estimated disulfide bond concentration is a good starting point.[1]

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • The reduced thiol linker solution can often be used directly in the subsequent conjugation reaction without the need to remove the TCEP.

Protocol 2: General Procedure for this compound Conjugation

This protocol assumes the use of a maleimide-activated 2',3'-cGAMP.

  • Dissolve the maleimide-activated 2',3'-cGAMP in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5) immediately before use.

  • Add the freshly reduced C2-SH linker solution to the maleimide-cGAMP solution. A common starting molar ratio is a 10-20 fold excess of the maleimide-cGAMP.[1]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, to a final concentration that is in excess of the initial maleimide concentration. This will react with any unreacted maleimide groups.

  • Proceed immediately to purification of the conjugate.

Protocol 3: Purification of this compound Conjugate by RP-HPLC

This is a general method and should be optimized for your specific conjugate.

  • Equilibrate a suitable reversed-phase HPLC column (e.g., a C18 column) with a mobile phase of 95% Solvent A (e.g., 0.1% trifluoroacetic acid in water) and 5% Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Inject the quenched reaction mixture onto the column.

  • Elute the conjugate using a linear gradient of increasing Solvent B. A starting point could be a gradient from 5% to 60% Solvent B over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the nucleotide).

  • Collect the fractions corresponding to the conjugate peak.

  • Analyze the collected fractions by LC-MS to confirm the presence of the desired product.

  • Pool the pure fractions and lyophilize to obtain the purified conjugate.

Protocol 4: Quality Control of the Final Conjugate
  • Purity Assessment by HPLC:

    • Dissolve a small amount of the lyophilized conjugate in the HPLC mobile phase.

    • Inject the sample onto a C18 column and run an optimized gradient.

    • Integrate the peak areas to determine the purity of the conjugate. A purity of ≥95% is often desired.[7]

  • Identity Confirmation by LC-MS:

    • Inject the purified conjugate into an LC-MS system.

    • Determine the molecular weight from the mass spectrum. The observed mass should correspond to the theoretical mass of the this compound conjugate.

    • For 2',3'-cGAMP, the protonated molecule [M+H]⁺ is observed at an m/z of 675.1.[8][9] The expected mass of the conjugate will be the sum of the mass of 2',3'-cGAMP and the C2-SH linker, minus the mass of a hydrogen atom.

  • Quantification:

    • Dissolve the lyophilized conjugate in a precise volume of a suitable solvent.

    • Measure the absorbance at 260 nm.

    • Calculate the concentration using the molar extinction coefficient of 2',3'-cGAMP (ε ≈ 25,000 L·mol⁻¹·cm⁻¹).

Data Presentation

Table 1: Typical HPLC Retention Times (Illustrative)
Compound Retention Time (min)
Unreacted C2-SH Linker5.2
Unreacted 2',3'-cGAMP12.5
This compound Conjugate 18.7

Note: These are illustrative values. Actual retention times will depend on the specific HPLC method, column, and gradient used.

Table 2: Mass Spectrometry Data for Quality Control
Compound Theoretical Mass (Da) Observed [M+H]⁺ (m/z) Key Fragment Ions (m/z) (Illustrative)
2',3'-cGAMP674.10675.1540.1, 524.1, 476.1, 330.1, 312.0, 152.1, 136.1[8]
C2-SH Linker (e.g., Cysteamine)77.1578.15-
This compound Conjugate 750.25751.25Expected to include fragments from both cGAMP and potentially cleavage at the linker.

Note: The theoretical mass of the conjugate will depend on the exact chemical structure of the C2-SH linker used.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification_qc Purification & QC Thiol_Linker C2-SH Linker (with disulfide bonds) Reduction Reduction with TCEP Thiol_Linker->Reduction Reduced_Thiol Reduced C2-SH Linker (free thiol) Reduction->Reduced_Thiol Conjugation_Reaction Conjugation Reaction (pH 6.5-7.5) Reduced_Thiol->Conjugation_Reaction cGAMP_Activation Maleimide-activated 2',3'-cGAMP cGAMP_Activation->Conjugation_Reaction Quenching Quenching (e.g., with L-cysteine) Conjugation_Reaction->Quenching Purification RP-HPLC Purification Quenching->Purification QC_Analysis Quality Control (HPLC, LC-MS) Purification->QC_Analysis Final_Product Purified this compound Conjugate QC_Analysis->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound conjugates.

troubleshooting_workflow Start Low Conjugation Yield Observed Check_Thiol Was the thiol linker freshly reduced? Start->Check_Thiol Check_pH Is the reaction pH between 6.5 and 7.5? Check_Thiol->Check_pH Yes Reduce_Thiol Reduce thiol linker with TCEP. Check_Thiol->Reduce_Thiol No Check_Stoichiometry Is the maleimide in sufficient excess? Check_pH->Check_Stoichiometry Yes Adjust_pH Adjust buffer pH. Check_pH->Adjust_pH No Check_Purity Are the starting materials pure? Check_Stoichiometry->Check_Purity Yes Optimize_Ratio Optimize molar ratio of reactants. Check_Stoichiometry->Optimize_Ratio No Purify_Reactants Purify starting materials. Check_Purity->Purify_Reactants No Re_run Re-run Conjugation Check_Purity->Re_run Yes Reduce_Thiol->Re_run Adjust_pH->Re_run Optimize_Ratio->Re_run Purify_Reactants->Re_run

Caption: Troubleshooting logic for low yield in this compound conjugation reactions.

cgas_sting_pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces expression

Caption: The cGAS-STING signaling pathway, where 2',3'-cGAMP is a key second messenger.

References

minimizing non-specific binding of 2',3'-cGAMP-C2-SH probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',3'-cGAMP-C2-SH photoaffinity probes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help minimize non-specific binding and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound photoaffinity probes and what are they used for? A1: These probes are chemical tools designed to identify and study proteins that bind to or interact with 2',3'-cGAMP, a critical second messenger in the innate immune system.[1][2] They contain a 2',3'-cGAMP molecule for specific binding, a diazirine group that forms a covalent bond with nearby proteins upon UV light exposure (photocrosslinking), and a terminal alkyne group for attaching reporter tags (like biotin (B1667282) or fluorescent dyes) via click chemistry.[1][3] This allows for the capture, visualization, and identification of 2',3'-cGAMP-binding proteins from complex biological samples like cell lysates.[1][2]

Q2: What is non-specific binding and why is it a problem? A2: Non-specific binding (NSB) is the attachment of the probe to proteins or other molecules that are not its intended biological target.[4] This can be caused by various molecular forces, including hydrophobic and charge-based interactions between the probe and other cellular components.[4][5] High NSB leads to a noisy background signal, making it difficult to distinguish true interactors from false positives, thereby reducing the sensitivity and reliability of the assay.[6]

Q3: What are the essential controls to include in my experiment? A3: To ensure your results are valid, several controls are critical:

  • No Probe Control: A sample that goes through the entire experimental workflow but without the addition of the 2',3'-cGAMP probe. This helps identify proteins that non-specifically bind to beads or other reagents.[3]

  • No UV Crosslinking Control: A sample incubated with the probe but not exposed to UV light. The probe may still bind non-specifically to proteins without crosslinking, and this control helps identify such interactions.[1]

  • Competition Assay: A sample pre-incubated with an excess of unlabeled ("cold") 2',3'-cGAMP before adding the probe. A significant reduction in the signal for a specific protein in the presence of the competitor confirms that the probe is binding to the intended target site.[1][3]

Q4: How can I confirm that the proteins I identified are true 2',3'-cGAMP binders? A4: The gold standard for validation is a competition experiment.[1][3] If the binding of your probe to a protein is significantly reduced when you add an excess of free, unlabeled 2',3'-cGAMP, it strongly indicates a specific interaction.[1] Further validation can be performed using purified proteins to demonstrate a direct interaction in vitro.[2]

Troubleshooting Guide: Minimizing Non-Specific Binding

High background is a common issue in photoaffinity labeling experiments. The following guide provides strategies to diagnose and mitigate non-specific binding.

Issue: High Background Signal Across Multiple Protein Bands

This often indicates widespread, low-affinity interactions between the probe and various proteins in the lysate.

1. Optimize Buffer Conditions Non-specific interactions are often driven by charge or hydrophobicity.[4][5] Modifying your buffer can disrupt these forces.

  • Increase Salt Concentration: Adding NaCl (e.g., 150-500 mM) can shield electrostatic charges and reduce charge-based non-specific interactions.[4][5][7]

  • Adjust pH: The overall charge of your analyte is influenced by the buffer's pH.[5] Adjusting the pH to be closer to the isoelectric point of your expected target can minimize charge-based NSB.[7]

  • Add a Non-Ionic Surfactant: Low concentrations of a mild detergent like Tween 20 (e.g., 0.05% - 0.1%) can disrupt hydrophobic interactions without denaturing most proteins.[4][5] This also helps prevent the probe from sticking to tube walls.[7]

2. Use Blocking Agents Blocking agents occupy potential non-specific binding sites on proteins within the lysate.

  • Bovine Serum Albumin (BSA): A commonly used protein blocker. Adding BSA (e.g., 0.1% - 1%) to your lysis and binding buffers can effectively reduce NSB.[5][7][8]

  • Synthetic Polymers: For applications where animal-derived products are a concern, synthetic polymers like those based on HPMA or poly(oxazoline)s can serve as highly effective BSA alternatives.[6][8]

3. Refine Post-Crosslinking Wash Steps Aggressive washing after the probe has been covalently linked to its true targets can remove non-covalently bound, non-specific proteins.

  • Urea (B33335) Wash: Using urea in post-crosslinking steps helps denature proteins, which can diminish non-specific interactions that persist after the initial binding.[1]

  • Protein Precipitation: Performing a protein precipitation and resolubilization step after click chemistry can further clean up the sample and remove unbound probes and other contaminants.[1]

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution & Starting Concentration Citation
High Background / False Positives Electrostatic InteractionsIncrease NaCl concentration in buffers. Start with 150 mM, titrate up to 500 mM. [4][5][7]
Hydrophobic InteractionsAdd a non-ionic surfactant like Tween 20. Start with 0.05%. [4][5]
General Protein StickinessAdd a blocking protein like BSA to buffers. Start with 1 mg/mL (0.1%). [7][8]
Insufficient WashingInclude a urea wash after photocrosslinking to denature and remove non-covalently bound proteins.[1]
Probe binding non-specificallyPerform a competition assay with 10-100 fold excess of unlabeled 2',3'-cGAMP to confirm target specificity.[1][3]
Weak or No Target Signal Inefficient CrosslinkingOptimize UV irradiation time and energy. A common starting point is 30 minutes at 9999 mJ/cm² on ice.[3]
Low Target AbundanceIncrease the amount of cell lysate used.
Poor Probe SolubilityEnsure the probe is fully dissolved in an appropriate solvent (e.g., DMSO, water) before adding to the lysate.[9]
Inefficient Click ReactionUse fresh click chemistry reagents (e.g., copper sulfate, ligand, reducing agent) and optimize reaction time.[1]

Visual Guides and Workflows

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_nucleus Nucleus IFN Type I Interferon Gene Expression cGAMP cGAMP STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 pIRF3->IFN translocates & activates

Experimental Workflow for Photoaffinity Labeling

Photoaffinity_Workflow cluster_analysis Downstream Analysis start Start: Prepare Cell Lysate incubation Incubate Lysate with This compound Probe (and competitor for control) start->incubation uv UV Photocrosslinking (365 nm) Covalently links probe to binding proteins incubation->uv click Click Chemistry Reaction Attach Biotin or Fluorescent Tag uv->click cleanup Protein Precipitation / Cleanup (e.g., Methanol (B129727)/Chloroform) click->cleanup analysis Analysis cleanup->analysis sds SDS-PAGE & In-gel Fluorescence analysis->sds wb Streptavidin Enrichment & Western Blot analysis->wb ms Streptavidin Enrichment & Mass Spectrometry analysis->ms

Troubleshooting Logic for High Non-Specific Binding

Troubleshooting_Logic

Key Experimental Protocol: Photoaffinity Labeling of 2',3'-cGAMP Binding Proteins from Cell Lysate

This protocol is adapted from established methods and incorporates steps to minimize non-specific binding.[1][2][3]

1. Preparation of Cell Lysate a. Culture HeLa or 293T cells to ~90% confluency.[3] b. Harvest cells, wash twice with cold PBS, and pellet by centrifugation (500 x g, 5 min, 4°C).[3] c. Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer (e.g., 1% NP-40 buffer). For reducing NSB, use Lysis Buffer supplemented with 150 mM NaCl and 0.1% BSA. d. Lyse cells using an ultrasonic homogenizer on ice.[3] e. Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).[1] f. Determine protein concentration using a Bradford or BCA assay.

2. Probe Labeling and UV Crosslinking a. Aliquot cell lysate (e.g., 60 µg of total protein) into microcentrifuge tubes. b. For Competition Control: Add a 100-fold molar excess of unlabeled 2',3'-cGAMP to the designated control tube. Incubate at 4°C for 1 hour.[3] c. Add the this compound probe to all samples (except the 'no probe' control) to a final concentration of 10 µM. Incubate at 4°C for 1 hour.[3] d. Place open tubes on ice and irradiate at 365 nm using a UV crosslinker (e.g., 9999 mJ/cm²) for 30 minutes.[3]

3. Click Chemistry and Protein Cleanup a. To the crosslinked lysate, add the click chemistry reagents to conjugate a reporter tag (e.g., Biotin-Azide or a fluorescent azide). This typically includes the azide (B81097) tag, a copper(I) source (CuSO₄), a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). b. Incubate the reaction for 1-2 hours at room temperature. c. Precipitate the proteins to remove unreacted probe and click reagents. A common method is methanol-chloroform precipitation. d. Wash the protein pellet with methanol and air-dry briefly. e. Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).

4. Analysis a. For Fluorescent Tags: Separate proteins by SDS-PAGE and visualize the labeled proteins directly using an in-gel fluorescence scanner. b. For Biotin Tags: i. Separate proteins by SDS-PAGE, transfer to a membrane, and detect using streptavidin-HRP (Western blot). ii. Alternatively, for identifying unknown binders, perform a streptavidin pulldown to enrich biotinylated proteins, followed by on-bead digestion and analysis by mass spectrometry.[1]

References

Technical Support Center: Optimizing 2',3'-cGAMP-C2-SH Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',3'-cGAMP-C2-SH applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common challenges and inquiries regarding the optimization of the C2-SH linker for 2',3'-cGAMP applications.

Q1: What is the optimal linker length for conjugating this compound to a protein or antibody?

A1: The optimal linker length is application-dependent and requires empirical determination. It represents a balance between several factors:

  • Conjugation Efficiency: A longer, more flexible linker can overcome steric hindrance, potentially increasing conjugation efficiency, especially when conjugating to bulky molecules or crowded sites on a protein.

  • STING Activation: The linker should be long enough to allow the cGAMP moiety to properly orient and bind to the STING protein's ligand-binding pocket without interference from the conjugated partner. Shorter linkers might lead to reduced STING activation due to steric clash.

  • Stability of the Conjugate: While longer linkers can increase flexibility, excessively long and unstructured linkers might be more susceptible to enzymatic degradation in biological systems.[1]

  • Solubility and Aggregation: The linker's composition and length can influence the overall solubility and potential for aggregation of the final conjugate.

Recommendation: Start with a linker of intermediate length (e.g., a PEG4 or PEG8 linker) and then test shorter and longer variants to find the optimal balance for your specific application.

Q2: My thiol-maleimide conjugation of this compound is showing low efficiency. What are the possible causes and solutions?

A2: Low conjugation efficiency in thiol-maleimide reactions is a common issue. Here are several potential causes and troubleshooting steps:

Possible Cause Recommended Solution
Oxidation of the Thiol Group The sulfhydryl (-SH) group on the C2-SH linker is susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides.
Solution:
- Work with degassed buffers to minimize oxygen exposure.
- Consider adding a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution prior to conjugation to reduce any existing disulfide bonds. Note that excess DTT, another common reducing agent, must be removed before adding the maleimide-containing partner as it will compete in the reaction.
Hydrolysis of the Maleimide (B117702) Group The maleimide group on your binding partner is prone to hydrolysis, especially at pH values above 7.5, rendering it inactive.
Solution:
- Maintain the reaction pH between 6.5 and 7.5.[2]
- Use freshly prepared or properly stored maleimide-functionalized reagents.
Steric Hindrance The conjugation site on the protein may be sterically hindered, preventing the this compound from accessing it.
Solution:
- Use a longer C2-SH linker (e.g., PEG8, PEG12) to provide more flexibility and distance from the cGAMP core.[1]
- Optimize the molar ratio of reactants. A higher molar excess of the smaller molecule (often the this compound) can help drive the reaction to completion.[3][4]
Incorrect Buffer Composition Buffers containing nucleophiles, such as Tris, can react with maleimides. Buffers with primary amines can also interfere with the reaction at higher pH.
Solution:
- Use non-nucleophilic buffers like PBS or HEPES at the recommended pH range.
Impure Reagents Impurities in either the this compound or the protein can interfere with the conjugation reaction.
Solution:
- Ensure high purity of both reactants. For proteins and antibodies, a purity of >95% is recommended.[1]

Q3: How can I assess the impact of different C2-SH linker lengths on the biological activity of my 2',3'-cGAMP conjugate?

A3: To evaluate the effect of linker length on the biological activity, a systematic approach is necessary. This involves synthesizing conjugates with varying linker lengths and then assessing their ability to activate the STING pathway.

Experimental Workflow:

  • Synthesis: Synthesize a panel of this compound conjugates with different linker lengths (e.g., C2, C6, PEG4, PEG8, PEG12) attached to your protein of interest.

  • Characterization: Confirm the successful conjugation and purity of each conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC.

  • In Vitro STING Activation Assays:

    • Reporter Cell Lines: Use a reporter cell line (e.g., THP1-Dual™ cells) that expresses a reporter gene (like luciferase or SEAP) under the control of an IRF3-inducible promoter. Treat the cells with equimolar concentrations of each conjugate and measure the reporter gene activity.

    • Cytokine Measurement: Measure the secretion of STING-dependent cytokines, such as IFN-β, from immune cells (e.g., THP-1 monocytes or primary dendritic cells) after treatment with the conjugates using ELISA or multiplex assays.

  • Downstream Signaling Analysis: Assess the phosphorylation of key downstream signaling proteins, such as STING, TBK1, and IRF3, via Western blotting in cells treated with the different conjugates.[5][6]

Data Comparison Table for Biological Activity:

Linker LengthSTING Reporter Activity (Fold Induction)IFN-β Secretion (pg/mL)p-TBK1/TBK1 Ratio (Western Blot)
C2e.g., 5 ± 0.5e.g., 150 ± 20e.g., 1.2 ± 0.1
C6e.g., 15 ± 1.2e.g., 450 ± 35e.g., 3.5 ± 0.3
PEG4e.g., 25 ± 2.1e.g., 800 ± 60e.g., 6.8 ± 0.5
PEG8e.g., 28 ± 2.5e.g., 850 ± 70e.g., 7.1 ± 0.6
PEG12e.g., 26 ± 2.3e.g., 820 ± 65e.g., 6.9 ± 0.5
Unconjugated cGAMPe.g., 30 ± 2.8e.g., 900 ± 75e.g., 7.5 ± 0.7
Control (Vehicle)1.0< 101.0

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific conjugate and experimental conditions.

Q4: Can the C2-SH linker itself affect the binding affinity of 2',3'-cGAMP to STING?

A4: Yes, the linker can influence the binding affinity. While the C2 position is generally considered a suitable site for modification without drastically affecting binding, a very short or conformationally constrained linker could potentially interfere with the optimal positioning of the cGAMP core within the STING dimer's binding pocket. Conversely, a well-designed linker should allow the cGAMP moiety to bind unhindered. It is also possible that a splice isoform of STING could interact with the linker.[7]

To assess this, you can perform in vitro binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), using purified STING protein and your cGAMP conjugates with different linker lengths.

Hypothetical SPR Data for Linker Length vs. STING Binding Affinity:

ConjugateKD (nM)
Unconjugated 2',3'-cGAMPe.g., 50
cGAMP-C2-Proteine.g., 150
cGAMP-C6-Proteine.g., 80
cGAMP-PEG4-Proteine.g., 60
cGAMP-PEG8-Proteine.g., 55

Note: This data is illustrative. A higher KD value indicates lower binding affinity.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation of this compound to a Protein

This protocol provides a general guideline for conjugating this compound to a protein containing a maleimide group.

Materials:

  • This compound with desired linker length

  • Maleimide-activated protein (1-5 mg/mL)

  • Conjugation Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.2, containing 1-2 mM EDTA.

  • Quenching Solution: 1 M N-acetylcysteine or L-cysteine in water.

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Prepare Protein: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.

  • Prepare this compound: Dissolve the this compound in the conjugation buffer to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the this compound solution to the protein solution to achieve a 10- to 20-fold molar excess of the cGAMP derivative.

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 1-5 mM to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated this compound and quenching reagent by size-exclusion chromatography or dialysis against an appropriate storage buffer.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling.

Visualizations

STING_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus conjugate This compound Conjugate STING_dimer STING Dimer (inactive) conjugate->STING_dimer Binding & Activation STING_active STING Oligomer (active) STING_dimer->STING_active Conformational Change & Oligomerization TBK1 TBK1 STING_active->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Interferon Gene Transcription pIRF3_dimer->IFN_genes Nuclear Translocation

Caption: STING signaling pathway activation by a 2',3'-cGAMP conjugate.

Conjugation_Workflow start Start prep_protein Prepare Maleimide- Activated Protein start->prep_protein prep_cgamp Prepare 2',3'-cGAMP- C2-SH Solution start->prep_cgamp conjugation Mix and Incubate (pH 7.0-7.2) prep_protein->conjugation prep_cgamp->conjugation quenching Quench Reaction (e.g., L-cysteine) conjugation->quenching purification Purify Conjugate (e.g., SEC) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for thiol-maleimide conjugation.

Troubleshooting_Logic issue Low Conjugation Yield? check_ph Is pH 6.5-7.5? issue->check_ph Yes adjust_ph Adjust pH check_ph->adjust_ph No check_oxidation Thiol Oxidized? check_ph->check_oxidation Yes adjust_ph->issue Re-run add_tcep Add TCEP check_oxidation->add_tcep Yes check_sterics Steric Hindrance? check_oxidation->check_sterics No add_tcep->issue Re-run longer_linker Use Longer Linker check_sterics->longer_linker Yes increase_ratio Increase Molar Ratio check_sterics->increase_ratio Yes success Yield Improved check_sterics->success No, consult further longer_linker->success increase_ratio->success

Caption: Troubleshooting logic for low conjugation yield.

References

enzymatic degradation of 2',3'-cGAMP-C2-SH and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-cGAMP-C2-SH. The information provided is primarily based on the known enzymatic degradation pathways of the parent molecule, 2',3'-cGAMP. While the C2-SH modification may influence the rate of degradation, the fundamental principles and the enzymes involved are expected to be similar.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of enzymatic degradation for 2',3'-cGAMP and its analogs in a biological system?

A1: The primary enzyme responsible for the extracellular degradation of 2',3'-cGAMP is the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1][2] ENPP1 is a membrane-bound enzyme that hydrolyzes the phosphodiester bonds of extracellular nucleotides, including 2',3'-cGAMP, thereby downregulating STING signaling.[1][2] Another class of enzymes, known as poxvirus immune nucleases (poxins), can also degrade 2',3'-cGAMP, particularly in the context of viral infections.

Q2: How does the C2-SH modification on my this compound analog potentially affect its stability?

A2: While specific data on the enzymatic degradation of this compound is limited, the thiol modification at the C2 position of the guanine (B1146940) nucleobase is not expected to directly protect the phosphodiester backbone from enzymatic cleavage by ENPP1 or poxins. The primary sites of cleavage are the phosphodiester bonds. However, the C2-SH group could potentially influence the binding affinity of the molecule to these enzymes, which may indirectly affect the rate of degradation. For enhanced stability against phosphodiesterases, modifications to the phosphodiester backbone itself, such as phosphorothioate (B77711) linkages, have been shown to be effective.

Q3: What are the main strategies to prevent the degradation of my cGAMP analog during experiments?

A3: To prevent the degradation of this compound, consider the following strategies:

  • Use of ENPP1 Inhibitors: Incorporating a specific ENPP1 inhibitor in your experimental buffer can significantly reduce the degradation of your cGAMP analog.

  • Chemically Modified Analogs: For future experiments, consider using cGAMP analogs with modifications that confer resistance to phosphodiesterases. Analogs with phosphorothioate linkages in place of the standard phosphodiester bonds are known to be more stable.[3]

  • Heat Inactivation of Serum: If working with serum-containing media, heat-inactivating the serum (typically at 56°C for 30 minutes) can help to denature and reduce the activity of some heat-labile nucleases, although ENPP1 may not be completely inactivated by this procedure.

  • Use of Nuclease-Free Reagents: Ensure all buffers and water are nuclease-free to minimize degradation from contaminating nucleases.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected STING activation in cell-based assays.
Possible Cause Troubleshooting Step
Degradation of this compound by extracellular enzymes (e.g., ENPP1) in cell culture media. 1. Pre-incubate your cells with a known ENPP1 inhibitor before adding this compound. 2. Reduce the incubation time of this compound with the cells. 3. Consider using a serum-free medium for the duration of the stimulation if your cell line can tolerate it.
Presence of contaminating nucleases in reagents. 1. Use certified nuclease-free water, buffers, and other reagents. 2. Filter-sterilize all solutions.
Incorrect concentration of this compound. 1. Verify the concentration of your stock solution using UV spectrophotometry. 2. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Cell line expresses low levels of STING or other downstream signaling components. 1. Confirm STING expression in your cell line by Western blot or qPCR. 2. Use a positive control, such as a cell line known to have a robust STING response.
Issue 2: High background signal or rapid loss of signal in in vitro enzyme activity assays.
Possible Cause Troubleshooting Step
Spontaneous degradation of this compound. 1. Ensure proper storage of the compound at -20°C or below in a desiccated environment. 2. Prepare fresh working solutions for each experiment.
Contamination of recombinant enzyme with other nucleases. 1. Use a highly purified recombinant ENPP1 or other relevant enzyme. 2. Include a "no enzyme" control to assess the non-enzymatic degradation of your substrate.
Interference from the C2-SH group in the detection method (e.g., fluorescence quenching). 1. Run a control with the C2-SH compound in the absence of the enzyme to assess its intrinsic fluorescence or quenching properties. 2. Consider using an alternative detection method, such as HPLC or TLC, which separates the substrate from the degradation products.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound using Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative and semi-quantitative analysis of this compound degradation over time.

Materials:

  • This compound

  • Recombinant human ENPP1

  • ENPP1 reaction buffer (e.g., 50 mM Tris-HCl pH 9.0, 1 mM MgCl₂, 0.1 mM ZnCl₂)

  • TLC silica (B1680970) plates

  • Developing solvent (e.g., 1-propanol:NH₄OH:H₂O = 6:3:1)

  • UV lamp (254 nm)

  • Nuclease-free water

Procedure:

  • Prepare a reaction mixture containing this compound at a final concentration of 10 µM in ENPP1 reaction buffer.

  • Initiate the reaction by adding recombinant ENPP1 to a final concentration of 10 nM.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and stop the reaction by adding an equal volume of 100% ethanol (B145695) or by heating at 95°C for 5 minutes.

  • Spot 1-2 µL of each time point onto a TLC silica plate. Also spot a standard of the intact this compound and potential degradation products (if available).

  • Allow the spots to dry completely.

  • Develop the TLC plate in a chamber saturated with the developing solvent.

  • Once the solvent front has reached the top of the plate, remove the plate and allow it to air dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • The disappearance of the spot corresponding to the intact this compound and the appearance of new, faster-migrating spots will indicate degradation.

Protocol 2: Quantitative Analysis of ENPP1 Activity on this compound using a Fluorescence-Based Assay

This protocol provides a quantitative measure of ENPP1 activity by detecting the generation of AMP/GMP.

Materials:

  • This compound

  • Recombinant human ENPP1

  • ENPP1 reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)

  • A commercial AMP/GMP detection kit (e.g., Transcreener® AMP²/GMP² Assay)

  • 384-well black plates

  • Plate reader capable of fluorescence polarization or TR-FRET

Procedure:

  • Prepare serial dilutions of this compound in ENPP1 reaction buffer.

  • Add a fixed concentration of recombinant ENPP1 (e.g., 1 nM) to each well of a 384-well plate.

  • Initiate the reaction by adding the serially diluted this compound to the wells. Include a "no enzyme" control.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction according to the AMP/GMP detection kit manufacturer's instructions (e.g., by adding a stop buffer containing EDTA).

  • Add the detection reagents from the kit to the wells.

  • Incubate as recommended by the kit manufacturer to allow the detection reaction to reach equilibrium.

  • Read the fluorescence signal on a plate reader.

  • Calculate the amount of AMP/GMP produced based on a standard curve and determine the kinetic parameters of ENPP1 for this compound.

Visualizations

cGAMP_Degradation_Pathway This compound This compound ENPP1 ENPP1 This compound->ENPP1 Substrate Poxins Poxins This compound->Poxins Substrate STING_Activation STING_Activation This compound->STING_Activation Activates Degradation_Products Degradation_Products ENPP1->Degradation_Products Degrades to Poxins->Degradation_Products Degrades to No_STING_Activation No_STING_Activation Degradation_Products->No_STING_Activation

Caption: Enzymatic degradation pathway of this compound.

Experimental_Workflow_TLC cluster_0 Reaction Setup cluster_1 Time Points & Quenching cluster_2 TLC Analysis A Prepare Reaction Mix (this compound + Buffer) B Add ENPP1 A->B C Incubate at 37°C B->C D Take Aliquots at 0, 15, 30, 60, 120 min C->D E Stop Reaction (Ethanol or Heat) D->E F Spot Samples on TLC Plate E->F G Develop TLC F->G H Visualize under UV G->H

Caption: Experimental workflow for TLC-based stability assay.

Troubleshooting_Logic Start Low STING Activation? Degradation Is the cGAMP analog being degraded? Start->Degradation Yes Concentration Verify cGAMP Concentration Start->Concentration No Inhibitor Add ENPP1 Inhibitor Degradation->Inhibitor Yes CheckReagents Use Nuclease-Free Reagents Degradation->CheckReagents Yes Resolved Problem Resolved Inhibitor->Resolved CheckReagents->Resolved CellLine Check STING Expression in Cell Line Concentration->CellLine CellLine->Resolved NotResolved Problem Persists CellLine->NotResolved

Caption: Troubleshooting logic for low STING activation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2',3'-cGAMP Conjugates Versus Unconjugated 2',3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Canonical STING Signaling Pathway

The biological activity of 2',3'-cGAMP is mediated through the STING signaling pathway. Understanding this pathway is crucial for interpreting the effects of any chemical modifications to 2',3'-cGAMP.

STING_Pathway Canonical STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING Dimer cGAMP->STING_dimer binds & activates STING_translocation STING Translocation & Oligomerization STING_dimer->STING_translocation translocates TBK1 TBK1 STING_translocation->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 Type_I_IFN Type I Interferons (IFN-α, IFN-β) p_IRF3->Type_I_IFN induces transcription p_NFkB p-NF-κB NFkB->p_NFkB Cytokines Pro-inflammatory Cytokines & Chemokines p_NFkB->Cytokines induces transcription

Caption: The cGAS-STING pathway is initiated by cytosolic dsDNA, leading to the production of Type I interferons and pro-inflammatory cytokines.

Rationale for 2',3'-cGAMP Conjugation

Unmodified 2',3'-cGAMP faces several challenges as a therapeutic agent, including poor cell permeability due to its negative charge and susceptibility to enzymatic degradation.[1] Chemical modifications, such as the introduction of a C2-SH group, are designed to address these limitations. A thiol group can serve as a versatile chemical handle for:

  • Conjugation to delivery vehicles: Linking 2',3'-cGAMP to nanoparticles, liposomes, or cell-penetrating peptides can enhance its uptake by target cells.

  • Targeted delivery: Conjugation to antibodies or other ligands can direct 2',3'-cGAMP to specific cell types, such as tumor cells or antigen-presenting cells.

  • Prodrug strategies: The thiol group can be masked with a cleavable moiety that is removed intracellularly, releasing the active 2',3'-cGAMP. This can improve stability and cellular uptake.[2]

Comparison of Biological Activity: Key Parameters and Expected Outcomes

The central question for any modified 2',3'-cGAMP, including a hypothetical -C2-SH conjugate, is how its biological activity compares to the unconjugated form. The following table summarizes key parameters for comparison and provides expected outcomes based on studies of other 2',3'-cGAMP analogs.

ParameterUnconjugated 2',3'-cGAMPExpected Outcome for a 2',3'-cGAMP-C2-SH ConjugateRationale
STING Binding Affinity (KD) High affinityPotentially similar or slightly reducedModification at the 2' position of the guanosine (B1672433) may have a minor impact on the interaction with the STING binding pocket. Conjugation to a larger molecule could introduce steric hindrance.
STING Activation (EC50) Potent activation in the low micromolar to nanomolar range in cell-based assaysPotentially improved (lower EC50)Enhanced cell permeability and intracellular concentration due to the conjugate would lead to more potent STING activation.
Type I Interferon (IFN-β) Production Robust inductionPotentially higher and more sustained inductionIncreased intracellular delivery and potentially improved stability could lead to a stronger and more prolonged downstream signaling response.
Pro-inflammatory Cytokine Production Induction of cytokines such as TNF-α, IL-6Potentially higher and more sustained inductionSimilar to IFN-β induction, enhanced delivery and stability would likely amplify the production of other STING-dependent cytokines.
Enzymatic Stability Susceptible to degradation by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)Potentially improvedThe C2-SH modification itself may not confer resistance, but conjugation to a larger entity could sterically hinder access by degradative enzymes.

Experimental Protocols for Comparative Analysis

To empirically compare the biological activity of a this compound conjugate to its unconjugated form, a series of in vitro and cell-based assays are required.

STING Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)
  • Objective: To determine the binding affinity (KD) of the compounds to purified STING protein.

  • Methodology:

    • Immobilize recombinant human STING protein on a sensor chip.

    • Flow different concentrations of unconjugated 2',3'-cGAMP or the C2-SH conjugate over the chip.

    • Measure the association and dissociation rates to calculate the KD value. A lower KD indicates higher binding affinity.

Cellular STING Activation Assay (e.g., THP-1 Reporter Cells)
  • Objective: To measure the ability of the compounds to activate the STING pathway in a cellular context.

  • Methodology:

    • Use a human monocytic cell line (e.g., THP-1) that expresses an interferon-stimulated response element (ISRE) driving a reporter gene (e.g., luciferase or SEAP).

    • Treat the cells with a dose range of each compound.

    • After a defined incubation period (e.g., 24 hours), measure the reporter gene activity.

    • Calculate the EC50 value, which is the concentration required to achieve 50% of the maximal response.

Cytokine Quantification (e.g., ELISA or Multiplex Assay)
  • Objective: To quantify the production of downstream cytokines, such as IFN-β, TNF-α, and IL-6.

  • Methodology:

    • Culture immune cells (e.g., primary human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line like RAW 264.7) with varying concentrations of the compounds.

    • After 24-48 hours, collect the cell culture supernatant.

    • Use Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based assay to measure the concentration of specific cytokines.

Western Blot Analysis of STING Pathway Phosphorylation
  • Objective: To directly assess the activation of key signaling proteins in the STING pathway.

  • Methodology:

    • Treat cells (e.g., THP-1 or RAW 264.7) with the compounds for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3).

    • Use antibodies against total STING, total IRF3, and a housekeeping protein (e.g., GAPDH or β-actin) as controls.

Experimental_Workflow Experimental Workflow for Comparative Analysis cluster_compounds Test Compounds cluster_assays Biological Assays cluster_readouts Comparative Readouts Unconjugated Unconjugated 2',3'-cGAMP SPR STING Binding (SPR) Unconjugated->SPR Reporter STING Activation (Reporter Assay) Unconjugated->Reporter Cytokine Cytokine Production (ELISA) Unconjugated->Cytokine Western Pathway Activation (Western Blot) Unconjugated->Western Conjugated This compound Conjugate Conjugated->SPR Conjugated->Reporter Conjugated->Cytokine Conjugated->Western KD Binding Affinity (KD) SPR->KD EC50 Potency (EC50) Reporter->EC50 Cytokine_Levels Cytokine Levels Cytokine->Cytokine_Levels Phosphorylation Phosphorylation Status Western->Phosphorylation

Caption: A workflow for comparing the biological activity of unconjugated and conjugated 2',3'-cGAMP.

Conclusion

While direct experimental data on this compound conjugates is needed for a definitive comparison, the principles derived from studies of other 2',3'-cGAMP analogs suggest that such modifications have the potential to enhance the therapeutic profile of this potent STING agonist. The primary advantage is likely to be improved cellular uptake and bioavailability, leading to more potent and sustained STING activation. However, it is also possible that the modification or subsequent conjugation could negatively impact STING binding affinity. Therefore, a thorough experimental evaluation using the protocols outlined in this guide is essential to characterize the biological activity of any novel 2',3'-cGAMP conjugate.

References

Validating STING Agonists: A Comparative Guide to 2',3'-cGAMP Conjugate Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding of novel STING (Stimulator of Interferon Genes) agonists, with a focus on 2',3'-cGAMP conjugates. While specific experimental data for a 2',3'-cGAMP-C2-SH conjugate is not publicly available, this document outlines the established methodologies and provides benchmark data from well-characterized STING agonists to enable a thorough evaluation of novel compounds.

The activation of the cGAS-STING pathway is a critical component of the innate immune system's response to cytosolic DNA, making STING an attractive target for immunotherapy, particularly in the context of cancer and infectious diseases.[1][2] The endogenous STING agonist, 2',3'-cGAMP, binds to STING with high affinity, inducing a conformational change that triggers downstream signaling and the production of type I interferons and other pro-inflammatory cytokines.[3][4] The development of 2',3'-cGAMP analogs and conjugates aims to improve upon the natural ligand's properties, such as enhancing stability, cell permeability, and therapeutic efficacy.[5][6]

Comparative Binding Affinities of STING Agonists

The binding affinity of a ligand to STING is a key determinant of its potency. The equilibrium dissociation constant (Kd) is a common measure of this affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes the binding affinities of several known STING agonists, providing a benchmark for the evaluation of new chemical entities like this compound.

CompoundMethodSTING SpeciesBinding Affinity (Kd/Ki/IC50)Reference
2',3'-cGAMP SPRHuman4.6 nM (Kd)[7]
HTRFHuman2.5 nM (Ki)
Isothermal Titration CalorimetryHuman~nM range
c-di-GMP SPRHuman>1 µM (Kd)[7]
ADU-S100 (a dithio-CDN analog) Not SpecifiedHumanHigh Affinity
SR-717 (non-CDN agonist) Competitive Binding AssayHuman7.8 µM (IC50)
MSA-2 (non-CDN agonist) Not SpecifiedHumanHigh Affinity

Experimental Protocols for STING Binding Validation

Accurate and reproducible methods are essential for validating the binding of novel STING agonists. Two widely used techniques for quantifying ligand-protein interactions are Homogeneous Time-Resolved Fluorescence (HTRF) and Surface Plasmon Resonance (SPR).

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

HTRF is a robust, high-throughput screening method for quantifying biomolecular interactions in a homogeneous format.

Principle: This competitive immunoassay measures the binding of a test compound to STING by its ability to displace a labeled cGAMP analog. The STING protein is typically tagged (e.g., with a polyhistidine tag), and a fluorescently labeled antibody recognizes this tag. A second fluorophore is conjugated to a known STING ligand. When the labeled ligand binds to the STING protein, the two fluorophores are brought into close proximity, resulting in a high FRET (Förster Resonance Energy Transfer) signal. A test compound that binds to STING will compete with the labeled ligand, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and a reference compound (e.g., unlabeled 2',3'-cGAMP) in the assay buffer.

    • Prepare solutions of His-tagged STING protein, a terbium-labeled anti-His antibody (donor fluorophore), and a d2-labeled STING ligand (acceptor fluorophore) in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the test compound or reference compound dilutions to the wells of a low-volume 384-well white plate.

    • Add 2 µL of the His-tagged STING protein solution to each well.

    • Add 2 µL of the pre-mixed terbium-labeled anti-His antibody and d2-labeled STING ligand solution to each well.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (acceptor signal / donor signal) * 10,000.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the labeled ligand binding.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the labeled ligand.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of biomolecular interactions.

Principle: One of the interacting molecules (the ligand, e.g., STING protein) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).

Detailed Protocol:

  • Immobilization of STING Protein:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the STING protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate electrostatic pre-concentration and covalent immobilization.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the analyte over the immobilized STING surface at a constant flow rate.

    • Record the association phase during the injection and the dissociation phase as the running buffer flows over the surface after the injection.

    • After each cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer or a high salt concentration) without denaturing the immobilized ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell (without immobilized STING or with an irrelevant protein).

    • The association rate constant (ka) and the dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (Kd = kd / ka).

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the cGAS-STING signaling pathway and the experimental workflows for its analysis is crucial for understanding the context of STING agonist validation.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_translocation STING translocation STING_dimer->STING_translocation TBK1 TBK1 STING_translocation->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pIRF3 p-IRF3 pTBK1->pIRF3 phosphorylates pSTING p-STING pTBK1->pSTING phosphorylates IRF3 IRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes pSTING->IRF3 recruits Gene_Expression Type I IFN & Cytokine Gene Expression pIRF3_dimer->Gene_Expression induces cluster_nucleus cluster_nucleus

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow cluster_binding Binding Affinity Validation cluster_cellular Cellular Activity Assessment cluster_downstream Downstream Signaling Analysis HTRF HTRF Assay Cell_Culture Cell Culture (e.g., THP-1 cells) HTRF->Cell_Culture SPR SPR Assay SPR->Cell_Culture Stimulation Stimulation with STING Agonist Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot (p-STING, p-TBK1, p-IRF3) Lysis->Western_Blot Cytokine_Assay Cytokine Measurement (e.g., ELISA for IFN-β) Lysis->Cytokine_Assay

Caption: Experimental workflow for STING agonist validation.

Conclusion

The validation of a novel STING agonist such as a this compound conjugate requires a multi-faceted approach. By employing robust biophysical techniques like HTRF and SPR, researchers can accurately determine the binding affinity and kinetics of the compound to STING. Comparing these quantitative data to those of well-characterized agonists provides a crucial benchmark for assessing the potential of the new molecule. Furthermore, downstream cellular assays are necessary to confirm that binding translates into the desired biological activity, namely the activation of the STING signaling pathway and the induction of a type I interferon response. The protocols and comparative data presented in this guide offer a solid foundation for the rigorous evaluation of new STING-targeting therapeutics.

References

A Comparative Guide to Assessing the Purity and Integrity of 2',3'-cGAMP-C2-SH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) as a potent activator of the STING (Stimulator of Interferon Genes) pathway has led to the development of various analogs and conjugates to enhance its stability, delivery, and pharmacokinetics. The 2',3'-cGAMP-C2-SH conjugate, featuring a thiol-terminated C2 linker, is designed for site-specific conjugation to carrier molecules, such as antibodies or nanoparticles, to create targeted immunotherapies. Ensuring the purity and structural integrity of this conjugate is paramount for its intended biological activity and to minimize off-target effects. This guide provides a comparative overview of key analytical techniques for the comprehensive quality assessment of this compound conjugates, supported by established experimental methodologies.

I. Core Analytical Techniques for Purity and Integrity Assessment

The quality control of this compound conjugates requires a multi-faceted analytical approach to confirm the identity of the molecule, quantify its purity, and assess the integrity of both the cGAMP core and the reactive thiol group. The primary analytical methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and spectrophotometric assays for thiol quantification.

Table 1: Comparison of Key Analytical Methods for this compound Conjugate Analysis

Analytical Method Parameter Assessed Advantages Limitations Typical Performance
Reversed-Phase HPLC (RP-HPLC) Purity, presence of hydrophobic impurities, stabilityHigh resolution, quantitative, robust, widely available.May require ion-pairing reagents for better retention of the polar cGAMP molecule.Purity determination with >95% confidence; separation of closely related impurities.
Anion-Exchange HPLC (AEX-HPLC) Purity, presence of charged impurities (e.g., uncapped phosphates)Excellent separation of charged species, high loading capacity.Mobile phases are often not directly compatible with MS; sensitive to sample matrix.High-resolution separation of phosphorylated impurities from the desired product.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identity confirmation, molecular weight verification, impurity identification, stabilityHigh specificity and sensitivity, provides structural information.Can be less quantitative than UV-based HPLC without appropriate standards; ion suppression effects.Accurate mass determination within <5 ppm; fragmentation pattern confirms the cGAMP structure and linker attachment.
Ellman's Assay (Spectrophotometry) Quantification of free and total thiols, assessment of disulfide formationSimple, rapid, cost-effective, specific for thiols.Less sensitive than fluorescent methods; potential interference from other reducing agents.Quantitative determination of thiol concentration in the micromolar range.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities with distinct chemical shiftsProvides detailed structural information for the entire molecule.Lower sensitivity compared to MS; requires higher sample amounts; complex spectra for large molecules.Unambiguous confirmation of the conjugate's chemical structure.

II. Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of this compound conjugates. Below are representative protocols for the key analytical techniques.

This method is the cornerstone for confirming the identity and purity of the conjugate.

1. Sample Preparation:

  • Dissolve the lyophilized this compound conjugate in nuclease-free water to a final concentration of 1 mg/mL.

  • For analysis of the free thiol, ensure the sample is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For analysis of total thiol after reduction, treat the sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent using a desalting column.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax, Waters Acquity) with a particle size of 1.7-3.5 µm is suitable.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV absorbance at 260 nm and mass spectrometry.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Scan Range: m/z 100-1000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the parent ion corresponding to the this compound conjugate. A characteristic fragment ion for 2',3'-cGAMP is often observed around m/z 476.1.

4. Data Analysis:

  • Purity is calculated based on the area of the main peak relative to the total peak area in the UV chromatogram.

  • The identity is confirmed by the accurate mass measurement of the parent ion and the presence of characteristic fragment ions in the MS/MS spectrum.

This assay determines the concentration of the reactive sulfhydryl group.

1. Reagents:

  • Ellman's Reagent (DTNB): 4 mg/mL in 0.1 M sodium phosphate (B84403) buffer, pH 8.0.

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA.

  • Standard: Cysteine or Glutathione (B108866) solution of known concentration.

2. Procedure:

  • Prepare a standard curve using the cysteine or glutathione standard.

  • Add 50 µL of the this compound sample (at a suitable dilution) to 2.5 mL of the reaction buffer.

  • Add 100 µL of Ellman's Reagent to the sample and mix.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the thiol concentration based on the standard curve.

III. Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of the underlying biological pathway, the experimental workflow for quality control, and the logical relationships in data interpretation.

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Resident) cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs induces transcription

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

QC_Workflow start This compound Conjugate Sample rphplc_ms RP-HPLC-MS/MS start->rphplc_ms ellman Ellman's Assay start->ellman aex AEX-HPLC (Optional) start->aex purity Purity Assessment (>95%) rphplc_ms->purity identity Identity Confirmation (Accurate Mass & MS/MS) rphplc_ms->identity thiol Free Thiol Content (>90% of theoretical) ellman->thiol pass Pass purity->pass Yes fail Fail purity->fail No identity->pass Yes identity->fail No thiol->pass Yes thiol->fail No

Caption: Quality control workflow for this compound conjugates.

Logical_Relationship pure_intact High Purity & Integrity high_activity Predictable Biological Activity pure_intact->high_activity low_purity Low Purity / Degradation low_activity Reduced / Variable Activity low_purity->low_activity side_effects Potential for Side Effects low_purity->side_effects

Caption: Relationship between conjugate quality and biological outcome.

IV. Comparison with Alternatives

The primary alternatives to this compound for STING activation are other cGAMP analogs and other STING agonists.

Table 2: Comparison of this compound with Alternative STING Agonists

Compound Mechanism of Action Advantages Disadvantages Key Analytical Considerations
2',3'-cGAMP (unmodified) Natural STING agonistWell-characterized, high potency.Poor cell permeability, rapidly degraded by phosphodiesterases (e.g., ENPP1).Purity assessment by HPLC; stability assays in the presence of phosphodiesterases.
Phosphorothioate cGAMP analogs STING agonist with modified phosphate backboneIncreased stability against nuclease degradation.Introduction of chiral centers at phosphorus can lead to diastereomeric mixtures that are difficult to separate.HPLC or CE methods to resolve diastereomers; MS to confirm mass.
Fluorinated cGAMP analogs STING agonist with modified ribose ringsEnhanced metabolic stability and potentially improved cell permeability.Synthesis can be more complex; potential for altered binding affinity to STING.NMR for structural confirmation of fluorine incorporation; LC-MS for identity.
This compound Conjugate STING agonist with a linker for conjugationEnables targeted delivery, potentially improving therapeutic index and reducing systemic exposure.The linker may slightly alter STING binding affinity; the thiol group is susceptible to oxidation.Purity, identity, and free thiol content assessment as detailed in this guide.

V. Conclusion

A comprehensive analytical strategy is indispensable for ensuring the quality of this compound conjugates. The orthogonal application of RP-HPLC-MS/MS and a quantitative thiol assay provides a robust framework for assessing purity, confirming identity, and verifying the integrity of the reactive handle. For drug development professionals, adherence to these rigorous analytical standards is critical for the successful translation of this promising class of immunotherapies from the laboratory to the clinic.

Comparative Analysis of 2',3'-cGAMP-C2-SH Cross-Reactivity with Nucleotide Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2',3'-cyclic GMP-AMP-C2-Thiol (2',3'-cGAMP-C2-SH) with other nucleotide-based agonists, focusing on their cross-reactivity and activation of various nucleotide sensors. The information presented is supported by experimental data from peer-reviewed literature to aid in the evaluation of this compound for research and drug development purposes.

Introduction to 2',3'-cGAMP and its Thiolated Analog

2',3'-cGAMP is an endogenous second messenger in mammalian cells, produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. It is a potent activator of the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby orchestrating an innate immune response. The "-C2-SH" modification on 2',3'-cGAMP introduces a thiol group via a two-carbon linker, providing a reactive handle for conjugation to proteins, nanoparticles, or surfaces, which can be advantageous for various research and therapeutic applications.

Principle of Nucleotide Sensing and the cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of 2',3'-cGAMP from ATP and GTP. 2',3'-cGAMP then binds to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β).

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes ISRE ISRE pIRF3->ISRE binds cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus IFN_genes Type I IFN Genes ISRE->IFN_genes activates transcription Experimental_Workflow cluster_synthesis Ligand Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesize Synthesize/Obtain This compound & Analogs SPR Surface Plasmon Resonance (SPR) Synthesize->SPR DSF Differential Scanning Fluorimetry (DSF) Synthesize->DSF ITC Isothermal Titration Calorimetry (ITC) Synthesize->ITC THP1_stim Stimulate THP-1 cells Synthesize->THP1_stim Binding_Affinity Determine Binding Affinity (Kd) SPR->Binding_Affinity DSF->Binding_Affinity ITC->Binding_Affinity Reporter_Assay Luciferase Reporter Assay THP1_stim->Reporter_Assay ELISA IFN-β ELISA THP1_stim->ELISA Cellular_Activity Determine Cellular Activity (EC50) Reporter_Assay->Cellular_Activity ELISA->Cellular_Activity

Validating Novel 2',3'-cGAMP Probes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is critical for advancing our understanding of the cGAS-STING pathway and its role in immunity and disease. This guide provides a comprehensive comparison of a novel thiol-reactive 2',3'-cGAMP probe-based assay with established methods, supported by experimental data and detailed protocols.

The emergence of specialized chemical probes, such as those with thiol-reactive moieties (e.g., 2',3'-cGAMP-C2-SH), offers new avenues for the enrichment and identification of 2',3'-cGAMP-interacting proteins and for the development of novel assay formats. This guide will delve into the validation of such an assay, comparing its performance against established techniques like ELISA and LC-MS/MS.

Comparative Analysis of 2',3'-cGAMP Detection Methods

The selection of an appropriate assay for 2',3'-cGAMP detection depends on various factors, including the sample type, required sensitivity, throughput, and the specific research question. The following table summarizes the key performance characteristics of the this compound probe-based pull-down assay in comparison to widely used methods.

FeatureThis compound Pull-Down Assay2',3'-cGAMP ELISALC-MS/MS
Principle Affinity capture of 2',3'-cGAMP-binding proteins using an immobilized thiol-reactive probe.Competitive enzyme-linked immunosorbent assay.Liquid chromatography separation followed by mass spectrometry detection.
Primary Application Identification and enrichment of 2',3'-cGAMP interacting proteins.Quantification of 2',3'-cGAMP in various biological samples.Absolute quantification and structural confirmation of 2',3'-cGAMP.
Sensitivity (LLOD) Dependent on downstream detection (e.g., Western Blot, Mass Spec).~9.6 pg/mL[1]High, capable of detecting low pg/mL concentrations.
Dynamic Range Qualitative to semi-quantitative.6.1 - 100,000 pg/mL[2]Wide, typically several orders of magnitude.
Throughput Low to medium.High.Low to medium.
Specificity Dependent on the binding affinity of interacting proteins.High, with low cross-reactivity to other cyclic dinucleotides.[1]Very high, based on mass-to-charge ratio and fragmentation pattern.[3]
Sample Types Cell lysates, tissue extracts.Cell lysates, tissue culture media, plasma.[4]Wide range of biological matrices.
Instrumentation Standard laboratory equipment for pull-downs and downstream analysis.Microplate reader.LC-MS/MS system.
Cost per Sample Moderate (probe synthesis, beads, antibodies).Low to moderate.High.

The cGAS-STING Signaling Pathway

The 2',3'-cGAMP second messenger is a central player in the innate immune response to cytosolic DNA. The following diagram illustrates the canonical cGAS-STING signaling pathway.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_translocated Translocated STING STING_dimer->STING_translocated translocates to TBK1 TBK1 STING_translocated->TBK1 recruits & activates IRF3_inactive IRF3 TBK1->IRF3_inactive phosphorylates IRF3_dimer IRF3 (dimer) IRF3_inactive->IRF3_dimer dimerizes & translocates IFN_genes Interferon Genes IRF3_dimer->IFN_genes activates transcription Type_I_IFN Type I Interferons IFN_genes->Type_I_IFN leads to production of Immune Response Immune Response Type_I_IFN->Immune Response Pull_Down_Workflow start Start prepare_lysate Prepare Cell Lysate start->prepare_lysate incubate Incubate Lysate with Probe-Conjugated Beads prepare_lysate->incubate conjugate_probe Conjugate this compound to Thiol-Reactive Beads conjugate_probe->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze Eluate by SDS-PAGE and Mass Spectrometry elute->analyze end End analyze->end

References

Safety Operating Guide

Safe Disposal of 2',3'-cGAMP-C2-SH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of specialized laboratory reagents like 2',3'-cGAMP-C2-SH are paramount for ensuring a safe and compliant research environment. As a potent activator of the STING (Stimulator of Interferon Genes) pathway, this thiol-containing cyclic dinucleotide requires careful management from acquisition to disposal. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to support researchers in handling this compound responsibly.

Immediate Safety and Handling Precautions

Before beginning any procedure, it is crucial to handle this compound with the appropriate safety measures. Always work within a certified chemical fume hood and wear the required Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Standard laboratory attire (long pants, closed-toe shoes)

  • Laboratory coat

  • Chemical safety glasses or goggles

  • Nitrile gloves

Step-by-Step Disposal Procedures

Procedure 1: Segregation and Collection of Waste

Proper segregation of waste is the critical first step in a safe disposal workflow.

  • Identify and Segregate: All materials that have come into contact with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste. Do not mix this waste with non-hazardous materials or other waste streams like biohazardous waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Containerization:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste," including the full chemical name ("this compound") and its approximate concentration.

    • Solid Waste: Collect contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a separate, clearly labeled, puncture-resistant container.

  • Storage: Keep all waste containers tightly sealed and store them in a designated Satellite Accumulation Area (SAA) until they are ready for pickup by your institution's EHS department.

Procedure 2: Deactivation of Thiol Group (Optional and for Small Quantities)

The thiol (-SH) group in this compound can be a source of malodor. For small quantities of aqueous waste, chemical deactivation through oxidation can be performed by trained personnel to mitigate this before collection. This procedure converts the volatile thiol to a less odorous sulfonic acid.

Important: This on-site treatment does not render the waste non-hazardous. The resulting solution must still be collected and disposed of as hazardous chemical waste.

  • Preparation: In a designated chemical fume hood, prepare a solution of sodium hypochlorite (B82951) (household bleach, typically ~5-8% NaOCl).

  • Oxidation: Slowly and carefully add the aqueous waste containing this compound to the sodium hypochlorite solution with stirring. This reaction can be exothermic, so proceed with caution and consider cooling the reaction vessel if necessary.

  • Collection: After the reaction is complete, collect the treated solution in a designated hazardous waste container, properly labeled as "Hazardous Waste: Neutralized Thiol Solution" and including the chemical constituents.

Quantitative Data for Thiol Deactivation

While specific quantitative data for the deactivation of this compound is not available, the following table provides general guidelines for the chemical treatment of thiols using sodium hypochlorite.

ParameterGuidelineCitation
Oxidizing Agent Sodium Hypochlorite (Commercial Bleach, ~5.25%)
Recommended Ratio A 5.25% solution of sodium hypochlorite will quench approximately 7mL of a stench chemical.
Procedure Add the thiol-containing solution dropwise to a stirred bleach solution in a fume hood.
Reaction Monitoring The reaction can be exothermic; cooling may be necessary.
Final Disposal The resulting neutralized solution is disposed of as hazardous waste.

It is imperative to consult with your institution's EHS department before attempting any on-site chemical treatment of hazardous waste.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal cluster_3 Optional On-site Treatment (Small Aqueous Quantities) A This compound Waste (Pure compound, solutions, contaminated labware) B Segregate into Liquid and Solid Waste Streams A->B C Liquid Waste Container (Labeled Hazardous Waste) B->C D Solid Waste Container (Labeled Hazardous Waste) B->D H Aqueous Thiol Waste B->H E Store in Satellite Accumulation Area (SAA) C->E D->E F Arrange for Hazardous Waste Pickup E->F G Disposal by Institutional EHS F->G I Oxidation with Sodium Hypochlorite (in fume hood) H->I J Collect Treated Waste in Hazardous Waste Container I->J J->E

Disposal Workflow for this compound

Biological Context: The cGAS-STING Signaling Pathway

2',3'-cGAMP is a second messenger that plays a critical role in the innate immune system by activating the STING pathway. Understanding this pathway provides context for the biological activity of this compound.

cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Downstream Signaling cluster_3 Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerizes) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates Genes Type I IFN Genes pIRF3_nuc->Genes induces transcription IFN Type I Interferons Genes->IFN Antiviral Response Antiviral Response IFN->Antiviral Response Anti-tumor Immunity Anti-tumor Immunity IFN->Anti-tumor Immunity

The cGAS-STING Signaling Pathway

By adhering to these procedures and maintaining a proactive approach to safety, researchers can confidently manage this compound in the laboratory, ensuring the protection of personnel and the environment. Always prioritize the guidance of your institution's Environmental Health and Safety department for all waste disposal matters.

References

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